Product packaging for (S)-2-methoxypropanoic acid(Cat. No.:CAS No. 23953-00-6)

(S)-2-methoxypropanoic acid

Cat. No.: B016507
CAS No.: 23953-00-6
M. Wt: 104.1 g/mol
InChI Key: ICPWFHKNYYRBSZ-VKHMYHEASA-N
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Description

(S)-2-methoxypropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B016507 (S)-2-methoxypropanoic acid CAS No. 23953-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWFHKNYYRBSZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23953-00-6
Record name 2-Methoxypropanoic acid, (S)-
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Record name (S)-(-)-2-Methoxypropionic acid
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Record name 2-METHOXYPROPANOIC ACID, (S)-
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Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Methoxypropanoic Acid: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Methoxypropanoic acid, a valuable chiral building block, plays a significant role in the stereoselective synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, comprising a carboxylic acid, a methoxy group, and a defined stereocenter, make it a versatile synthon for introducing chirality. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, offering insights for its effective utilization in research and development.

Molecular Structure and Stereochemistry

This compound is a chiral carboxylic acid with the chemical formula C₄H₈O₃. The molecule features a propanoic acid backbone with a methoxy group (-OCH₃) attached to the alpha-carbon (C2). The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around the chiral center at C2, as defined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is crucial for its application in asymmetric synthesis, where controlling the three-dimensional structure of a molecule is paramount for its biological activity.

Figure 1: 2D and 3D structural representations of this compound.

The presence of both a carboxylic acid and an ether functional group contributes to its polarity, rendering it soluble in water and various organic solvents.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

PropertyValueReference
Molecular Formula C₄H₈O₃[2][3]
Molecular Weight 104.10 g/mol [2][3]
CAS Number 23953-00-6[2]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 199 °C[4]
Melting Point 128.5 °C[4]
Density 1.085 g/cm³[4]
pKa ~3.59 (Predicted)[4]
Specific Rotation ([α]D) -75.0° (c=neat)[5]
Solubility Soluble in water, chloroform (slightly), methanol (slightly), and other organic solvents[1][4]

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key step for its subsequent use. Several strategies have been developed, ranging from classical resolution to modern asymmetric synthesis techniques.

Synthesis from (S)-Alanine (Nucleophilic Substitution)

A common and straightforward method involves the nucleophilic substitution of a suitable starting material derived from a readily available chiral precursor, such as (S)-alanine.

SynthesisWorkflow cluster_0 Synthesis from (S)-Alanine S_Alanine (S)-Alanine S_Lactic_Acid (S)-Lactic Acid S_Alanine->S_Lactic_Acid Diazotization S_2_Bromopropanoic_Acid (S)-2-Bromopropanoic Acid Derivative S_Lactic_Acid->S_2_Bromopropanoic_Acid Bromination S_2_Methoxypropanoic_Acid This compound S_2_Bromopropanoic_Acid->S_2_Methoxypropanoic_Acid Nucleophilic Substitution (Sodium Methoxide)

Figure 2: General workflow for the synthesis of this compound from (S)-alanine.

Experimental Protocol: Synthesis from 2-Bromopropionic Acid [6]

This protocol describes the synthesis of 2-methoxypropionic acid from 2-bromopropionic acid. To obtain the (S)-enantiomer, (S)-2-bromopropionic acid should be used as the starting material.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).

  • Addition of Base: Slowly add a 25% solution of sodium methoxide in methanol (16 mL) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to 50 °C and stir overnight under a continuous nitrogen purge.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Adjust the pH of the residue to 1 with 1N hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 70 mL, 25 mL, 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxypropionic acid as a colorless oil.

Enantioselective Synthesis Strategies

Modern asymmetric synthesis offers more direct routes to enantiomerically pure compounds, avoiding the need for chiral starting materials or resolution steps.

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of α-alkoxyacrylic acids or their esters using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can provide direct access to the desired (S)-enantiomer with high enantioselectivity.[7][8]

  • Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as those derived from Evans oxazolidinones or pseudoephedrine, allows for the diastereoselective alkylation of a prochiral enolate.[9][10] Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-methoxy acid.

  • Enzymatic Resolution: Lipases are effective biocatalysts for the kinetic resolution of racemic 2-methoxypropanoic acid esters.[11][12][13][14] These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. For instance, Aspergillus niger lipase has shown high enantioselectivity in the transesterification of related racemic carboxylic acids.[11]

Chemical Reactivity and Applications

The bifunctional nature of this compound, possessing both a carboxylic acid and a methoxy group, dictates its chemical reactivity and utility.

Applications S_MPA This compound Chiral_Building_Block Chiral Building Block S_MPA->Chiral_Building_Block Chiral_Ligands Chiral Ligands S_MPA->Chiral_Ligands Pharmaceuticals Pharmaceuticals Chiral_Building_Block->Pharmaceuticals Agrochemicals Agrochemicals Chiral_Building_Block->Agrochemicals Asymmetric_Catalysis Asymmetric Catalysis Chiral_Ligands->Asymmetric_Catalysis

Figure 3: Key application areas of this compound.

Key Chemical Reactions
  • Esterification and Amidation: The carboxylic acid moiety readily undergoes esterification with alcohols and amidation with amines to form the corresponding esters and amides.[1] These reactions are fundamental to its use as a building block, allowing for its incorporation into larger molecular frameworks.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)-2-methoxy-1-propanol, using reducing agents such as lithium aluminum hydride.

  • Alpha-Deprotonation: While less common, deprotonation at the α-carbon can be achieved with strong bases, although this can risk racemization.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable precursor in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1] The methoxypropanoic acid scaffold can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties.

For example, derivatives of this compound have been utilized in the synthesis of compounds with anti-inflammatory and kinase inhibitory activities. It has also been employed in the synthesis of the ACE inhibitor Benazepril and the herbicide Flamprop-methyl .

Furthermore, it serves as a starting material for the synthesis of advanced chiral ligands. For instance, (S)-2-Methoxy-N-(quinolin-8-yl)propanamide, derived from this compound, acts as a directing group and ligand in palladium-catalyzed asymmetric C(sp³)–H activation reactions.

Analytical and Spectroscopic Characterization

Ensuring the chemical and enantiomeric purity of this compound requires a suite of analytical techniques.

Chromatographic Methods
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (ee) of this compound. Chiral stationary phases (CSPs), particularly those based on polysaccharides like Chiralcel OD-H and Chiralpak AD, are effective for separating the enantiomers under normal-phase conditions.[5]

  • Gas Chromatography (GC): After derivatization to a volatile ester (e.g., methyl or ethyl ester), GC on a chiral column can also be used for enantiomeric purity assessment.

  • Achiral HPLC/GC (after derivatization): Racemic 2-methoxypropanoic acid can be analyzed by reversed-phase HPLC.[12] For chiral analysis on an achiral column, derivatization with a chiral reagent to form diastereomers is necessary.

Experimental Protocol: General Chiral HPLC Method Development

  • Column Selection: Screen commercially available chiral columns (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20).

    • For acidic analytes, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%).

  • Mobile Phase Screening (Reversed Phase):

    • Use mixtures of water/acetonitrile or water/methanol with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[12]

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution and analysis time.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. The spectrum of 2-methoxypropionic acid in CD₃OD shows characteristic signals at approximately δ 3.67 (q, 1H, CH), 3.33 (s, 3H, OCH₃), and 1.33 ppm (d, 3H, CH₃).[6]

    • ¹³C NMR: Shows distinct signals for each carbon atom. The expected chemical shifts are approximately 175-180 ppm for the carbonyl carbon, 75-80 ppm for the α-carbon, 55-60 ppm for the methoxy carbon, and 15-20 ppm for the methyl carbon.[3][15]

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1725 and 1700 cm⁻¹.[8] The C-O stretching of the ether and carboxylic acid will appear in the 1300-1000 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 104. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Alpha-cleavage can lead to the loss of the methyl group (M-15) or the methoxy group (M-31). The base peak is often observed at m/z 59, corresponding to the [CH(OCH₃)CH₃]⁺ fragment.[2][15][16][17]

Purification

Achieving high chemical and enantiomeric purity is critical for the application of this compound.

  • Extraction: As described in the synthesis protocol, extraction is a key step in the initial work-up to separate the product from inorganic salts and other water-soluble impurities.[18]

  • Distillation: Fractional distillation under reduced pressure can be employed to purify the liquid product, separating it from lower and higher boiling point impurities.[18]

  • Crystallization: If the compound is a solid or can be derivatized to a crystalline solid, crystallization is an effective method for purification.

  • Preparative Chromatography: For achieving very high enantiomeric purity or for separating small quantities of material, preparative chiral HPLC is a powerful technique.[1] This involves using a larger-scale chiral column and collecting the eluting enantiomers in separate fractions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

  • Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[19][20] It may also cause respiratory irritation.[19]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • Toxicology: While comprehensive toxicological data for this compound is limited, its metabolite, 2-methoxypropionic acid, has been shown to be teratogenic in animal studies.[16] Many carboxylic acid-containing drugs have been associated with idiosyncratic drug toxicity, which may be related to the formation of reactive acyl glucuronide or acyl Coenzyme A conjugates.[21] Therefore, appropriate care should be taken when handling this compound.

Conclusion

This compound is a cornerstone chiral building block for modern organic synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable means of introducing chirality into complex molecules. A thorough understanding of its properties, synthetic routes, and analytical methods, as outlined in this guide, is essential for its effective application in the development of new pharmaceuticals and other advanced materials. As the demand for enantiomerically pure compounds continues to grow, the importance of synthons like this compound in both academic research and industrial applications will undoubtedly increase.

References

(S)-2-Methoxypropanoic Acid: A Chiral Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. (S)-2-methoxypropanoic acid, a key chiral building block, has emerged as a valuable synthon for the introduction of a specific stereocenter in a wide array of complex molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and critical role in pharmaceutical development. Our focus is on delivering not just protocols, but the underlying scientific principles that govern its application, empowering researchers to leverage this versatile molecule to its full potential.

Core Molecular Attributes of this compound

This compound, also referred to as (S)-(-)-2-methoxypropionic acid, is a chiral carboxylic acid.[1] Its structure is characterized by a propanoic acid backbone with a methoxy group at the C-2 position, which is a stereogenic center.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.

PropertyValueSource
CAS Number 23953-00-6[2]
Molecular Formula C4H8O3[1][2]
Molecular Weight 104.10 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water and various organic solvents[1]
IUPAC Name (2S)-2-methoxypropanoic acid[2]
SMILES C--INVALID-LINK--OC[1]
InChI Key ICPWFHKNYYRBSZ-VKHMYHEASA-N

The presence of both a carboxylic acid and a methoxy group imparts a polar nature to the molecule, rendering it soluble in a range of solvents.[1] This solubility is a critical factor in its utility in various reaction conditions.

Synthesis and Chiral Integrity

The synthesis of this compound with high enantiomeric purity is a key consideration for its application in pharmaceutical development. While various synthetic routes exist, a common and efficient method involves the nucleophilic substitution of a chiral starting material.

Representative Synthesis Protocol

A widely employed synthetic route to 2-methoxypropanoic acid starts from 2-bromopropionic acid. The following protocol describes a general method for the synthesis of the racemic mixture, which would then require a chiral resolution step to isolate the (S)-enantiomer.

Reaction: Nucleophilic substitution of 2-bromopropionic acid with sodium methoxide.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).[3][4]

  • Reagent Addition: Slowly add a 25% solution of sodium methanolate in methanol (16 mL) dropwise to the stirring solution.[3][4] The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and carbon dioxide.

  • Reaction Conditions: Heat the reaction mixture to 50°C and allow it to react overnight.[3][4] The elevated temperature accelerates the rate of the SN2 reaction.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.[3][4]

    • Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.[3][4] This protonates the carboxylate to the carboxylic acid.

    • Perform three extractions with ethyl acetate (70 mL, 25 mL, 10 mL).[3][4] Ethyl acetate is a suitable solvent for extracting the product from the aqueous phase.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.[3][4] This removes any residual water.

    • Filter the solution and concentrate it again under reduced pressure to yield 2-methoxypropanoic acid as a colorless oil.[3][4]

This protocol typically results in a high yield of the racemic product.[3][4] To obtain the desired (S)-enantiomer, a chiral resolution step is necessary.

Chiral Resolution Strategies

The separation of enantiomers is a critical step in the provision of enantiomerically pure this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this.[5]

Conceptual Workflow for Chiral HPLC Resolution:

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis & Isolation Racemic Racemic 2-Methoxypropanoic Acid Synthesis CSP Chiral Stationary Phase (CSP) Selection (e.g., polysaccharide-based) Racemic->CSP  Load Racemic Mixture MP Mobile Phase Optimization (e.g., Heptane/Isopropanol/TFA) CSP->MP  Method Development HPLC Preparative Chiral HPLC MP->HPLC  Separation Analytics Analytical Chiral HPLC (Enantiomeric Purity Assessment) HPLC->Analytics  Monitor Elution Isolation Fraction Collection & Solvent Removal Analytics->Isolation  Collect (S)-enantiomer fraction Final This compound (Enantiomerically Pure) Isolation->Final

Figure 1: Conceptual workflow for the chiral resolution of 2-methoxypropanoic acid using HPLC.

The choice of the chiral stationary phase (CSP) is critical for effective separation.[5][6] Polysaccharide-based CSPs are often effective for the resolution of carboxylic acids.[6] The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomers.

Analytical Characterization

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of any chemical entity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of 2-methoxypropanoic acid in CD3OD shows characteristic signals: a quartet for the proton at C-2, a singlet for the methoxy protons, and a doublet for the methyl protons at C-3.[3][4]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.

Typical HPLC Method Parameters:

A reverse-phase HPLC method can be employed for purity analysis.[7]

ParameterConditionRationale
Column C18 Reverse-PhaseProvides good retention and separation of polar organic molecules.
Mobile Phase Acetonitrile, Water, and an acid (e.g., phosphoric or formic acid)The organic modifier (acetonitrile) and aqueous phase allow for gradient or isocratic elution. The acid improves peak shape for the carboxylic acid.[7]
Detection UV (e.g., 210 nm)The carboxylic acid chromophore allows for UV detection.
Flow Rate Typically 1.0 mL/minA standard flow rate for analytical HPLC.
Temperature Ambient or controlled (e.g., 25°C)Temperature control ensures run-to-run reproducibility.

For mass spectrometry (MS) compatible methods, phosphoric acid should be replaced with a volatile acid like formic acid.[7] This method is scalable for preparative separation to isolate impurities.[7]

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a chiral building block.[1] Its incorporation into a drug candidate can significantly impact its pharmacological activity.

As a Chiral Intermediate

This compound can be used in the synthesis of more complex molecules where the stereochemistry at the C-2 position is crucial for biological activity.[1] It can participate in standard organic reactions such as esterification and amidation.[1] For instance, it can be coupled with an amine-containing fragment of a larger molecule to introduce the (S)-2-methoxypropyl moiety.

Illustrative Reaction Scheme:

G S_acid (S)-2-Methoxypropanoic Acid Coupling Coupling Reagents (e.g., EDC, HOBt) S_acid->Coupling Amine R-NH2 (Drug Scaffold Fragment) Amine->Coupling Product (S)-N-R-2-methoxypropanamide (Chiral Drug Intermediate) Coupling->Product

Figure 2: Amide coupling of this compound with a primary amine.

This strategic incorporation of a defined stereocenter is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. While specific examples of its use in marketed drugs are proprietary, its presence in the portfolios of chemical suppliers catering to the pharmaceutical industry underscores its importance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: It is harmful if swallowed and can cause skin and serious eye irritation.[8][9]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[10]

Always consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry and versatile reactivity make it an invaluable asset in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and strategic implementation in the creation of novel therapeutics. The continued focus on stereochemically pure drugs will undoubtedly ensure the sustained importance of chiral building blocks like this compound in the future of medicine.

References

Synthesis of (S)-2-methoxypropanoic acid: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methoxypropanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereospecific incorporation can significantly influence the pharmacological profile of a compound. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining enantiomerically pure this compound. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into experimental design and execution. The discussion will focus on stereospecific syntheses from readily available chiral precursors, namely (S)-lactic acid and (S)-alanine, and will also cover the classical approach of chiral resolution of the racemic mixture. Detailed experimental protocols, comparative data tables, and reaction pathway diagrams are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of Chirality in this compound

The therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry. This compound, as a chiral synthon, offers a synthetically accessible stereocenter that can be incorporated into more complex molecular architectures. The methoxy group at the C2 position can influence binding interactions with biological targets and alter the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability. Consequently, robust and reliable methods for the synthesis of this enantiomerically pure compound are of paramount importance in drug discovery and development. This guide will equip the reader with the necessary knowledge to select and execute the most appropriate synthetic route for their specific research needs.

Stereospecific Synthesis from Chiral Precursors: The Preferred Approach

The most efficient and economical syntheses of enantiomerically pure compounds often leverage the "chiral pool," which consists of readily available and inexpensive chiral molecules from natural sources. For this compound, (S)-lactic acid and (S)-alanine are excellent starting materials.

Synthesis from (S)-Lactic Acid: A Direct and Atom-Economical Route

(S)-Lactic acid is an attractive starting material due to its low cost and the fact that the desired stereocenter is already in place[1][2]. The synthesis involves the methylation of the hydroxyl group. To prevent the acidic carboxylic acid moiety from interfering with the methylation reaction (e.g., by reacting with the base), it is advantageous to first protect it as an ester, typically a methyl or ethyl ester. Methyl (S)-lactate is a commercially available and commonly used starting material[3][4].

Scientific Rationale: The core of this strategy is a Williamson ether synthesis on the secondary alcohol of the lactate ester. This reaction proceeds via an SN2 mechanism, which, in this case, does not involve the chiral center. Therefore, the stereochemical integrity of the starting material is preserved. The choice of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl group without promoting side reactions like elimination or hydrolysis of the ester. Sodium hydride is an excellent choice for this purpose as it irreversibly deprotonates the alcohol to form the alkoxide, and the only byproduct is hydrogen gas.

Experimental Workflow Diagram:

workflow1 cluster_esterification Esterification (Optional) cluster_methylation Methylation cluster_hydrolysis Hydrolysis S_lactic_acid (S)-Lactic Acid esterification Esterification (e.g., MeOH, H+) S_lactic_acid->esterification methyl_S_lactate Methyl (S)-lactate esterification->methyl_S_lactate start_lactate Methyl (S)-lactate methylation Methylation (e.g., NaH, MeI) start_lactate->methylation methyl_methoxypropanoate Methyl (S)-2-methoxypropanoate methylation->methyl_methoxypropanoate start_hydrolysis Methyl (S)-2-methoxypropanoate hydrolysis Hydrolysis (e.g., LiOH, H2O) start_hydrolysis->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for Synthesis from (S)-Lactic Acid.

Detailed Experimental Protocol:

Step 1: Methylation of Methyl (S)-lactate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl (S)-lactate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude methyl (S)-2-methoxypropanoate.

Step 2: Hydrolysis of Methyl (S)-2-methoxypropanoate

  • Dissolve the crude methyl (S)-2-methoxypropanoate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis from (S)-Alanine: A Stereospecific Transformation

(S)-Alanine is another readily available and inexpensive chiral starting material. The synthesis from (S)-alanine involves the diazotization of the amino group to form a diazonium salt, which is then displaced by a halide to yield (S)-2-halopropanoic acid. This is followed by a nucleophilic substitution with a methoxide source.

Scientific Rationale: The key step in this sequence is the diazotization-halogenation, which is known to proceed with retention of configuration. This is because the reaction likely proceeds through a double SN2-like mechanism or involves the formation of an intermediate α-lactone which is then opened by the halide. The subsequent nucleophilic substitution of the halide with methoxide will proceed via an SN2 mechanism, which results in an inversion of configuration. Therefore, to obtain the (S)-product, one must start with (S)-alanine, which will first give (S)-2-halopropanoic acid, and this, upon reaction with methoxide, will give this compound due to the inversion of stereochemistry.

Reaction Pathway Diagram:

reaction_pathway S_alanine (S)-Alanine H2N-CH(CH3)-COOH diazotization Diazotization & Halogenation (NaNO2, HBr/HCl) S_alanine->diazotization Retention S_halopropanoic (S)-2-Halopropanoic Acid X-CH(CH3)-COOH diazotization->S_halopropanoic substitution Nucleophilic Substitution (NaOMe, MeOH) S_halopropanoic->substitution Inversion (SN2) S_methoxypropanoic { this compound |  MeO-CH(CH3)-COOH } substitution->S_methoxypropanoic

Caption: Synthesis of this compound from (S)-Alanine.

Detailed Experimental Protocol:

Step 1: Synthesis of (S)-2-Chloropropanoic Acid from (S)-Alanine [5]

  • Dissolve (S)-alanine (1.0 eq.) in 5 N hydrochloric acid.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.6 eq.) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stand at room temperature overnight.

  • Carefully evacuate the flask with stirring to remove dissolved nitrogen oxides.

  • Neutralize the excess acid by the careful addition of solid sodium carbonate until foaming ceases.

  • Extract the aqueous solution with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous calcium chloride, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to give (S)-2-chloropropanoic acid.

Step 2: Synthesis of this compound

  • To a solution of sodium methoxide (NaOMe, 1.1 eq.) in methanol, add the (S)-2-chloropropanoic acid (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Chiral Resolution of Racemic 2-methoxypropanoic acid: The Classical Approach

While less efficient than stereospecific synthesis, chiral resolution is a viable method for obtaining this compound, particularly if a racemization and recycling protocol for the unwanted enantiomer is available. The most common method for resolving carboxylic acids is through the formation of diastereomeric salts with a chiral amine.

Scientific Rationale: The principle behind chiral resolution is the conversion of a mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent[6][7]. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed to yield the enantiomerically pure acid. The choice of the chiral resolving agent and the crystallization solvent is critical and often requires empirical optimization.

Chiral Resolution Workflow:

resolution_workflow racemic_acid Racemic 2-methoxypropanoic acid ((R/S)-acid) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Amine (e.g., (R)-1-phenylethylamine) chiral_amine->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization isolated_salt Isolated Diastereomeric Salt (e.g., less soluble (S)-acid-(R)-amine) crystallization->isolated_salt acidification Acidification (e.g., HCl) isolated_salt->acidification final_product This compound acidification->final_product

Caption: General Workflow for Chiral Resolution.

Detailed Experimental Protocol (General Procedure):

  • Dissolve racemic 2-methoxypropanoic acid in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate).

  • Add a solution of a chiral amine (e.g., (R)-1-phenylethylamine, 0.5 eq.) in the same solvent.

  • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC or NMR with a chiral shift reagent.

  • If necessary, the salt can be recrystallized to improve diastereomeric purity.

  • Suspend the diastereomerically pure salt in water and add 1 M HCl until the pH is ~2.

  • Extract the liberated this compound with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure acid.

Comparison of Synthetic Routes

Parameter Synthesis from (S)-Lactic Acid Synthesis from (S)-Alanine Chiral Resolution
Starting Material (S)-Lactic acid or its esters(S)-AlanineRacemic 2-methoxypropanoic acid
Stereocontrol Excellent (retention at stereocenter)Excellent (retention then inversion)Dependent on separation efficiency
Theoretical Yield HighHighMaximum 50% (without racemization)
Key Reactions Williamson ether synthesis, Ester hydrolysisDiazotization, Nucleophilic substitutionDiastereomeric salt formation, Crystallization
Advantages Direct, atom-economical, readily available starting material.Readily available starting material.Applicable if racemic acid is readily available.
Disadvantages Requires anhydrous conditions for methylation.Use of potentially hazardous sodium nitrite.Inefficient (loses at least 50% of material), requires optimization of resolving agent and solvent.

Characterization and Quality Control

Ensuring the enantiomeric purity of the final product is critical. The following techniques are commonly employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (e.e.). The sample is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to their separation[8][9][10].

  • NMR Spectroscopy with Chiral Derivatizing Agents: The carboxylic acid can be converted into a diastereomeric ester or amide by reaction with a chiral alcohol or amine (e.g., Mosher's acid or (R)-1-phenylethylamine). The resulting diastereomers will have distinct signals in the 1H or 19F NMR spectrum, which can be integrated to determine the enantiomeric excess[11].

  • Polarimetry: Measurement of the specific rotation ([α]D) can confirm the identity of the enantiomer and provide an indication of its purity, although it is less accurate for determining high e.e. values.

  • Standard Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy should be used to confirm the chemical structure and purity of the final product[12][13].

Conclusion

The synthesis of enantiomerically pure this compound is readily achievable through several well-established methods. For efficiency and stereochemical control, synthesis from chiral pool starting materials like (S)-lactic acid or (S)-alanine is highly recommended. The choice between these two precursors may depend on the availability of reagents and the specific expertise of the laboratory. Chiral resolution remains a viable, albeit less efficient, alternative. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently produce high-quality this compound for their drug discovery and development endeavors.

References

(S)-2-methoxypropanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-2-Methoxypropanoic Acid: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of this compound, a valuable chiral building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind methodological choices, ensuring a deep understanding of the compound's properties and handling.

Core Molecular and Physical Properties

This compound is a chiral carboxylic acid featuring a methoxy group at the alpha-position. This structure imparts specific chemical properties that make it a useful intermediate in the synthesis of more complex, stereochemically defined molecules. Its identity and fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name (2S)-2-methoxypropanoic acid[1]
Synonyms (S)-(-)-2-Methoxypropionic acid, s-2-methoxypropanoic acid
CAS Number 23953-00-6
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.10 g/mol [1]
Monoisotopic Mass 104.047344113 Da[1]
Physical Form Liquid
Boiling Point 99 °C @ 20 mmHg
Refractive Index ~1.414
Specific Rotation [α]²⁰/D −75° (approx.)

Synthesis of Enantiomerically Pure this compound

Obtaining this compound in high enantiomeric purity is critical for its application in stereoselective synthesis. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis from a chiral pool starting material.

Strategy 1: Racemic Synthesis and Chiral Resolution

This is the most common and industrially validated approach. It involves a non-stereoselective synthesis to produce a racemic mixture of 2-methoxypropanoic acid, followed by separation of the enantiomers.

Part A: Synthesis of Racemic 2-Methoxypropanoic Acid

The synthesis proceeds via a standard Williamson ether synthesis, where the alkoxide of a lactate precursor displaces a leaving group. A more direct and high-yielding method starts from 2-bromopropionic acid.

  • Reaction Principle: A methanolic solution of sodium methoxide acts as both the nucleophile and the base. The methoxide ion displaces the bromide from 2-bromopropionic acid in an Sₙ2 reaction. The acidic workup ensures the final product is the protonated carboxylic acid.

Experimental Protocol: Racemic Synthesis [2][3]

  • Reaction Setup: To a stirring solution of 2-bromopropionic acid (1.0 eq) in methanol (approx. 2.5 mL per 10 mmol of acid), slowly add a 25% solution of sodium methoxide in methanol (2.0 eq) under a nitrogen atmosphere.

  • Reaction Execution: Heat the mixture to 50 °C and maintain for 12-16 hours (overnight). The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidification & Extraction: To the resulting residue, add 1N hydrochloric acid (HCl) until the pH is ~1. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic 2-methoxypropanoic acid as a colorless oil. Yields are typically high (>95%).

Part B: Chiral Resolution via Diastereomeric Salt Formation

  • Causality of Method: Enantiomers possess identical physical properties, making them inseparable by standard techniques like distillation or achiral chromatography.[3] By reacting the racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed. Diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[3]

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic 2-methoxypropanoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetone). In a separate flask, dissolve a chiral resolving agent, such as (S)-(-)-α-phenylethylamine or an alkaloid like quinine (0.5 - 1.0 eq), in the same solvent.

  • Crystallization: Slowly add the chiral base solution to the acid solution with stirring. The diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility. The process may be initiated by seeding with a small crystal. Allow the crystallization to proceed, often with slow cooling.

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

  • Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with 1N HCl to pH ~1. This protonates the carboxylic acid and liberates the free this compound.

  • Final Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched this compound. The enantiomeric excess (e.e.) must be confirmed analytically (see Section 3).

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution 2-Bromopropionic Acid 2-Bromopropionic Acid Reaction Reaction 2-Bromopropionic Acid->Reaction NaOCH3 / MeOH NaOCH3 / MeOH NaOCH3 / MeOH->Reaction Workup (Acidification/Extraction) Workup (Acidification/Extraction) Reaction->Workup (Acidification/Extraction) Racemic Acid Racemic Acid Workup (Acidification/Extraction)->Racemic Acid Salt Formation Salt Formation Racemic Acid->Salt Formation Chiral Base Chiral Base Chiral Base->Salt Formation Fractional Crystallization Fractional Crystallization Salt Formation->Fractional Crystallization Diastereomeric Salt (S-acid, R-base) Diastereomeric Salt (S-acid, R-base) Fractional Crystallization->Diastereomeric Salt (S-acid, R-base) Liberation (Acidification/Extraction) Liberation (Acidification/Extraction) Diastereomeric Salt (S-acid, R-base)->Liberation (Acidification/Extraction) Pure (S)-Acid Pure (S)-Acid Liberation (Acidification/Extraction)->Pure (S)-Acid

Caption: Workflow for Synthesis and Chiral Resolution.

Strategy 2: Asymmetric Synthesis from the Chiral Pool

This approach leverages a readily available, enantiomerically pure starting material. (S)-Alanine is an ideal precursor.

  • Reaction Principle: This route involves the diazotization of the amino group of (S)-alanine in the presence of methanol. The reaction proceeds with retention of configuration at the chiral center, forming the methyl ester of this compound, which is then hydrolyzed.

Conceptual Protocol: Asymmetric Synthesis

  • Diazotization: Cool a solution of (S)-Alanine in methanol to 0 °C. Slowly add a solution of sodium nitrite (NaNO₂) followed by careful addition of an acid (e.g., H₂SO₄) to generate nitrous acid in situ.

  • Esterification/Etherification: The diazonium intermediate is unstable and will be displaced by methanol, leading to the formation of methyl (S)-2-methoxypropanoate.

  • Hydrolysis: After the reaction is complete, the crude methyl ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidic workup).

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of this compound requires a suite of analytical techniques.

G cluster_0 Structural & Purity Verification cluster_1 Chiral Integrity Verification Synthesized Product Synthesized Product 1H NMR 1H NMR Synthesized Product->1H NMR 13C NMR 13C NMR Synthesized Product->13C NMR Mass Spec Mass Spec Synthesized Product->Mass Spec Chiral HPLC Chiral HPLC Synthesized Product->Chiral HPLC Final Product Confirmation Final Product Confirmation 1H NMR->Final Product Confirmation 13C NMR->Final Product Confirmation Mass Spec->Final Product Confirmation Chiral HPLC->Final Product Confirmation

Caption: Analytical Workflow for Product Validation.

NMR Spectroscopy

¹H NMR: Provides confirmation of the core structure.

  • Protocol: Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD). Acquire the spectrum on a standard NMR spectrometer (≥400 MHz).

  • Expected Spectrum (in CD₃OD): [2]

    • δ ~3.67 ppm (quartet, 1H): The proton on the chiral carbon (C2), split by the adjacent methyl group protons.

    • δ ~3.33 ppm (singlet, 3H): The protons of the methoxy (-OCH₃) group.

    • δ ~1.33 ppm (doublet, 3H): The protons of the C3 methyl group, split by the single proton on C2.

    • A broad singlet for the carboxylic acid proton (-COOH) will also be present, with its chemical shift being highly dependent on concentration and solvent.

¹³C NMR: Confirms the presence of all four unique carbon environments.

  • Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.

  • Expected Chemical Shifts: [4][5]

    • ~175-180 ppm: Carboxylic acid carbonyl carbon (C1).

    • ~75-80 ppm: Chiral carbon bearing the methoxy group (C2).

    • ~55-60 ppm: Methoxy carbon (-OCH₃).

    • ~18-22 ppm: Methyl carbon (C3).

Mass Spectrometry (MS)

MS confirms the molecular weight and provides structural information through fragmentation patterns.

  • Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or by direct infusion using Electrospray Ionization (ESI).

  • Expected Fragmentation (EI):

    • m/z 104: Molecular ion [M]⁺.

    • m/z 89: Loss of a methyl radical (•CH₃).

    • m/z 59: Loss of the carboxyl group (•COOH), corresponding to [CH(OCH₃)CH₃]⁺. This is often a prominent peak due to alpha-cleavage common in ethers.[6]

    • m/z 45: Carboxyl fragment [COOH]⁺.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the definitive technique for determining enantiomeric excess (e.e.).

  • Principle of Self-Validation: A robust chiral method must demonstrate baseline separation of both enantiomers. This is achieved by analyzing the synthesized (S)-enantiomer, the corresponding (R)-enantiomer (if available), and, most importantly, a racemic mixture. The ability to resolve the racemic sample into two distinct peaks validates the method's specificity for the enantiomers.

  • Protocol: Direct Chiral HPLC

    • Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are excellent starting points for chiral acids.

    • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) is crucial to ensure good peak shape by suppressing the ionization of the carboxyl group.

    • Sample Preparation: Prepare a stock solution of the synthesized (S)-acid, and a separate solution of the racemic acid, at approximately 1 mg/mL in the mobile phase.

    • Analysis: Inject the racemic mixture to develop the separation method, adjusting the mobile phase composition to achieve baseline resolution (Rₛ > 1.5). Once optimized, inject the synthesized (S)-acid sample to confirm its retention time and quantify the area of the minor (R)-enantiomer peak, if any.

    • Quantification: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Applications in Drug Discovery and Development

Chiral α-methoxy acids are valuable building blocks because the methoxy group can serve as a bioisostere for other functionalities or can be strategically placed to influence conformation and binding to biological targets. While direct applications of this compound are proprietary or less documented, its utility can be understood from its structural analogues used in cutting-edge drug development.

A prominent example is the use of the closely related (S)-2-methoxy-2-phenylacetic acid in the synthesis of ORY-1001 (Iadademstat) , a potent and selective inhibitor of the epigenetic enzyme KDM1A (also known as LSD1), which is in clinical trials for acute leukemia.[7][8][9][10] In the synthesis of such complex molecules, the chiral acid fragment is introduced to build a key part of the final structure. The specific (S)-configuration is essential for the molecule to fit correctly into the enzyme's active site, demonstrating the absolute necessity of high enantiomeric purity in the starting building block. The use of such chiral fragments underscores the importance of developing robust and scalable synthetic and analytical methods for compounds like this compound.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

Section 1: Core Physicochemical and Chiroptical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-2-Methoxypropanoic Acid for Advanced Research

This guide provides an in-depth technical overview of this compound, a valuable chiral building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its synthesis, analytical characterization, and application, ensuring a robust understanding for its use in creating complex, high-value molecules.

This compound, also known as (S)-(-)-2-methoxypropionic acid, is a chiral carboxylic acid derived from the natural chiral pool. Its utility stems from the fixed (S)-stereocenter at the C2 position, which can be incorporated into larger molecules to control their stereochemistry—a critical factor in determining the efficacy and safety of pharmaceutical agents.[1] The molecule's key identifiers and properties are summarized below.

PropertyValueReference(s)
Chemical Formula C₄H₈O₃
Molecular Weight 104.10 g/mol
IUPAC Name (2S)-2-methoxypropanoic acid[2]
CAS Number 23953-00-6[2]
Appearance Colorless Liquid
Boiling Point 99 °C (at 20.0 mmHg)[2]
Density (Racemic) 1.085 g/cm³[3]
Refractive Index (n²⁰/D) 1.413 - 1.415[2]
Specific Optical Rotation [α]²⁰/D = -75° (neat)[2][4]
SMILES CO--INVALID-LINK--C(O)=O
InChI Key ICPWFHKNYYRBSZ-VKHMYHEASA-N

Section 2: Enantioselective Synthesis Strategy

Achieving high enantiomeric purity is the primary objective when synthesizing this compound. While classical resolution of a racemic mixture is possible, a more efficient and modern approach is to start from a readily available, enantiopure precursor. The most logical and widely adopted strategy is the stereospecific methylation of (S)-lactic acid or its esters.[5]

Causality of the Method: This pathway is chosen because the key reaction—O-methylation—occurs at the hydroxyl group and does not involve breaking any bonds at the C2 stereocenter. Therefore, the stereochemical integrity of the starting material is preserved, directly yielding the desired (S)-enantiomer without the need for costly and wasteful resolution steps. Methyl (S)-lactate is an ideal starting material as it is commercially available in high optical purity, derived from the fermentation of carbohydrates.[6][7]

Workflow: Stereospecific Synthesis from Methyl (S)-Lactate

G cluster_0 Step 1: O-Methylation cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification & Isolation A Methyl (S)-Lactate (Enantiopure Starting Material) B 1. Deprotonation with NaH in THF 2. Addition of CH₃I (Methyl Iodide) A->B Williamson Ether Synthesis C Methyl (S)-2-methoxypropanoate (Intermediate Ester) B->C D Base Hydrolysis (e.g., NaOH in H₂O/MeOH) C->D E Sodium (S)-2-methoxypropanoate (Salt Intermediate) D->E F Acidic Workup (e.g., aq. HCl) E->F G This compound (Final Product, >99% e.e.) F->G

Caption: Stereospecific synthesis of this compound.

Detailed Experimental Protocol (Exemplary)
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF.

  • Substrate Addition: Slowly add a solution of methyl (S)-lactate (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the alkoxide is formed.

  • Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight. Rationale: This is a standard Williamson ether synthesis; the alkoxide formed in the previous step acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water. Add a solution of sodium hydroxide (NaOH, 2.0 equivalents) in water/methanol and stir vigorously at room temperature for 4-6 hours to saponify the ester.

  • Workup and Isolation: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or byproducts. Cool the aqueous layer to 0 °C and acidify to pH ~2 with cold 1M hydrochloric acid (HCl).

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Section 3: Analytical and Spectroscopic Characterization

Confirming the structure and enantiomeric purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

G cluster_labels NMR Assignments mol l1 C1: ~175-180 ppm Hd: ~10-12 ppm (broad s) l2 C2: ~78-82 ppm Hc: ~3.8-4.0 ppm (q) l3 C3: ~18-20 ppm Hb: ~1.4-1.5 ppm (d) l4 C4: ~58-60 ppm Ha: ~3.3-3.4 ppm (s)

Caption: Structure and predicted NMR assignments for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts (δ) in CDCl₃ are detailed below.

Atom Assignment¹H NMR Prediction (ppm)¹³C NMR Prediction (ppm)Rationale / Key Features
Ha (-OC H₃)~3.35 (s, 3H)~58-60A singlet in ¹H NMR as there are no adjacent protons. In ¹³C NMR, typical for a methoxy group carbon.
Hb (-C H₃)~1.45 (d, 3H)~18-20A doublet in ¹H NMR due to coupling with Hc (J ≈ 7 Hz). A shielded aliphatic carbon in ¹³C NMR.
Hc (-C H-)~3.90 (q, 1H)~78-82A quartet in ¹H NMR due to coupling with the three Hb protons. In ¹³C NMR, this carbon is deshielded by two oxygen atoms.
Hd (-COOH )~11.0 (br s, 1H)-A broad singlet characteristic of a carboxylic acid proton, which is concentration-dependent and exchanges with D₂O.
C1 (-C =O)-~175-180Characteristic chemical shift for a carboxylic acid carbonyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
2500-3300O-H stretchCarboxylic AcidA very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
~2980, ~2940C-H stretch (sp³)AlkylAbsorptions corresponding to the methyl and methine C-H bonds.
~1710C=O stretchCarbonylA very strong, sharp absorption, indicative of the carboxylic acid carbonyl group.
~1120C-O stretchEtherA strong absorption corresponding to the C-O-C ether linkage.
Chiral High-Performance Liquid Chromatography (HPLC)

To validate the stereochemical outcome of the synthesis, the enantiomeric excess (e.e.) must be determined. This is typically achieved using HPLC with a Chiral Stationary Phase (CSP).

Principle of Operation: CSPs, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment within the column.[8] The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification.

Exemplary Chiral HPLC Protocol:

  • Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD).

  • Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic acid (TFA). A typical starting condition is 90:10 (Hexane:IPA) + 0.1% TFA. Rationale: The non-polar mobile phase is standard for normal-phase chromatography on these columns. TFA is added to protonate the carboxylic acid, preventing peak tailing and improving resolution.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized acid in the mobile phase.

  • Analysis: Inject the sample. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Section 4: Applications in Drug Discovery and Development

This compound is a valuable synthon because it provides a small, enantiopure fragment containing a carboxylic acid handle for further elaboration and a methoxy group that can modulate properties like lipophilicity and metabolic stability.

While it may not be a direct fragment of a widely known blockbuster drug, its structural motif is highly relevant. For instance, the closely related (R)-2-aryloxypropionic acids are critical intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides, where the stereochemistry at the C2 position is essential for biological activity.[10] This demonstrates the industrial importance of this chiral propanoic acid core.

In drug development, this building block can be used to:

  • Synthesize Chiral Ligands: The carboxylic acid can be converted to an amide to link with other fragments, while the stereocenter controls the 3D orientation of substituents.

  • Act as a Spatially-Defined Linker: The propanoic acid backbone can be used to connect two pharmacophores with a specific spatial relationship.

  • Improve Pharmacokinetic Properties: The methoxy group can block metabolic oxidation that might otherwise occur at the C2 position of a corresponding hydroxy acid.

Section 5: Safety and Handling

This compound requires careful handling due to its potential hazards. All handling should be performed in a well-ventilated fume hood by trained personnel.

Hazard ClassGHS StatementPictogram
Serious Eye Damage H318: Causes serious eye damage.GHS05

Data sourced from representative Safety Data Sheets.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

  • Handling: Avoid contact with eyes, skin, and clothing. Avoid inhalation of vapors. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

A Comprehensive Guide to the Spectroscopic Analysis of (S)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (S)-2-methoxypropanoic acid, a chiral building block of significant interest in pharmaceutical synthesis. Understanding its distinct spectral signature is crucial for reaction monitoring, quality control, and stereochemical assignment. This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to offer a holistic view of the molecule's structural features.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug development, the precise characterization of chiral molecules is paramount. This compound and its enantiomer are valuable intermediates, and their stereochemical purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity of such compounds. This guide will delve into the nuances of interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Spectral Features:

A representative ¹H NMR spectrum of 2-methoxypropanoic acid in deuterated methanol (CD₃OD) reveals the following key signals[2]:

  • ~11-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH). Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration. In some cases, particularly in the presence of D₂O, this proton can exchange with deuterium, leading to its disappearance from the spectrum.[3][4]

  • 3.67 ppm (quartet, 1H): This signal is attributed to the methine proton (-CH) at the chiral center (C2). The quartet splitting pattern arises from coupling to the three protons of the adjacent methyl group.

  • 3.33 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methoxy group (-OCH₃).

  • 1.33 ppm (doublet, 3H): This doublet is assigned to the three protons of the methyl group (-CH₃) at C3. The doublet splitting is due to coupling with the single methine proton at C2.

Table 1: Summary of ¹H NMR Data for this compound in CD₃OD

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12singlet1H-COOH
3.67quartet1H-CH(OCH₃)
3.33singlet3H-OCH₃
1.33doublet3H-CH(CH₃)

Data sourced from ChemicalBook[2]

Experimental Considerations:

The choice of solvent is critical in ¹H NMR. While CDCl₃ is common, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often used for carboxylic acids to ensure solubility and minimize hydrogen bonding effects that can broaden peaks.[5][6] The acidic proton of the carboxylic acid is often broad and its chemical shift is highly dependent on the solvent and concentration.[7]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Key Spectral Features:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

  • ~170-180 ppm: The signal for the carbonyl carbon of the carboxylic acid group (-COOH) typically appears in this downfield region.[7]

  • ~70-80 ppm: The methine carbon (-CH) attached to the electronegative oxygen of the methoxy group is expected in this range.

  • ~50-60 ppm: The carbon of the methoxy group (-OCH₃) will resonate in this region.

  • ~15-25 ppm: The methyl carbon (-CH₃) at C3 will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmCarbon Assignment
170-180C=O
70-80CH(OCH₃)
50-60OCH₃
15-25CH₃

Chiral Discrimination by NMR:

To determine the enantiomeric excess of a chiral sample like this compound, chiral derivatizing agents or chiral solvating agents can be employed.[8][9] These reagents react with the enantiomers to form diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[8][9][10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key Spectral Features of Carboxylic Acids:

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers.[11][12][13][14]

  • C=O Stretch: A strong, sharp absorption peak will appear in the range of 1700-1725 cm⁻¹ for a saturated aliphatic carboxylic acid.[11][13][15]

  • C-O Stretch: A medium intensity band corresponding to the C-O single bond stretch is expected between 1210 and 1320 cm⁻¹.[13][15]

  • O-H Bend: An out-of-plane bending vibration for the O-H group can also be observed as a broad peak around 920 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Bond VibrationDescription
2500-3300O-H stretchVery broad, strong
1700-1725C=O stretchStrong, sharp
1210-1320C-O stretchMedium
~920O-H bendBroad

Data compiled from multiple sources.[11][12][13][14][15]

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining an IR spectrum of a liquid sample like this compound is to use a salt plate (e.g., NaCl or KBr) method.

  • Place a drop of the neat liquid sample onto a clean, dry salt plate.

  • Place a second salt plate on top of the first to create a thin film of the sample.

  • Mount the salt plates in the sample holder of the IR spectrometer.

  • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the salt plates thoroughly with a dry solvent (e.g., dichloromethane or acetone) after use.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Expected Fragmentation Pattern:

For this compound (Molecular Weight: 104.10 g/mol ), the following fragmentation patterns are anticipated in electron ionization (EI) mass spectrometry:

  • Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule at m/z = 104. This peak may be weak for carboxylic acids.[16][17]

  • Loss of a Methoxy Group (-OCH₃): Fragmentation of the C-O bond can lead to the loss of a methoxy radical, resulting in a peak at m/z = 73.

  • Loss of a Carboxyl Group (-COOH): Cleavage of the bond adjacent to the carbonyl group can result in the loss of the carboxyl group, leading to a peak at m/z = 59.

  • Acylium Ion: Alpha-cleavage of the C-C bond next to the carbonyl group can form a stable acylium ion, which is often a prominent peak.[18]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment
104[M]⁺
73[M - OCH₃]⁺
59[M - COOH]⁺

These are predicted fragmentation patterns based on general principles of mass spectrometry.[16][17][18][19]

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Final Report Purity->Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. By combining the insights from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently identify and characterize this important chiral building block. This comprehensive understanding is essential for ensuring the quality and stereochemical integrity of intermediates and final products in the drug development pipeline.

References

The Chiral Advantage: A Technical Guide to (S)-2-Methoxypropanoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-methoxypropanoic acid, a simple yet stereochemically rich molecule, represents a valuable chiral building block in the landscape of modern organic synthesis. Its defined stereocenter, coupled with the versatile carboxylic acid and methyl ether functionalities, makes it an attractive starting material and intermediate for creating complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its synthesis, properties, and strategic applications, offering field-proven insights for professionals engaged in pharmaceutical and agrochemical research.

Core Concepts: Understanding the Molecular Value

This compound, also known as (S)-O-methyl lactic acid, belongs to the class of α-alkoxy carboxylic acids. The significance of this molecule lies in its chirality. The spatial arrangement of the methoxy group at the C2 position is fixed in the (S)-configuration, which can be transferred through subsequent synthetic steps to impart specific stereochemistry to a target molecule. This control is paramount in drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Synthesis and Access to Enantiopure Material

The preparation of enantiomerically pure this compound can be approached through two primary strategies: the resolution of a racemic mixture or direct asymmetric synthesis from a chiral starting material. The choice of strategy often depends on factors such as cost, scale, and available starting materials.

Racemic Synthesis

A straightforward and high-yielding synthesis of racemic 2-methoxypropanoic acid involves the nucleophilic substitution of a 2-halopropionic acid. A common and efficient method is the Williamson ether synthesis, where 2-bromopropionic acid is treated with sodium methoxide in methanol.[1] This reaction proceeds via an SN2 mechanism, affording the racemic product in excellent yield.

Experimental Protocol: Synthesis of Racemic 2-Methoxypropanoic Acid [1]

  • Reaction Setup: A solution of 2-bromopropionic acid (19.6 mmol) in methanol (5 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: A 25% solution of sodium methoxide in methanol (16 mL) is added dropwise to the stirring solution.

  • Reaction Conditions: The reaction mixture is heated to 50°C and stirred overnight under nitrogen.

  • Work-up:

    • The reaction mixture is concentrated under reduced pressure to remove methanol.

    • The residue is acidified to pH 1 with 1N aqueous hydrochloric acid.

    • The aqueous solution is extracted three times with ethyl acetate.

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 2-methoxypropanoic acid as a colorless oil (typically >95% yield).

Chiral Resolution of Racemic 2-Methoxypropanoic Acid

Classical resolution is a robust technique to separate enantiomers. This method involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomer of the acid.

While a specific protocol for 2-methoxypropanoic acid is not widely published, a general and effective procedure can be adapted using a chiral amine like (R)-1-phenylethylamine. The principle relies on the differential solubility of the ((S)-acid)-(R)-base) and ((R)-acid)-(R)-base) salts in a suitable solvent.

Conceptual Workflow: Chiral Resolution

The diagram below illustrates the logical flow of a classical chiral resolution process.

G racemate Racemic (R,S)-2-Methoxypropanoic Acid diastereomers Mixture of Diastereomeric Salts ((S)-acid • (R)-base) ((R)-acid • (R)-base) racemate->diastereomers + resolving_agent Chiral Base ((R)-1-Phenylethylamine) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., (S)-acid • (R)-base) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (in filtrate) crystallization->more_soluble Solution acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 s_enantiomer This compound acidification1->s_enantiomer recovery Recover Resolving Agent acidification1->recovery r_enantiomer (R)-2-Methoxypropanoic Acid acidification2->r_enantiomer

References

An In-depth Technical Guide to the Biological Activity of (S)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Preamble: Situating (S)-2-Methoxypropanoic Acid in the Scientific Landscape

This compound, a chiral carboxylic acid, presents a compelling case study in the nuanced world of small molecule bioactivity. While not a household name in therapeutic pipelines, its significance emerges from its role as a key metabolite of industrial solvents and its consequential, well-documented toxicological profile. This guide moves beyond a superficial overview to provide a deep, technically-grounded exploration of what is currently known about the biological interactions of this molecule. Our focus will be twofold: to rigorously detail its established effects on developmental biology and to explore potential, yet less characterized, bioactivities based on its structural motifs. This document is designed to be a definitive resource for researchers investigating its toxicological mechanisms or exploring its potential, however nascent, in other biological contexts.

Section 1: The Predominant Biological Signature: Developmental Toxicity

The most extensively studied and defined biological activity of this compound is its role as a developmental toxicant. It is the primary metabolite of 2-methoxypropanol-1, a solvent used in various industrial applications.[1] The metabolic conversion of the parent alcohol to the carboxylic acid is a critical step in unleashing its teratogenic potential.

Mechanism of Action: An Unresolved Question

Despite the clear evidence of its teratogenic effects, the precise molecular mechanism by which this compound disrupts embryonic and fetal development remains unknown.[1] This knowledge gap represents a significant area for future research. It is hypothesized that, like other short-chain fatty acids, it may interfere with crucial cellular signaling pathways involved in organogenesis, but specific targets have yet to be identified.

In Vivo Evidence: Teratogenicity in Animal Models

The developmental toxicity of 2-methoxypropanoic acid has been demonstrated in prenatal developmental toxicity studies, particularly in rabbits, which have shown greater sensitivity than rats.[1][2] These studies, often conducted following the Organisation for Economic Co-operation and Development (OECD) Test Guideline 414, have established clear dose-dependent teratogenic effects.[3][4][5]

In a key study, 2-methoxypropanoic acid was found to be teratogenic in rabbits at a dose of 78 mg/kg body weight per day.[1] At this dosage, there was also an observed reduction in maternal body weight gain and an increase in the number of resorptions.[1] The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 26 mg/kg body weight per day.[1]

Table 1: Summary of Developmental Toxicity Data for 2-Methoxypropanoic Acid in Rabbits

ParameterValueReference
Teratogenic Dose78 mg/kg body weight/day[1]
Maternal Toxicity (at teratogenic dose)Reduced body weight gain, increased resorptions[1]
NOAEL (Developmental Toxicity)26 mg/kg body weight/day[1]
NOAEL (Maternal Toxicity)78 mg/kg body weight/day[1]
Experimental Protocol: OECD 414 Prenatal Developmental Toxicity Study

To provide a practical context for researchers, the following is a detailed, step-by-step methodology for a prenatal developmental toxicity study based on OECD Guideline 414.[3][4][6]

Objective: To assess the potential adverse effects of this compound on the pregnant female and the developing embryo and fetus.

Animal Model: Pregnant rabbits (e.g., New Zealand White).

Methodology:

  • Animal Selection and Acclimation:

    • Select healthy, nulliparous female rabbits of a known strain.

    • Acclimate the animals to the laboratory conditions for at least 5 days.

    • House animals individually in appropriate caging with controlled temperature, humidity, and light cycle.

    • Provide ad libitum access to a standard diet and water.

  • Mating and Confirmation of Pregnancy:

    • Mate females with proven fertile males.

    • The day of insemination is designated as Gestation Day (GD) 0.

    • Confirm pregnancy through appropriate methods (e.g., palpation).

  • Dose Formulation and Administration:

    • Prepare a stable formulation of this compound in a suitable vehicle (e.g., corn oil).

    • Administer the test substance or vehicle to pregnant females daily by oral gavage from GD 6 through GD 18.

    • Use at least three dose levels and a concurrent control group. Dose selection should be based on preliminary range-finding studies.

  • Maternal Observations:

    • Conduct detailed clinical observations of all females at least once daily.

    • Record maternal body weight on GD 0, 6, 12, 18, and 28.

    • Record food consumption daily.

  • Terminal Procedures:

    • On GD 28 (one day prior to expected delivery), euthanize the pregnant females.

    • Perform a thorough macroscopic examination of the dam, including the uterine contents.

    • Examine the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.

  • Fetal Examinations:

    • Determine the weight and sex of each fetus.

    • Examine each fetus for external abnormalities.

    • Examine approximately one-half of the fetuses from each litter for visceral abnormalities using appropriate techniques (e.g., serial sectioning or microdissection).

    • Process the remaining fetuses for skeletal examination (e.g., alizarin red S and alcian blue staining) to assess for skeletal malformations and variations.

Diagram 1: Workflow for OECD 414 Prenatal Developmental Toxicity Study

cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (GD 6-18) cluster_post_treatment Post-Treatment & Analysis Phase animal_selection Animal Selection & Acclimation mating Mating & Pregnancy Confirmation animal_selection->mating dose_admin Daily Oral Gavage (this compound) mating->dose_admin maternal_obs Maternal Clinical Observations, Body Weight, Food Consumption dose_admin->maternal_obs euthanasia Euthanasia (GD 28) maternal_obs->euthanasia dam_necropsy Dam Necropsy & Uterine Examination euthanasia->dam_necropsy fetal_exam Fetal Examinations (External, Visceral, Skeletal) dam_necropsy->fetal_exam data_analysis Data Analysis & Interpretation fetal_exam->data_analysis

Caption: Workflow for an OECD 414 prenatal developmental toxicity study.

Section 2: Exploring Potential Bioactivities: A Structurally-Informed Perspective

Beyond its established role as a developmental toxicant, the biological activity of this compound is largely unexplored. However, its chemical structure as a short-chain fatty acid (SCFA) provides a logical framework for postulating other potential biological interactions.

Potential Anti-Inflammatory Effects

Short-chain fatty acids are well-recognized as modulators of inflammation.[7][8][9][10][11] They can exert anti-inflammatory effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs) such as GPR41 and GPR43.[9][10][11] These actions can lead to the suppression of pro-inflammatory cytokine production and the modulation of immune cell function.[8][9][10]

While no direct studies have confirmed the anti-inflammatory activity of this compound, its structural similarity to other SCFAs suggests this as a plausible area of investigation.

Diagram 2: Potential Anti-Inflammatory Signaling Pathways of SCFAs

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA This compound (as a potential SCFA) GPCR GPR41/GPR43 SCFA->GPCR HDAC HDAC SCFA->HDAC Inhibition Signaling_Cascade Downstream Signaling Cascade GPCR->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB Inhibition Inflammatory_Genes Pro-inflammatory Gene Transcription HDAC->Inflammatory_Genes Inhibition NFkB->Inflammatory_Genes Activation Inflammatory_Response Inflammatory_Response Inflammatory_Genes->Inflammatory_Response

Caption: Potential anti-inflammatory signaling pathways for SCFAs.

Hypothetical Role as a Sweetness Inhibitor

Interestingly, structurally related compounds have been investigated as sweetness inhibitors. For instance, 2-(4-methoxyphenoxy)propanoic acid has been reported to have sweetness inhibiting properties.[12] Organic acids are known to modulate taste perception, often by counteracting sweetness.[13] While purely speculative for this compound, this suggests a potential, albeit unexplored, area of sensory science research.

Section 3: Future Directions and Research Imperatives

The current body of knowledge on this compound is heavily skewed towards its toxicological profile. To build a more complete understanding of its biological activity, future research should focus on several key areas:

  • Elucidation of the Mechanism of Developmental Toxicity: Identifying the specific molecular targets and cellular pathways disrupted by this compound during embryogenesis is a critical next step. In vitro models of development, such as embryonic stem cell tests and organoid cultures, could be valuable tools in this endeavor.[14][15][16][17]

  • Investigation of Anti-Inflammatory Potential: Given its SCFA structure, a thorough investigation into its potential anti-inflammatory properties is warranted. This could involve in vitro assays measuring cytokine production in immune cells and in vivo models of inflammation.

  • Comprehensive Pharmacokinetic and Metabolic Profiling: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is needed to better contextualize its biological effects.

  • Exploration of Other Potential Bioactivities: Screening for other potential biological activities, such as effects on cellular metabolism or receptor binding, could uncover novel aspects of its function.

Conclusion

This compound currently stands as a molecule of significant interest primarily from a toxicological perspective. Its role as a potent developmental toxicant, arising from its metabolism from 2-methoxypropanol-1, is well-established. This guide has provided a detailed overview of this critical aspect, including the relevant experimental protocols for its assessment. Furthermore, by considering its chemical structure, we have outlined plausible, yet unproven, avenues for future research into its potential anti-inflammatory and sensory-modulating properties. For researchers in toxicology, drug development, and the broader life sciences, this compound serves as a reminder of the profound and sometimes unexpected biological activities that can be wielded by seemingly simple small molecules.

References

(S)-2-Methoxypropanoic Acid: A Comprehensive Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Methoxypropanoic acid, a chiral building block with increasing relevance in pharmaceutical and chemical synthesis, necessitates a thorough understanding of its safety and hazard profile for secure handling and responsible application. This in-depth technical guide provides a consolidated overview of its chemical and physical properties, toxicological profile, and recommended safety protocols, grounded in current scientific understanding.

This document moves beyond a standard safety data sheet to offer a deeper, more contextualized perspective. The causality behind experimental choices and safety protocols is elucidated to empower researchers in making informed risk assessments. While comprehensive data for the (S)-enantiomer is not always available, this guide synthesizes information on the racemic mixture and related compounds to provide a robust safety framework.

Chemical and Physical Properties: The Foundation of Safe Handling

A precise understanding of a compound's physical and chemical properties is fundamental to predicting its behavior and implementing appropriate safety measures. This compound is a colorless oil under standard conditions.[1] Key physical and chemical data are summarized below for quick reference.

PropertyValueSource
Molecular Formula C4H8O3[1][2]
Molecular Weight 104.10 g/mol [3]
CAS Number 23953-00-6[4]
Appearance Liquid/Oil[1][5]
Boiling Point 105-108 °C @ 25 Torr[2]
Flash Point 87.1 ± 13.3 °C[2]
Density 1.0915 g/cm³ @ 20 °C[2]

This data is essential for designing experiments, particularly concerning reaction conditions and purification methods. The relatively high boiling point and flash point suggest a low risk of ignition under standard laboratory conditions, but sources of ignition should still be avoided, especially when heating.[6]

Hazard Identification and GHS Classification: A Clear Warning System

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on aggregated data, 2-methoxypropanoic acid (racemic) is classified as follows:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2) : Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A/1) : Causes serious eye irritation or, in some classifications for the (R)-enantiomer, causes serious eye damage.[3][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[3]

GHS Pictograms:

alt text
alt text

Signal Word: Warning or Danger [3][7]

Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[3]

  • H318/H319: Causes serious eye damage/Causes serious eye irritation.[3][7]

  • H335: May cause respiratory irritation.[3]

The following diagram illustrates the logical flow of hazard identification and subsequent safety measures.

GHS_Hazard_Flow cluster_Hazards GHS Hazard Identification cluster_Controls Required Safety Controls H302 H302: Harmful if swallowed Handling Safe Handling Practices - Avoid Ingestion, Inhalation, Skin/Eye Contact H302->Handling H315 H315: Causes skin irritation PPE Personal Protective Equipment (PPE) - Gloves - Safety Goggles/Face Shield - Lab Coat H315->PPE H318_H319 H318/H319: Causes serious eye damage/irritation H318_H319->PPE H335 H335: May cause respiratory irritation Eng_Controls Engineering Controls - Chemical Fume Hood H335->Eng_Controls

Caption: GHS Hazards and Corresponding Safety Controls.

Toxicological Profile: Understanding the Biological Impact

Detailed toxicological data for this compound is limited. However, studies on the racemic mixture (2-methoxypropionic acid, MPA) and its precursor, β-propylene glycol monomethyl ether (β-PGME), provide valuable insights into its potential biological effects.

Acute Toxicity
Irritation and Sensitization

The compound is classified as a skin and eye irritant.[3] Skin contact may lead to redness, itching, and inflammation.[8] Eye contact can cause serious irritation, characterized by redness, watering, and pain.[8] There is no available data to suggest that this compound is a skin sensitizer.[6]

Developmental and Reproductive Toxicity

This is a critical area of concern for researchers, particularly those in drug development. Studies on the metabolite 2-methoxypropionic acid (MPA), the racemic form of the compound of interest, have been conducted.

  • Developmental Toxicity: In vivo studies in rabbits, a species sensitive to the developmental effects of related glycol ethers, have shown that MPA can cause developmental effects, but only at doses that also cause maternal toxicity.[8][9] The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 26 mg/kg/day.[6][8] It is important to note that MPA was found to be significantly less potent and was not selectively toxic to the fetus when compared to its structural analog, methoxyacetic acid (MAA), a known teratogen.[3][9]

  • Teratogenicity: The main metabolite of 2-methoxypropanol-1, which is 2-methoxypropionic acid, has been reported to be teratogenic in rabbits at a dose of 78 mg/kg/day.[6] At this dose, reduced maternal body weight and an increase in fetal resorptions were observed.[6]

Genotoxicity and Carcinogenicity

There is currently no data available to assess the genotoxic or carcinogenic potential of this compound.[6] Bacterial mutagenicity tests on the related compound 2-methoxypropanol-1 were negative.[6]

The Question of Chirality in Toxicity

It is a well-established principle in toxicology that enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles.[5][10] This is due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.[5][10]

Currently, the available toxicological data for 2-methoxypropanoic acid does not differentiate between the (S) and (R) enantiomers. The studies cited were conducted on the racemic mixture. Therefore, in the absence of specific data for the (S)-enantiomer, a precautionary principle should be adopted, assuming that it possesses a toxicological profile similar to or potentially more potent than the racemic mixture.

Safe Handling and Storage Protocols: A Practical Guide

Adherence to strict safety protocols is paramount when working with this compound. The following protocols are based on its known hazards.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.[8][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12]

The following workflow outlines the appropriate selection of PPE.

PPE_Selection_Workflow Start Handling this compound Check_Splash Potential for Splashing? Start->Check_Splash Goggles Wear Chemical Safety Goggles Check_Splash->Goggles No Face_Shield Wear Face Shield over Goggles Check_Splash->Face_Shield Yes Gloves Wear Chemically Resistant Gloves Goggles->Gloves Face_Shield->Gloves Lab_Coat Wear Lab Coat Gloves->Lab_Coat End Proceed with Caution Lab_Coat->End

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not ingest or inhale.[13]

  • Wash hands thoroughly after handling.[8]

  • Keep containers tightly closed when not in use.[8]

  • Use non-sparking tools and avoid sources of ignition.[6]

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Store in tightly sealed containers.[8]

Emergency Procedures and First Aid: A Rapid Response Plan

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

The following diagram outlines the first aid response to an exposure.

First_Aid_Response cluster_Routes Route of Exposure cluster_Actions Immediate Actions Exposure Exposure to this compound Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Flush with water for 15 min Eye->Flush_Eyes Wash_Skin Wash with soap and water for 15 min Skin->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water (if conscious) Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Medical_Attention Wash_Skin->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First Aid Response to Exposure.

Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[8] Collect the material for disposal.

Waste Disposal Guidelines

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[8] It is the responsibility of the waste generator to properly classify and dispose of chemical waste.

Conclusion: A Commitment to Safety

This compound is a valuable chemical entity with significant potential. A comprehensive understanding of its safety and hazard profile is not a barrier to its use but rather an enabler of its responsible and innovative application. While data gaps, particularly concerning the specific toxicology of the (S)-enantiomer, remain, the information presented in this guide provides a robust framework for its safe handling. Researchers and drug development professionals are encouraged to remain vigilant, adhere to the recommended safety protocols, and consult the primary literature as new data becomes available.

References

An In-Depth Technical Guide to the Solubility of (S)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-methoxypropanoic acid is a chiral carboxylic acid with growing importance in synthetic chemistry and pharmaceutical development. A thorough understanding of its solubility characteristics is paramount for its effective application, from reaction engineering to formulation. This technical guide provides a comprehensive overview of the known and predicted solubility profile of this compound, discusses the key factors influencing its solubility, and presents detailed, field-proven methodologies for its empirical determination. This document is intended to serve as a practical resource for researchers and professionals working with this compound, enabling them to make informed decisions in their experimental and developmental workflows.

Introduction to this compound: A Physicochemical Overview

This compound, a derivative of propanoic acid, is characterized by the presence of a methoxy group at the alpha-position to the carboxyl group. This substitution introduces a chiral center, leading to the (S) and (R) enantiomers. The focus of this guide is the (S)-enantiomer. The interplay between the polar carboxylic acid and ether functionalities governs its physical and chemical properties.

Molecular Structure and Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

  • Molecular Formula: C₄H₈O₃[1]

  • Molecular Weight: 104.10 g/mol [1]

  • Appearance: Colorless oil or liquid[2][3]

  • Density: Approximately 1.085 g/cm³[2]

  • Boiling Point: 199 °C[2]

  • Predicted pKa: 3.59 ± 0.10[2][3]

The molecule's structure, featuring both a hydrogen bond donor (the carboxylic acid group) and hydrogen bond acceptors (the carbonyl and ether oxygens), suggests a degree of polarity that significantly influences its interaction with various solvents.

Solubility Profile of this compound

Aqueous Solubility

The presence of the carboxylic acid group, capable of hydrogen bonding with water, suggests that this compound is water-soluble. However, the small alkyl chain and the methoxy group introduce some hydrophobic character, which would likely prevent it from being infinitely miscible. Its relatively low molecular weight would favor solubility in water compared to longer-chain carboxylic acids.

Influence of pH: The predicted pKa of approximately 3.59 is a critical parameter for understanding its aqueous solubility.[2][3] At a pH below its pKa, the carboxylic acid will be predominantly in its protonated, neutral form, which has lower water solubility. As the pH of the aqueous solution increases to above the pKa, the carboxylic acid will deprotonate to form the highly polar and much more water-soluble carboxylate anion. This pH-dependent solubility is a key characteristic that can be leveraged in purification and formulation processes.

Organic Solvent Solubility

Qualitative data indicates that this compound is soluble in a range of organic solvents.

  • Polar Protic Solvents: Due to its ability to act as both a hydrogen bond donor and acceptor, it is expected to be readily soluble in polar protic solvents like methanol and ethanol.[2]

  • Polar Aprotic Solvents: Solvents such as ethyl acetate are also reported to be suitable for dissolving this compound, likely due to dipole-dipole interactions and the potential for hydrogen bonding with the carbonyl group of the ester.[3]

  • Nonpolar Solvents: While some solubility in less polar solvents like chloroform is noted (described as "slightly" soluble), it is expected to have limited solubility in nonpolar solvents such as hexanes or toluene.[2][3] The dominant polar functionalities of the molecule would lead to unfavorable interactions with nonpolar media.

Summary of Known and Expected Solubility
Solvent ClassRepresentative SolventsKnown/Expected SolubilityRationale
Aqueous WaterSoluble (pH-dependent)Hydrogen bonding with the carboxylic acid and ether groups. Increased solubility at pH > pKa due to carboxylate formation.
Polar Protic Methanol, EthanolSolubleStrong hydrogen bonding interactions.
Polar Aprotic Ethyl Acetate, AcetoneSolubleDipole-dipole interactions and hydrogen bond acceptance.
Halogenated ChloroformSlightly SolubleLimited hydrogen bonding and dipole-dipole interactions.
Nonpolar Hexanes, TolueneSparingly Soluble to InsolubleUnfavorable interactions between the polar solute and nonpolar solvent.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a static property but is influenced by several environmental and structural factors.

Temperature

For most solid and liquid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the intermolecular forces in the solute and solvent. It is reasonable to expect that the solubility of this compound in most solvents will increase with a rise in temperature.

pH (Aqueous Systems)

As previously discussed, pH is a critical determinant of the aqueous solubility of this compound. The relationship between pH, pKa, and the intrinsic solubility of the neutral form (S₀) can be described by the Henderson-Hasselbalch equation.

pH_Solubility cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH Predominantly Protonated (R-COOH) Lower Water Solubility High_pH Predominantly Deprotonated (R-COO⁻) Higher Water Solubility Low_pH->High_pH Increase pH High_pH->Low_pH Decrease pH

Figure 1. Influence of pH on the ionization state and aqueous solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative data, empirical determination of the solubility of this compound is often necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solute in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • This compound (of known purity)

    • Selected solvents (e.g., deionized water, methanol, ethyl acetate)

    • Glass vials with screw caps and PTFE septa

    • Thermostatically controlled shaker or incubator

    • Analytical balance

    • Pipettes and syringes

    • Syringe filters (0.22 µm, compatible with the solvent)

    • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or titration)

  • Experimental Procedure:

    • Add an excess amount of this compound to a series of vials. A visual excess of the liquid acid phase should be present at the bottom of the vial.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time to reach equilibrium.

    • After agitation, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow for phase separation.

    • Carefully withdraw a sample from the supernatant (the solvent phase) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microdroplets.

    • Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen quantification method.

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Quantification

The choice of analytical technique for quantification will depend on the solvent and the required sensitivity.

  • HPLC-UV: Suitable for many organic solvents and aqueous solutions, especially for lower concentrations. A C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) would be a good starting point.

  • GC-FID: Can be used for volatile organic solvents. Derivatization of the carboxylic acid may be necessary.

  • Titration: For aqueous solutions, titration with a standardized base (e.g., NaOH) can be a simple and accurate method for determining the concentration of the acid.

Shake_Flask_Workflow Start Start: Prepare Materials Add_Solute Add Excess this compound to Vials Start->Add_Solute Add_Solvent Add Known Volume of Solvent Add_Solute->Add_Solvent Equilibrate Agitate at Constant Temperature (e.g., 24-48h) Add_Solvent->Equilibrate Phase_Separate Allow for Phase Separation Equilibrate->Phase_Separate Sample Withdraw Supernatant Phase_Separate->Sample Filter Filter through 0.22 µm Syringe Filter Sample->Filter Dilute Dilute Sample for Analysis Filter->Dilute Analyze Quantify Concentration (e.g., HPLC, GC, Titration) Dilute->Analyze End End: Determine Solubility Analyze->End

Figure 2. Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

This compound is a chiral building block with a solubility profile governed by its polar functional groups. It exhibits pH-dependent solubility in aqueous solutions and is generally soluble in polar organic solvents. While precise quantitative data is not widely published, the principles outlined in this guide, along with the detailed experimental protocol, provide researchers and drug development professionals with the necessary tools to understand, predict, and empirically determine its solubility for their specific applications. A thorough characterization of its solubility in relevant solvent systems is a critical step in harnessing the full potential of this versatile molecule.

References

(S)-2-Methoxypropanoic Acid: A Technical Guide to Elucidating Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-2-methoxypropanoic acid is a chiral organic compound with relevance as a metabolic intermediate and a potential building block in chemical synthesis.[1] Despite its presence in biological systems as a metabolite of industrial solvents, a comprehensive understanding of its specific mechanism of action at the molecular level remains largely undefined. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and provides a strategic framework for researchers and drug development professionals to systematically investigate its biological interactions and downstream effects. The focus of this document is to transition from the known toxicological profile to a deeper, mechanistic understanding, thereby enabling a more thorough risk assessment and exploring any potential therapeutic applications.

Introduction: The Enigma of a Simple Molecule

This compound, a carboxylic acid with a methoxy group at the alpha-position, presents a seemingly simple structure.[1] However, its biological implications are more complex. It is recognized as the main metabolite of 2-methoxypropanol-1, a compound that has demonstrated teratogenic effects in animal studies.[2] This association immediately raises questions about the role of this compound in mediating these toxic outcomes. Is it merely a biomarker of exposure, or is it the primary causative agent of the observed developmental toxicity? Answering this question requires a rigorous investigation into its mechanism of action.

This guide will first consolidate the existing data on the physicochemical properties and known biological effects of this compound. Subsequently, it will propose a series of experimental workflows designed to probe its molecular targets and signaling pathways, providing a roadmap for future research in this area.

Current State of Knowledge

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is essential for designing relevant biological assays.

PropertyValueSource
Molecular Formula C4H8O3[1][3]
Molecular Weight 104.10 g/mol [3]
IUPAC Name (2S)-2-methoxypropanoic acid[1][4]
CAS Number 23953-00-6[1][4]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water and various organic solvents[1]
Known Biological Effects & Toxicity

The most significant body of research concerning this compound is in the field of toxicology. As a metabolite of 2-methoxypropanol-1, its safety profile has been a subject of investigation.

  • Developmental Toxicity: In a prenatal developmental toxicity study in rabbits, 2-methoxypropionic acid was identified as a teratogen at a dose of 78 mg/kg body weight per day.[2] At this dosage, there was a noted reduction in maternal body weight gain and an increase in the number of resorptions. The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was established at 26 mg/kg body weight per day.[2]

  • Acute Toxicity: The compound is classified as harmful if swallowed.[3][5]

  • Irritation: It is reported to cause skin and serious eye irritation.[3]

The teratogenicity of the parent compound and the direct toxic effects of this compound strongly suggest an interaction with critical developmental pathways. However, the specific molecular initiating events are yet to be elucidated.

Proposed Avenues for Mechanistic Investigation

Given the limited direct evidence for the mechanism of action of this compound, a systematic, multi-pronged approach is necessary. The following sections outline key experimental strategies to de-orphanize this molecule's biological function.

Target Identification and Validation

The primary step in elucidating a mechanism of action is to identify the molecular targets with which the compound interacts.

A robust method for identifying direct binding partners is affinity chromatography coupled with mass spectrometry.

G cluster_synthesis Probe Synthesis cluster_binding Binding & Isolation cluster_analysis Analysis s1 This compound s2 Linker Attachment s1->s2 s3 Affinity Tag Conjugation (e.g., Biotin) s2->s3 b2 Incubation with Biotinylated Probe s3->b2 b1 Cell Lysate (from relevant cell line) b1->b2 b3 Streptavidin-Coated Beads b2->b3 b4 Isolation of Protein-Probe Complexes b3->b4 a1 Elution of Bound Proteins b4->a1 a2 SDS-PAGE a1->a2 a3 In-gel Digestion (e.g., Trypsin) a2->a3 a4 LC-MS/MS Analysis a3->a4 a5 Protein Identification a4->a5

Caption: Workflow for affinity-based protein target identification.

Protocol:

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to this compound. A control probe lacking the core molecule should also be prepared.

  • Cell Lysate Preparation: Prepare lysates from a developmentally relevant cell line (e.g., embryonic stem cells, neuronal progenitor cells).

  • Incubation: Incubate the cell lysate with the biotinylated this compound probe and the control probe.

  • Complex Isolation: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Candidate Validation: Validate potential targets using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinity.

Cellular Pathway Analysis

Once potential targets are identified, or in a parallel discovery effort, the effect of this compound on global cellular signaling can be assessed.

Many signaling pathways converge on protein phosphorylation. A phosphoproteomic approach can provide a snapshot of the cellular signaling state upon treatment with the compound.

G cluster_treatment Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis t1 Culture Relevant Cells t2 Treat with this compound t1->t2 t3 Control (Vehicle) t1->t3 p1 Cell Lysis & Protein Digestion t2->p1 t3->p1 p2 Phosphopeptide Enrichment (e.g., TiO2, IMAC) p1->p2 a1 LC-MS/MS Analysis p2->a1 a2 Database Searching & Peptide ID a1->a2 a3 Quantitative Analysis a2->a3 a4 Pathway Analysis a3->a4

Caption: Phosphoproteomics workflow to identify altered signaling pathways.

Protocol:

  • Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points. Include a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify them.

  • Bioinformatic Analysis: Use bioinformatics tools to identify differentially phosphorylated proteins and map them to known signaling pathways (e.g., KEGG, Reactome). This will reveal which pathways are activated or inhibited by the compound.

Hypothetical Mechanisms and Future Directions

While speculative, the structure of this compound allows for the formulation of several testable hypotheses regarding its mechanism of action:

  • Metabolic Disruption: As a small carboxylic acid, it may interfere with central carbon metabolism. For instance, it could act as a competitive inhibitor for enzymes that process structurally similar metabolites like lactate or pyruvate.

  • Epigenetic Modifications: The structural similarity to other small-chain fatty acids that influence histone deacetylases (HDACs) suggests a potential role in epigenetic regulation.

  • Receptor Agonism/Antagonism: It may act as a ligand for orphan G-protein coupled receptors (GPCRs) that are known to bind small carboxylic acids.

Future research should focus on testing these hypotheses using the experimental frameworks outlined above. A deeper understanding of the mechanism of action of this compound is crucial for a complete toxicological assessment and for exploring any potential therapeutic utility of this molecule or its derivatives.

Conclusion

The current body of knowledge on this compound points to a biologically active molecule with significant toxicological implications, particularly in developmental biology. However, a detailed understanding of its mechanism of action is a critical missing piece of the puzzle. The experimental strategies proposed in this guide, including affinity-based target identification and phosphoproteomic analysis, provide a clear and actionable path for the research community to elucidate the molecular interactions and cellular pathways modulated by this compound. By systematically applying these approaches, we can move beyond a descriptive toxicological profile to a predictive, mechanism-based understanding of this compound's role in biology.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of (S)-2-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of (S)-2-methoxypropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts, presents predicted assignments based on spectral data analysis, and outlines detailed experimental and computational protocols. By integrating fundamental NMR theory with practical insights, this guide serves as an authoritative resource for the structural elucidation and characterization of chiral α-methoxy carboxylic acids.

Introduction: The Significance of 13C NMR in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for elucidating molecular structures.[1] Specifically, 13C NMR provides direct insight into the carbon skeleton of a molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[2] For chiral molecules such as this compound, 13C NMR can be a powerful technique to confirm stereochemistry, assess enantiomeric purity, and understand conformational preferences. The presence of a stereocenter can induce subtle but measurable differences in the chemical shifts of nearby carbon atoms, a phenomenon that is critical in the development of stereospecific pharmaceuticals and fine chemicals.[3]

This guide will focus on the interpretation of the 13C NMR spectrum of this compound, a molecule featuring a chiral center at the C2 position, substituted with both a carboxylic acid and a methoxy group. Understanding the interplay of these functional groups and their influence on the 13C chemical shifts is paramount for its unambiguous identification and characterization.

Molecular Structure and Predicted 13C NMR Chemical Environments

This compound possesses four distinct carbon environments, which are expected to give rise to four unique signals in a proton-decoupled 13C NMR spectrum. The chirality at the C2 carbon renders the molecule asymmetric, ensuring that all carbon atoms are chemically non-equivalent.

Molecular Structure of this compound:

Caption: Ball-and-stick representation of this compound.

Based on general principles of 13C NMR spectroscopy, the chemical shifts of the four carbons can be predicted. The electronegative oxygen atoms of the carboxylic acid and methoxy groups will have a significant deshielding effect on the adjacent carbon atoms, causing them to resonate at a higher chemical shift (downfield).[2]

Analysis of 13C NMR Chemical Shifts

Predicted Chemical Shift Assignments

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from the analysis of spectral data for the racemic mixture and related structures, and are consistent with theoretical principles.

Carbon AtomLabelPredicted Chemical Shift (ppm)Rationale for Assignment
Carboxyl CarbonC1~175-180The carbonyl carbon of a carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic downfield region for carboxylic acids.[5]
Methine Carbon (chiral center)C2~78-82This carbon is bonded to two electronegative oxygen atoms (one from the carboxyl group and one from the methoxy group), resulting in a significant downfield shift.
Methoxy CarbonC4~57-60The methoxy carbon is directly attached to an electronegative oxygen, shifting it downfield compared to a standard alkane but upfield relative to the more substituted C2.
Methyl CarbonC3~18-22As an alkyl carbon, it is the most shielded of the four carbons and therefore resonates at the lowest chemical shift (upfield).
Theoretical Basis for Chemical Shift Assignments

The predicted chemical shifts are governed by several key factors:

  • Electronegativity and Inductive Effects: The oxygen atoms in the carboxylic acid and methoxy groups are highly electronegative. They withdraw electron density from the adjacent carbon atoms (C1, C2, and C4) through the sigma bonds. This deshielding of the carbon nuclei requires a stronger applied magnetic field to achieve resonance, resulting in a downfield chemical shift. The effect is most pronounced at the carbonyl carbon (C1) and the alpha-carbon (C2).

  • Hybridization: The sp² hybridized carbonyl carbon (C1) is inherently more deshielded than the sp³ hybridized carbons (C2, C3, C4). This is a major contributing factor to its far downfield position.

  • Stereochemistry: The chiral center at C2 creates a diastereotopic relationship with neighboring groups. While the effect on the 13C chemical shifts of the carbons within the molecule itself is intrinsic, the presence of this chirality would lead to distinct spectra for the (S) and (R) enantiomers in a chiral solvent or with a chiral shift reagent.[6]

Experimental and Computational Methodologies

Experimental Protocol for 13C NMR Data Acquisition

A standardized protocol for obtaining a high-quality 13C NMR spectrum of this compound is crucial for accurate structural verification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 20-50 mg of this compound. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[7][8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for small organic molecules.[9]

    • Vortex the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for a 13C NMR experiment. This typically includes:

      • A spectral width covering the expected range of chemical shifts (e.g., 0-200 ppm).

      • Proton decoupling to simplify the spectrum to single lines for each carbon.

      • A sufficient number of scans to achieve an adequate signal-to-noise ratio (this will depend on the sample concentration and the spectrometer's field strength).

      • A relaxation delay to allow for full magnetization recovery between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks (note: integration in 13C NMR is not always proportional to the number of carbons due to relaxation effects and the Nuclear Overhauser Effect).

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 13C Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze Spectrum phase_cal->analyze G mol_structure Molecular Structure (this compound) dft_opt DFT Geometry Optimization mol_structure->dft_opt giao_calc GIAO Shielding Calculation dft_opt->giao_calc chem_shift Predicted Chemical Shifts giao_calc->chem_shift tms_calc TMS Shielding Calculation tms_calc->chem_shift

References

Methodological & Application

Application Notes & Protocols: (S)-2-Methoxypropanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of (S)-2-Methoxypropanoic Acid in Stereocontrolled Synthesis

This compound is a small, bifunctional chiral molecule featuring a carboxylic acid and a methoxy group on a stereogenic center.[1][2] This seemingly simple structure belies its versatility and utility in the field of asymmetric synthesis. Its inherent chirality makes it a valuable tool for chemists seeking to control the three-dimensional arrangement of atoms in a target molecule—a critical consideration in the synthesis of pharmaceuticals and agrochemicals where stereoisomers can exhibit vastly different biological activities.[2][3]

This guide provides an in-depth exploration of this compound, covering its synthesis and its primary applications as both a chiral building block and a chiral derivatizing agent for the determination of enantiomeric purity. The protocols herein are designed to be robust and informative, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.

Property Value
IUPAC Name (2S)-2-methoxypropanoic acid[4]
Synonyms (S)-(-)-2-Methoxypropionic acid[4]
CAS Number 23953-00-6[2]
Molecular Formula C₄H₈O₃[2][5]
Molecular Weight 104.10 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in water and various organic solvents[2]

Part 1: Synthesis of this compound

The most common laboratory synthesis of 2-methoxypropanoic acid involves a nucleophilic substitution reaction on a 2-halopropionic acid precursor. The following protocol describes the synthesis from 2-bromopropionic acid using sodium methoxide.

Protocol 1: Laboratory-Scale Synthesis

This protocol is adapted from established literature procedures.[6][7]

Objective: To synthesize 2-methoxypropanoic acid via Williamson ether synthesis.

Materials:

  • 2-Bromopropionic acid

  • Sodium methoxide (25% solution in methanol)

  • Methanol (MeOH)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).

  • Reagent Addition: Slowly add a 25% solution of sodium methoxide in methanol (16 mL) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to 50°C and allow it to stir overnight under a continuous nitrogen purge.

  • Concentration: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

  • Acidification: To the resulting residue, add 1N aqueous HCl until the pH of the solution is approximately 1.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate three times (1 x 70 mL, 2 x 25 mL).

  • Drying and Final Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Expected Outcome: The protocol should afford 2-methoxypropanoic acid as a colorless oil with a yield approaching 99%.[6][7] The product is often of sufficient purity for direct use in subsequent reactions.

Characterization (¹H NMR, CD₃OD):

  • δ 3.67 (q, 1H)

  • δ 3.33 (s, 3H)

  • δ 1.33 (d, 3H)[6][7]

Part 2: Applications in Asymmetric Synthesis

Application I: As a Chiral Building Block

The primary application of enantiomerically pure this compound is as a chiral building block. In this role, the molecule's stereocenter is directly incorporated into the carbon skeleton of a more complex target molecule. This strategy is highly efficient as it transfers the chirality of a relatively simple starting material to a sophisticated final product, such as the pharmaceutical agent Ambrisentan.[8]

G cluster_0 Chiral Pool Synthesis S_MPA This compound (Chiral Precursor) Activation Activation of Carboxylic Acid S_MPA->Activation e.g., SOCl₂ Coupling C-C or C-N Bond Formation Activation->Coupling with Nucleophile Target Enantiopure Target Molecule (e.g., Pharmaceutical) Coupling->Target G cluster_1 Principle of Chiral Derivatization Racemate Racemic Alcohol (R-OH + S-OH) (NMR Indistinguishable) Reaction Esterification Racemate->Reaction CDA Enantiopure CDA This compound CDA->Reaction Diastereomers Diastereomeric Esters (R,S-Ester + S,S-Ester) (NMR Distinguishable) Reaction->Diastereomers Analysis ¹H NMR Analysis (Signal Integration) Diastereomers->Analysis Result Calculate ee% Analysis->Result G cluster_protocol Protocol Workflow: ee Determination A 1. Dissolve Alcohol, Acid, & DMAP in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DCC solution dropwise B->C D 4. Stir at RT for 4-6h C->D E 5. Filter to remove DCU precipitate D->E F 6. Concentrate filtrate E->F G 7. Acquire ¹H NMR in CDCl₃ F->G H 8. Integrate diastereotopic signals and calculate ee% G->H

References

Introduction: The Significance of (S)-2-methoxypropanoic Acid in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the esterification of (S)-2-methoxypropanoic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of relevant esterification protocols, their underlying mechanisms, and practical applications, with a focus on maintaining stereochemical integrity.

This compound is a valuable chiral building block in organic synthesis. Its stereocenter and functional groups make it a key component in the development of complex molecules, particularly pharmaceuticals where enantiomeric purity is paramount for efficacy and safety. The esterification of this acid is a fundamental transformation, enabling its incorporation into larger structures or its use as a chiral derivatizing agent to assess the enantiopurity of other molecules.

This guide delves into the critical aspects of forming esters from this compound, emphasizing methods that preserve the delicate stereochemistry at the C2 position. We will explore the mechanistic rationale behind protocol selection, offering detailed, field-tested methodologies for practical application.

Part 1: Strategic Selection of an Esterification Protocol

The choice of an esterification method is dictated by the substrate's sensitivity, the desired stereochemical outcome, and the overall synthetic strategy. For a chiral α-methoxy acid, mild conditions are generally preferred to prevent side reactions or racemization.

Method 1: Steglich Esterification for Acid-Labile and Sterically Demanding Substrates

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols.[1] It is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of traditional Fischer esterification.[2][3] The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and is critically catalyzed by 4-dimethylaminopyridine (DMAP).[4]

Mechanism and Rationale: The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack. While an alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP.[5] DMAP, being a superior nucleophile, first attacks the O-acylisourea to form an N-acylpyridinium species.[1][2] This "active ester" is highly electrophilic and reacts rapidly with the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The driving force is the formation of the stable and insoluble N,N'-dicyclohexylurea (DCU) byproduct.[6]

This method's mild, neutral pH conditions make it ideal for this compound, minimizing the risk of racemization.[5]

Steglich_Esterification RCOOH This compound O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Active_Ester N-acylpyridinium 'Active Ester' O_acylisourea->Active_Ester + DMAP DCU DCU (Byproduct) O_acylisourea->DCU - DCU DMAP DMAP Ester Product Ester Active_Ester->Ester + Alcohol (ROH) ROH Alcohol DMAP_regen DMAP (regenerated) Ester->DMAP_regen - DMAP Mitsunobu_Reaction cluster_activation Reagent Activation cluster_reaction Ester Formation PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Alkoxyphosphonium + R'OH, RCOOH RCOOH This compound ROH Chiral Alcohol (R'OH) SN2 SN2 Attack (Inversion) Alkoxyphosphonium->SN2 Ester Product Ester (Inverted Stereocenter) SN2->Ester Chiral_Derivatization_Workflow Start Start: Chiral Alcohol (R/S Mix) + this compound Esterification Esterification (e.g., Steglich) Start->Esterification Diastereomers Product: Mixture of Diastereomers ((S,R)-ester and (S,S)-ester) Esterification->Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR Analysis Signal Integration & Enantiomeric Excess (ee) Calculation NMR->Analysis End Result: Determined Enantiopurity Analysis->End

References

Determining Enantiomeric Excess of Chiral Alcohols and Amines using (S)-2-methoxypropanoic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Chiral Purity and the Role of Derivatization

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of a molecule is not a mere academic curiosity but a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a cornerstone of modern chemical analysis.

While techniques like chiral High-Performance Liquid Chromatography (HPLC) are invaluable, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, accessible, and often more direct alternative. Enantiomers are indistinguishable in an achiral NMR environment, producing identical spectra. The key to unlocking NMR for chiral analysis lies in converting the enantiomeric pair into a pair of diastereomers. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties, including unique NMR spectra. This conversion is achieved through the use of a Chiral Derivatizing Agent (CDA) , an enantiomerically pure compound that covalently reacts with the analyte.

This guide details the application of (S)-2-methoxypropanoic acid as a versatile and effective CDA for determining the enantiomeric excess of chiral alcohols and amines. We will explore the underlying principles, provide detailed, field-tested protocols for derivatization, and offer guidance on the interpretation of the resulting NMR spectra.

The Chemistry of Chiral Discrimination with this compound

This compound is an excellent choice for a CDA due to its straightforward synthesis from readily available chiral precursors like (S)-lactic acid, its stability, and the clear diastereomeric differentiation it imparts in the NMR spectrum.

The fundamental principle is the formation of diastereomeric esters or amides. When a racemic or scalemic mixture of a chiral alcohol (R/S-Alcohol) is reacted with enantiomerically pure this compound, two diastereomeric esters are formed: (S,R)-ester and (S,S)-ester. Similarly, a chiral amine will form (S,R)-amide and (S,S)-amide.

The methoxy group (-OCH₃) and the methyl group (-CH₃) on the chiral center of the derivatizing agent create a unique anisotropic environment. This environment causes the protons of the now-derivatized analyte to experience different magnetic shielding effects in the two diastereomers. Consequently, corresponding protons in the two diastereomers will have different chemical shifts (δ) in the ¹H NMR spectrum, leading to two distinct sets of signals. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess.

Enantiomeric Excess (% ee) = |(Integral of Major Diastereomer - Integral of Minor Diastereomer)| / (Integral of Major Diastereomer + Integral of Minor Diastereomer) x 100

Synthesis of this compound

A reliable method for the synthesis of this compound involves the methylation of the hydroxyl group of a commercially available (S)-lactic acid derivative, such as methyl (S)-lactate.

Protocol: Synthesis of this compound from Methyl (S)-lactate

  • Methylation: To a stirred solution of methyl (S)-lactate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add freshly prepared silver(I) oxide (Ag₂O, 1.5 eq).[1]

  • Add methyl iodide (CH₃I, 2.0 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture in the dark for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove silver salts.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl (S)-2-methoxypropanoate.

  • Saponification: Dissolve the crude methyl (S)-2-methoxypropanoate in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2 with cold 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as a colorless oil. The product should be characterized by ¹H NMR, ¹³C NMR, and its optical rotation measured to confirm enantiopurity.

Experimental Protocols for Derivatization

The following are detailed, step-by-step protocols for the derivatization of chiral secondary alcohols and primary amines with this compound. It is crucial to use anhydrous solvents and reagents to ensure high derivatization yields.

Protocol 1: Derivatization of a Chiral Secondary Alcohol

This protocol describes the esterification of a chiral secondary alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • Chiral alcohol (e.g., 1-phenylethanol)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.3 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred alcohol solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diastereomeric esters by flash column chromatography on silica gel (a typical eluent is a hexane/ethyl acetate gradient) to remove any remaining impurities.

  • Prepare a sample of the purified diastereomeric esters for NMR analysis.

Protocol 2: Derivatization of a Chiral Primary Amine

This protocol details the amidation of a chiral primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • Chiral primary amine (e.g., 1-phenylethylamine)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the this compound (1.2 eq) and EDC (1.3 eq) in anhydrous DCM.

  • Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the chiral primary amine (1.0 eq) in anhydrous DCM.

  • Add the amine solution to the activated acid solution and stir at room temperature for 2-8 hours. Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diastereomeric amides by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Prepare a sample of the purified diastereomeric amides for NMR analysis.

Workflow Visualization

The overall workflow for determining enantiomeric excess using this compound is summarized in the following diagram.

G cluster_synthesis CDA Synthesis cluster_derivatization Derivatization cluster_analysis Analysis S_Lactate Methyl (S)-Lactate Methylation Methylation (Ag₂O, CH₃I) S_Lactate->Methylation Saponification Saponification (LiOH) Methylation->Saponification CDA (S)-2-methoxy- propanoic acid Saponification->CDA Coupling Coupling Reaction (e.g., DCC/DMAP or EDC) CDA->Coupling Analyte Racemic/Scalemic Analyte (Alcohol/Amine) Analyte->Coupling Diastereomers Diastereomeric Mixture (Esters or Amides) Coupling->Diastereomers Purification Purification (Chromatography) Diastereomers->Purification NMR ¹H NMR Spectroscopy Purification->NMR Integration Signal Integration NMR->Integration Calculation Calculate % ee Integration->Calculation Result Enantiomeric Excess Calculation->Result

Caption: Workflow for ee determination using this compound.

Data Presentation and Interpretation

Upon successful derivatization and purification, the ¹H NMR spectrum of the product will show two sets of peaks for the protons of the original analyte, corresponding to the two diastereomers. The clarity of the signal separation (Δδ) depends on the specific analyte and the magnetic field strength of the NMR spectrometer.

For illustrative purposes, the following table presents expected ¹H NMR chemical shift differences (Δδ) for diastereomers formed from a chiral derivatizing agent with a similar structural motif, 2-methoxy-2-(1-naphthyl)propionic acid, with a secondary alcohol.[2] The naphthyl group in this reagent provides a strong anisotropic effect, leading to significant chemical shift differences. While the phenyl group in a simpler CDA would have a less pronounced effect, the principle remains the same.

Analyte ProtonDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
Methine (CH-O)5.105.250.15
Methyl (CH₃)1.201.150.05
Aromatic Protons7.20-7.407.25-7.45Overlapping

Note: This data is illustrative and based on a related chiral derivatizing agent. Actual Δδ values will vary.

To calculate the enantiomeric excess, identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in both diastereomers. Integrate these two signals accurately.

Troubleshooting and Considerations

  • Incomplete Derivatization: If the reaction does not go to completion, the unreacted analyte can complicate the NMR spectrum. Ensure all reagents and solvents are anhydrous. Increasing the amount of coupling agent or extending the reaction time may be necessary.

  • Signal Overlap: In some cases, the signals of the diastereomers may not be baseline-resolved. Using a higher field NMR spectrometer can often improve resolution. Alternatively, acquiring the spectrum at different temperatures can sometimes induce a change in the chemical shifts of the diastereomers, potentially improving separation.

  • Kinetic Resolution: It is important to ensure that the derivatization reaction proceeds to completion for both enantiomers at the same rate. If one enantiomer reacts significantly faster than the other (kinetic resolution), the measured diastereomeric ratio will not accurately reflect the initial enantiomeric ratio. Using a slight excess of the chiral derivatizing agent and coupling agent, and ensuring the reaction goes to completion, helps to minimize this risk.

  • Racemization of the CDA: The chiral integrity of the this compound is paramount. Ensure that the synthesis and handling of the CDA do not lead to racemization. The enantiomeric purity of the CDA can be checked by derivatizing it with an enantiomerically pure amine or alcohol and confirming the presence of only one diastereomer by NMR.

Conclusion

This compound serves as a robust and reliable chiral derivatizing agent for the determination of enantiomeric excess of chiral alcohols and amines by ¹H NMR spectroscopy. The straightforward derivatization protocols and the clear differentiation of diastereomeric signals in the NMR spectrum make this a valuable tool for researchers in synthetic chemistry and drug development. By following the detailed protocols and considering the potential challenges outlined in this guide, scientists can confidently and accurately assess the stereochemical purity of their chiral compounds.

References

Application Notes and Protocols for the HPLC Analysis of (S)-2-methoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of (S)-2-methoxypropanoic acid and its derivatives. The enantiomeric purity of chiral molecules such as this compound is a critical quality attribute in the pharmaceutical and fine chemical industries, directly impacting the efficacy and safety of the final products.[1] This document outlines two primary methodologies for the enantioselective analysis of these compounds: a direct approach using a chiral stationary phase (CSP) and an indirect approach involving pre-column derivatization to form diastereomers separable on a standard achiral column. Detailed, step-by-step protocols for both methods are provided, alongside an in-depth discussion of the underlying scientific principles, method validation in accordance with ICH guidelines, and data presentation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of chiral carboxylic acids.

Introduction: The Significance of Chiral Purity in 2-Methoxypropanoic Acid Derivatives

This compound is a chiral building block utilized in the synthesis of various more complex molecules. As with many chiral compounds, its biological activity is often stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even elicit adverse effects. Therefore, the ability to accurately determine the enantiomeric excess (%ee) is paramount.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2] The separation of enantiomers by HPLC can be achieved through two main strategies: direct and indirect methods.[3][4] The direct approach relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The indirect method involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral HPLC column.[3]

The choice between these methods depends on several factors, including the nature of the analyte, the availability of a suitable CSP or CDA, the required sensitivity, and the complexity of the sample matrix. This guide will explore both approaches, providing the necessary protocols to empower researchers to select and implement the most appropriate method for their specific needs.

Foundational Principles of Chiral HPLC Separation

The successful separation of enantiomers by HPLC hinges on the creation of a chiral environment that allows for differential interaction with the two enantiomers. This is based on the principle of "three-point interaction," which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the chiral selector (either the CSP or the CDA-analyte adduct) and at least one of the enantiomers.[5] These interactions can be a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic interactions.

Direct Chiral Separation on Chiral Stationary Phases (CSPs)

CSPs are the cornerstone of direct chiral HPLC. These are stationary phases that are themselves chiral, creating a chiral environment within the column. Common types of CSPs suitable for the separation of chiral carboxylic acids include:

  • Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose and amylose. They offer broad enantioselectivity for a wide range of compounds, including carboxylic acids.[5]

  • Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin and teicoplanin are bonded to silica to create these CSPs. They are particularly effective for the separation of amino acids and other chiral acids.

  • Anion-Exchanger CSPs: These CSPs are specifically designed for the separation of chiral acids. They operate based on an ion-exchange mechanism between the acidic analyte and the basic chiral selector on the stationary phase.

Indirect Chiral Separation via Derivatization

The indirect approach circumvents the need for a chiral column by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA).[3] Key considerations for this method include:

  • Reaction Specificity: The CDA should react specifically with the carboxylic acid group of 2-methoxypropanoic acid.

  • Enantiomeric Purity of CDA: The CDA must be of high enantiomeric purity to ensure accurate quantification of the analyte's enantiomers.

  • Reaction Conditions: The derivatization reaction should proceed to completion without causing racemization of the analyte or the CDA.

  • Chromatographic Properties of Diastereomers: The resulting diastereomers should be stable and exhibit sufficient chromatographic resolution on a standard achiral column (e.g., C18).

A significant advantage of the indirect method is the potential to introduce a chromophore or fluorophore into the analyte via the CDA, thereby enhancing detection sensitivity.

Experimental Protocols

The following sections provide detailed protocols for the direct and indirect HPLC analysis of this compound derivatives.

Protocol 1: Direct Chiral HPLC Analysis

This protocol describes a direct method for the enantiomeric separation of 2-methoxypropanoic acid using a polysaccharide-based chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Chiral Stationary Phase: A cellulose-based column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic 2-methoxypropanoic acid standard and the this compound sample to be analyzed.

Chromatographic Conditions:

ParameterCondition
Column Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:IPA:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic standard and the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solutions through a 0.45 µm syringe filter prior to injection.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the this compound sample to determine its enantiomeric purity.

  • Data Analysis: Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Workflow for Direct Chiral HPLC Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (Hexane:IPA:TFA) prep_sample Prepare Sample (1 mg/mL in Mobile Phase) prep_mp->prep_sample filter_sample Filter Sample (0.45 µm filter) equilibrate Equilibrate Column filter_sample->equilibrate inject_racemate Inject Racemic Standard equilibrate->inject_racemate inject_sample Inject Sample inject_racemate->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for direct chiral HPLC analysis.

Protocol 2: Indirect Chiral HPLC Analysis via Derivatization

This protocol details the analysis of 2-methoxypropanoic acid following derivatization with a chiral derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent), allowing for separation on a standard achiral C18 column.[1]

Instrumentation and Materials:

  • HPLC system with a DAD or UV detector.

  • Reversed-Phase Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Derivatization Reagent: Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA).

  • Reagents: Acetone, 0.1 M Sodium Bicarbonate buffer (pH 8.5), 2 M HCl.

  • Mobile Phase Solvents: HPLC grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Derivatization Procedure:

  • To 50 µL of a 1 mg/mL solution of the analyte in 0.1 M sodium bicarbonate buffer (pH 8.5), add 100 µL of a 1% (w/v) solution of FDAA in acetone.[1]

  • Incubate the mixture at 40°C for 1 hour.[1]

  • Cool the reaction mixture to room temperature and neutralize with 2 M HCl.[1]

  • Dilute the sample with the mobile phase prior to injection.

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 20% B, increase to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm
Injection Volume 20 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them.

  • Sample Derivatization: Follow the derivatization procedure described above for both the racemic standard and the sample.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions.

  • Analysis:

    • Inject the derivatized racemic standard to confirm the separation of the two diastereomers and determine their retention times.

    • Inject the derivatized sample to determine the enantiomeric purity.

  • Data Analysis: Calculate the enantiomeric excess as described in Protocol 1.

Workflow for Indirect Chiral HPLC Analysis

G cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis mix_reagents Mix Analyte, FDAA, and Buffer incubate Incubate at 40°C mix_reagents->incubate neutralize Neutralize with HCl incubate->neutralize dilute Dilute Sample neutralize->dilute equilibrate Equilibrate C18 Column dilute->equilibrate inject_diastereomers Inject Derivatized Standard equilibrate->inject_diastereomers inject_derivatized_sample Inject Derivatized Sample inject_diastereomers->inject_derivatized_sample integrate Integrate Peaks inject_derivatized_sample->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for indirect chiral HPLC analysis.

Method Validation According to ICH Guidelines

Any analytical method used for quality control in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation of a chiral HPLC method should follow the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[6][7]

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Resolution between the enantiomer peaks should be ≥ 1.5.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998 for the undesired enantiomer.[8]
Accuracy The closeness of test results to the true value.Recovery of the undesired enantiomer should be within 90-110%.[8]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.%RSD for replicate injections should be ≤ 2% for the major enantiomer and ≤ 10% for the minor enantiomer at the quantitation limit.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in resolution or quantification.

Conclusion

The HPLC analysis of this compound and its derivatives is crucial for ensuring their stereochemical purity. This guide has presented two robust and reliable approaches: direct analysis on a chiral stationary phase and indirect analysis via pre-column derivatization. The choice of method will depend on the specific requirements of the analysis. Both protocols, when properly implemented and validated, will provide accurate and precise determination of the enantiomeric purity of these important chiral compounds. The detailed workflows and validation guidelines provided herein serve as a comprehensive resource for scientists and researchers in the field.

References

Application of (S)-2-methoxypropanoic Acid in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies to determine enantiomeric purity and absolute configuration. (S)-2-methoxypropanoic acid has emerged as a valuable chiral derivatizing agent (CDA) for the stereochemical analysis of chiral alcohols and amines, critical functional groups present in a vast array of bioactive molecules. This technical guide provides an in-depth exploration of the application of this compound, complete with detailed protocols and the scientific rationale underpinning its use.

Introduction: The Role of Chiral Derivatization

In many analytical techniques, such as standard nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) with achiral stationary phases, enantiomers are indistinguishable due to their identical physical and chemical properties in an achiral environment.[1] Chiral derivatization circumvents this limitation by converting a mixture of enantiomers into a mixture of diastereomers through a covalent reaction with an enantiomerically pure reagent, the CDA.[1] These resulting diastereomers possess distinct physical properties, allowing for their separation and quantification using conventional analytical methods.[1]

This compound serves as an effective CDA, reacting with chiral alcohols or amines to form diastereomeric esters or amides, respectively. The analysis of these diastereomers provides a direct measure of the enantiomeric excess (e.e.) of the original substrate.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its effective application.

PropertyValue
Molecular Formula C₄H₈O₃
Molecular Weight 104.10 g/mol
Appearance Colorless liquid
Chirality (S)-enantiomer

Synthesis of this compound

While commercially available, an understanding of its synthesis provides valuable context. A common laboratory-scale synthesis involves the nucleophilic substitution of a suitable chiral precursor. One established method is the diazotization of (S)-alanine to yield (S)-2-bromopropanoic acid, followed by a nucleophilic substitution with a methoxide source.[2]

A general synthesis for the racemic mixture of 2-methoxypropanoic acid proceeds from 2-bromopropionic acid and sodium methanolate in methanol.[3][4] The enantiomerically pure (S)-form requires a stereospecific synthetic route, often starting from a chiral pool molecule like (S)-alanine.

Core Application: Determination of Enantiomeric Excess

The primary application of this compound in pharmaceutical research is the determination of the enantiomeric excess of chiral alcohols and amines. This is achieved through a two-step process: derivatization followed by analysis.

Derivatization of Chiral Alcohols: A Step-by-Step Protocol

This protocol outlines the esterification of a racemic or enantiomerically enriched chiral alcohol with this compound.

Principle: The carboxylic acid group of this compound reacts with the hydroxyl group of the chiral alcohol in the presence of a coupling agent and a catalyst to form a diastereomeric mixture of esters.

Workflow Diagram:

Derivatization_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Chiral_Alcohol Chiral Alcohol (e.g., (R/S)-1-phenylethanol) Reaction_Vessel Stir at Room Temperature Chiral_Alcohol->Reaction_Vessel CDA This compound CDA->Reaction_Vessel Coupling_Agent DCC / EDCI Coupling_Agent->Reaction_Vessel Catalyst DMAP Catalyst->Reaction_Vessel Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Filtration Filter to remove urea byproduct Reaction_Vessel->Filtration Extraction Aqueous Wash Filtration->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Diastereomers Diastereomeric Esters ((S,R) and (S,S)) Purification->Diastereomers

Caption: Workflow for the derivatization of a chiral alcohol.

Materials:

  • Chiral alcohol (e.g., 1-phenylethanol)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Protocol:

  • To a solution of the chiral alcohol (1.0 eq) in anhydrous DCM, add this compound (1.2 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the diastereomeric esters.

Analysis of Diastereomeric Esters

Principle: Diastereomers have different physical properties and can be separated on an achiral stationary phase, such as a C18 column, using an appropriate mobile phase. The relative peak areas of the two diastereomers correspond to the enantiomeric ratio of the original alcohol.

Illustrative HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL

Data Interpretation: The enantiomeric excess (e.e.) is calculated from the peak areas (A1 and A2) of the two diastereomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

A baseline separation of the diastereomeric peaks is crucial for accurate quantification.[1][5]

Principle: The different spatial arrangement of the atoms in diastereomers leads to distinct chemical environments for their nuclei. This results in different chemical shifts (δ) in the NMR spectrum, particularly for protons close to the newly formed stereocenter.[6] The integration of these well-resolved signals allows for the determination of the diastereomeric ratio.

Analytical Workflow:

NMR_Analysis Sample Diastereomeric Ester Mixture in NMR Solvent NMR_Spec Acquire 1H NMR Spectrum Sample->NMR_Spec Signal_ID Identify Diastereotopically Shifted Signals (e.g., methoxy or methyl protons) NMR_Spec->Signal_ID Integration Integrate the Distinct Signals Signal_ID->Integration Calculation Calculate Diastereomeric Ratio and e.e. Integration->Calculation

Caption: Workflow for NMR-based e.e. determination.

Procedure:

  • Dissolve a pure sample of the diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a proton signal that is well-resolved for the two diastereomers. Often, the methoxy protons of the this compound moiety or protons on the chiral substrate near the ester linkage will show baseline separation.

  • Carefully integrate the two distinct signals.

  • Calculate the diastereomeric ratio from the integration values, which directly corresponds to the enantiomeric ratio of the starting material.

Expected Chemical Shift Differences (Δδ): The magnitude of the chemical shift difference between the diastereomers (Δδ = |δ_diastereomer1 - δ_diastereomer2|) is crucial for accurate integration. While specific values depend on the substrate, Δδ values are often in the range of 0.01-0.1 ppm for protons near the chiral center.[7]

Advanced Application: Kinetic Resolution

This compound can also be employed in the kinetic resolution of racemic mixtures, particularly for chiral amines. In a kinetic resolution, one enantiomer of a racemic substrate reacts faster with a chiral reagent than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

Principle: In an esterification or amidation reaction with a substoichiometric amount of this compound, one enantiomer of the racemic alcohol or amine will react preferentially due to a lower activation energy in the transition state. This results in the consumption of the more reactive enantiomer, leaving the less reactive enantiomer in excess.

Conclusion

This compound is a versatile and reliable chiral derivatizing agent for the stereochemical analysis of chiral alcohols and amines in pharmaceutical research. Its application, through the formation of diastereomers, enables the accurate determination of enantiomeric excess using standard analytical techniques like HPLC and NMR. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable tool in their pursuit of stereochemically pure and well-characterized pharmaceutical candidates.

References

Application Notes & Protocols: Determination of Enantiomeric Excess of Alcohols using (S)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Stereochemical Purity

In the realms of pharmaceutical development, natural product synthesis, and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological properties. Consequently, the accurate determination of the enantiomeric excess (e.e.), a measure of the purity of a sample with respect to its enantiomers, is a critical step in the characterization of chiral compounds.

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of chiral alcohols with (S)-2-methoxypropanoic acid, a chiral derivatizing agent (CDA), for the determination of enantiomeric excess using Nuclear Magnetic Resonance (NMR) spectroscopy. This method offers a robust and reliable alternative to chiral chromatography, particularly when chromatographic separation is challenging or when a deeper structural insight into the diastereomeric derivatives is required.

The Principle of Chiral Derivatization for NMR Analysis

Standard NMR spectroscopy is inherently incapable of distinguishing between enantiomers as they possess identical physical and chemical properties in an achiral environment, resulting in identical NMR spectra.[1] To overcome this limitation, a chiral derivatizing agent (CDA) is employed. A CDA is an enantiomerically pure compound that reacts with the analyte—in this case, a racemic or enantioenriched alcohol—to form a mixture of diastereomers.[2]

Diastereomers, unlike enantiomers, have different physical and chemical properties and, crucially, distinct NMR spectra.[2] The covalent bonding of the chiral alcohol to the enantiopure this compound creates two new diastereomeric ester molecules. The distinct spatial environments of the protons in these diastereomers lead to differences in their chemical shifts (δ), allowing for their individual signals to be resolved in the ¹H NMR spectrum. The relative integration of these distinct signals directly corresponds to the ratio of the enantiomers in the original alcohol sample, enabling the calculation of the enantiomeric excess.

The key to the spectral differentiation of the diastereomers lies in the anisotropic effect of the aromatic ring of the chiral derivatizing agent.[2][3] The circulating π-electrons of the aromatic ring generate a local magnetic field that opposes the applied external magnetic field of the NMR spectrometer. This creates shielding and deshielding regions in the space around the ring. Depending on the absolute configuration of the alcohol, the various protons of the alcohol moiety in the two diastereomers will reside in different regions of this magnetic field, leading to observable differences in their chemical shifts (Δδ = |δ₁ - δ₂|).

Experimental Workflow Overview

The overall process for determining the enantiomeric excess of a chiral alcohol using this compound can be summarized in the following workflow:

G cluster_0 Derivatization cluster_1 Purification & Isolation cluster_2 Analysis Derivatization Esterification of Chiral Alcohol with this compound Purification Work-up and Purification of Diastereomeric Esters Derivatization->Purification Reaction Completion NMR_Acquisition ¹H NMR Spectrum Acquisition Purification->NMR_Acquisition Purified Diastereomers Data_Analysis Integration of Diastereomeric Signals and e.e. Calculation NMR_Acquisition->Data_Analysis Spectral Data

Figure 1: A generalized workflow for the determination of enantiomeric excess of a chiral alcohol using this compound.

Detailed Experimental Protocols

Protocol 1: Derivatization of a Chiral Alcohol via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly suitable for acid-sensitive substrates. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Materials:

  • Chiral alcohol (e.g., 1-phenylethanol, ~0.1 mmol)

  • This compound (~1.1 equivalents, ~0.11 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (~1.2 equivalents, ~0.12 mmol)

  • 4-Dimethylaminopyridine (DMAP) (~0.1 equivalents, ~0.01 mmol)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chiral alcohol (~0.1 mmol) and this compound (~0.11 mmol) in anhydrous dichloromethane (2-3 mL).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (~0.01 mmol) to the solution.

  • Initiation of Reaction: Cool the flask to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (~0.12 mmol) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diastereomeric esters.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the diastereomeric esters.

Protocol 2: ¹H NMR Analysis and Enantiomeric Excess Calculation

Materials:

  • Purified diastereomeric ester mixture

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR tube

  • High-resolution NMR spectrometer (≥400 MHz recommended for better signal dispersion)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified diastereomeric ester mixture (5-10 mg) in approximately 0.6 mL of CDCl₃ in a clean NMR tube.

  • NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify a well-resolved signal corresponding to a proton in the alcohol moiety of the diastereomeric esters. Protons closer to the chiral center often exhibit the largest chemical shift difference (Δδ). The methoxy protons of the derivatizing agent can also be used.

    • Carefully integrate the two distinct signals corresponding to the two diastereomers. Let the integration values be A₁ and A₂.

  • Enantiomeric Excess (e.e.) Calculation: The enantiomeric excess is calculated using the following formula:

    e.e. (%) = [ (A₁ - A₂) / (A₁ + A₂) ] * 100

    Where A₁ is the integration of the major diastereomer and A₂ is the integration of the minor diastereomer.

Data Presentation and Interpretation

The magnitude of the chemical shift difference (Δδ) between the diastereomers is a critical factor for accurate quantification. While specific data for this compound is not widely tabulated, data from the closely analogous and commonly used chiral derivatizing agent, α-methoxyphenylacetic acid (MPA), provides excellent representative values.

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Esters of α-Methoxyphenylacetic Acid (MPA) with Various Chiral Alcohols.

Chiral AlcoholApproximate Δδ (ppm) for Methoxy Protons
1-Phenylethanol~0.10
2-Butanol~0.08
2-Pentanol~0.07
1-(1-Naphthyl)ethanol~0.15

Note: These are approximate values and can vary depending on the solvent and experimental conditions.[4]

Causality in Experimental Choices: A Deeper Look

  • Choice of this compound: This CDA is chosen for several reasons. The absence of a proton at the α-position prevents racemization during the derivatization reaction.[1] The methoxy group provides a sharp singlet in the ¹H NMR spectrum, which is often well-resolved for the two diastereomers, facilitating accurate integration. The aromatic ring is essential for inducing the necessary chemical shift non-equivalence through its anisotropic effect.

  • Steglich Esterification: This method is preferred over harsher, acid-catalyzed methods like Fischer esterification, which can sometimes lead to side reactions or racemization, especially with sensitive substrates. The mild, room-temperature conditions of the Steglich esterification preserve the stereochemical integrity of both the alcohol and the CDA.

  • Use of DMAP: DMAP acts as a highly nucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate formed from the carboxylic acid and DCC, creating a more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol, accelerating the esterification process and suppressing potential side reactions.

Logical Framework for Chiral Discrimination

The following diagram illustrates the logical relationship between the components of the system that leads to the observable differentiation of enantiomers in the NMR spectrum.

G Racemic_Alcohol Racemic Alcohol (R-OH and S-OH) Reaction Esterification Reaction Racemic_Alcohol->Reaction CDA This compound (Enantiopure) CDA->Reaction Diastereomers Diastereomeric Esters ((R,S) and (S,S)) Reaction->Diastereomers NMR_Spectroscopy ¹H NMR Spectroscopy Diastereomers->NMR_Spectroscopy Distinct_Spectra Distinct Chemical Shifts (δ) for each Diastereomer NMR_Spectroscopy->Distinct_Spectra Quantification Integration and Calculation of Enantiomeric Excess Distinct_Spectra->Quantification

Figure 2: Logical flow from racemic alcohol to the determination of enantiomeric excess.

Conclusion and Best Practices

The derivatization of chiral alcohols with this compound is a powerful and reliable method for determining enantiomeric excess by ¹H NMR spectroscopy. The success of this technique hinges on careful experimental execution and a solid understanding of the underlying principles of chiral discrimination in NMR.

Key Best Practices:

  • Purity of CDA: Ensure the enantiomeric purity of the this compound is high (>99%) to avoid inaccuracies in the e.e. calculation.

  • Anhydrous Conditions: For the Steglich esterification, the use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of DCC and to ensure efficient ester formation.

  • Complete Reaction: Monitor the reaction by TLC to ensure the complete consumption of the limiting reagent (the chiral alcohol) to avoid kinetic resolution, which can skew the diastereomeric ratio.

  • High-Field NMR: Utilize a high-field NMR spectrometer (≥400 MHz) to maximize the chemical shift dispersion and improve the resolution of the diastereomeric signals.

  • Proper Phasing and Baseline Correction: Accurate integration requires a properly phased spectrum with a flat baseline.

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently and accurately determine the stereochemical purity of their chiral alcohol samples, a critical aspect of modern chemical research and development.

References

Derivatization of amines with (S)-2-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Derivatization of Amines with (S)-2-methoxypropanoic acid for Enantiomeric Purity and Absolute Configuration Analysis

Audience: Researchers, scientists, and drug development professionals.

Principle and Applications

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals, agrochemicals, and fine chemicals. A robust and widely used method for this analysis is the derivatization of an enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers.[1] These resulting diastereomers possess distinct physicochemical properties, allowing for their differentiation and quantification by common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[2][3]

This compound serves as an effective and straightforward CDA for primary and secondary amines. The reaction converts a scalemic mixture of a chiral amine into two diastereomeric amides. Because these diastereomers are chemically distinct, their corresponding nuclei will exist in different magnetic environments, often leading to separate, well-resolved signals in the ¹H NMR spectrum.[4] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original amine, allowing for a precise calculation of enantiomeric excess (e.e.).

This method is analogous to the classic Mosher's method, which uses α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[1][5] While this compound lacks the large aromatic group and the ¹⁹F NMR probe of MTPA, its simpler aliphatic structure can offer advantages, such as reduced signal crowding in the aromatic region of the ¹H NMR spectrum and potentially different reactivity profiles.

Key Applications:

  • Determination of Enantiomeric Excess (e.e.): Precise quantification of the ratio of enantiomers in a chiral amine sample.

  • Assignment of Absolute Configuration: Through systematic analysis and comparison with standards, empirical models can be developed to correlate NMR chemical shifts to the absolute stereochemistry of the amine.[5][6]

  • Monitoring Stereochemical Fidelity: Assessing racemization or inversion during chemical transformations.

The Derivatization Reaction: Mechanism and Rationale

The core of the methodology is a standard amide bond formation. A chiral amine, existing as a mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure source of this compound. This reaction yields two products: the (R,S)-diastereomeric amide and the (S,S)-diastereomeric amide.

References

Interpreting 1H NMR spectra of (S)-2-methoxypropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

APPLICATION NOTE

Title: A Practical Guide to 1H NMR-Based Determination of Enantiomeric Excess and Absolute Configuration of Chiral Alcohols and Amines Using (S)-2-Methoxypropanoic Acid

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical sciences.

Abstract: The accurate determination of enantiomeric excess (ee) and absolute configuration is a cornerstone of modern chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a suitable chiral derivatizing agent (CDA), offers a rapid and reliable method for these crucial stereochemical assignments.[1][2][3] This application note provides a detailed protocol and theoretical background for the use of this compound as a cost-effective and efficient CDA for the analysis of chiral secondary alcohols and primary/secondary amines. We will delve into the principles of diastereomer formation, the interpretation of ¹H NMR spectra, and a step-by-step guide to sample preparation and data analysis.

Introduction: The Challenge of Enantiomeric Differentiation

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their differentiation and quantification a non-trivial analytical challenge.[1] Techniques like chiral High-Performance Liquid Chromatography (HPLC) are widely used for determining enantiomeric excess but can require method development and may not be readily available in all laboratory settings.[4][5]

¹H NMR spectroscopy, a ubiquitous tool in chemical analysis, can distinguish between diastereomers.[6][7][8][9] By reacting a racemic or enantiomerically enriched mixture of a chiral analyte with an enantiopure chiral derivatizing agent, a mixture of diastereomers is formed.[2][3] These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of their relative ratios, and by extension, the enantiomeric excess of the original analyte.[9]

This compound serves as an excellent and accessible alternative to more expensive reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). Its utility lies in its ability to form esters with alcohols and amides with amines, creating diastereomeric pairs whose protons can be resolved in the ¹H NMR spectrum.

The Underlying Principle: Anisotropic Effects and Diastereomeric Resolution

The key to the success of this method lies in the concept of magnetic anisotropy.[10][11] The derivatizing agent, this compound, while lacking a phenyl group like Mosher's acid, still possesses functional groups (the carbonyl and methoxy groups) that generate localized magnetic fields.[12] When the chiral analyte is covalently bonded to the CDA, the resulting diastereomers adopt different preferred conformations in solution.

This conformational difference places the protons of the analyte in spatially distinct regions relative to the anisotropic groups of the CDA. Consequently, protons in one diastereomer will experience a different magnetic environment compared to the corresponding protons in the other diastereomer, leading to different chemical shifts (Δδ).[6][7] The magnitude of this chemical shift difference is influenced by the rigidity of the diastereomeric complex and the strength of the anisotropic effect.[3][10]

Experimental Protocols

Materials and Reagents
  • This compound

  • Chiral alcohol or amine analyte

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Protocol 1: Derivatization of a Chiral Secondary Alcohol

This protocol describes the esterification of a chiral secondary alcohol with this compound.

Step-by-Step Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) and this compound (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Coupling Agents: To the stirred solution, add DMAP (0.1 eq) followed by DCC (1.2 eq). A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the limiting reagent.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (if necessary): The crude diastereomeric ester mixture can often be analyzed directly by ¹H NMR. If significant impurities are present, purification by flash column chromatography on silica gel may be required.

  • NMR Analysis: Dissolve the purified or crude ester mixture in CDCl₃ and acquire a ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_reaction Reaction & Workup cluster_analysis Analysis A Dissolve chiral alcohol (1.0 eq) and This compound (1.2 eq) in anhydrous DCM B Add DMAP (0.1 eq) and DCC (1.2 eq) A->B Stir C Stir at RT for 2-4 hours B->C Formation of DCU precipitate D Filter to remove DCU C->D E Aqueous workup (HCl, NaHCO3, brine) D->E F Dry and concentrate E->F G Dissolve in CDCl3 F->G H Acquire 1H NMR spectrum G->H

Caption: Workflow for the derivatization of a chiral secondary alcohol.

Protocol 2: Derivatization of a Chiral Primary or Secondary Amine

This protocol describes the amidation of a chiral amine with this compound.

Step-by-Step Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve the chiral amine (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

  • Addition of Coupling Agent: To the stirred solution, add DCC (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. The filtrate can often be directly concentrated and analyzed by ¹H NMR. For cleaner spectra, an aqueous workup similar to the alcohol protocol can be performed.

  • NMR Analysis: Dissolve the resulting diastereomeric amide mixture in CDCl₃ and acquire a ¹H NMR spectrum.

Interpreting the ¹H NMR Spectra

Identifying Diastereotopic Protons

Upon formation of the diastereomers, protons in the chiral analyte that were previously enantiotopic or homotopic become diastereotopic.[6][7][13] This means they are in chemically non-equivalent environments and will resonate at different frequencies in the ¹H NMR spectrum.[6][7]

Look for well-resolved signals corresponding to protons close to the newly formed stereocenter. For derivatives of secondary alcohols, the proton on the carbon bearing the oxygen (the carbinol proton) and protons of adjacent alkyl groups are often good reporters. For amine derivatives, the N-H proton (if present) and protons on carbons alpha to the nitrogen are typically well-resolved.[12][14][15]

Calculating Enantiomeric Excess (ee)

The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer.[9]

  • Signal Selection: Identify a pair of signals, one for each diastereomer, that are baseline-resolved.

  • Integration: Carefully integrate both signals. Let the integral values be I₁ and I₂.

  • Calculation: The enantiomeric excess (% ee) is calculated using the following formula:

    % ee = |(I₁ - I₂) / (I₁ + I₂)| x 100%

For optimal accuracy, it is advisable to calculate the ee using multiple pairs of signals and take the average.

Analyte TypeTypical Reporter ProtonsExpected Chemical Shift Range (ppm)
Secondary AlcoholsCarbinol proton (CH-O)4.5 - 5.5
Protons on adjacent alkyl groups0.8 - 2.5
Primary/Secondary AminesN-H proton6.0 - 8.5 (can be broad)
Protons on carbons α to nitrogen2.5 - 4.0

Note: These are general ranges and can vary depending on the specific structure of the analyte. Chemical shift data is based on typical ranges for these functional groups.[16][17]

Assigning Absolute Configuration

Assigning the absolute configuration using this method is more complex and generally relies on empirical models, similar to those developed for Mosher's esters. A simplified model can be proposed where the diastereomer is viewed in a conformation where the carbonyl group of the derivatizing agent and the C-O or C-N bond of the analyte are eclipsed. The anisotropic effect of the carbonyl group will deshield protons that are in close proximity.

To confidently assign absolute configuration, it is recommended to synthesize the diastereomeric derivatives from enantiopure samples of the analyte with known stereochemistry. By comparing the ¹H NMR spectra of these standards with the spectrum of the unknown mixture, the signals corresponding to the (R) and (S) enantiomers can be unambiguously assigned.

Troubleshooting and Key Considerations

  • Poor Resolution: If the signals for the diastereomers are not well-resolved, consider using a higher field NMR spectrometer. Changing the NMR solvent (e.g., to benzene-d₆) can also sometimes improve resolution due to solvent-induced anisotropic effects.

  • Incomplete Reactions: Ensure all reagents and solvents are anhydrous, as moisture can quench the coupling agents.[18][19]

  • Racemization: this compound is generally stable to racemization under these conditions. However, if the analyte is susceptible to racemization, milder coupling agents and reaction conditions should be employed.

  • Signal Broadening: Amide N-H protons can sometimes exhibit broad signals due to quadrupole effects or intermediate rates of exchange. Gentle heating of the NMR sample can sometimes sharpen these signals.

Conclusion

The use of this compound as a chiral derivatizing agent provides a straightforward, rapid, and cost-effective method for determining the enantiomeric excess of chiral alcohols and amines by ¹H NMR spectroscopy. The protocols outlined in this application note are robust and can be readily implemented in most organic chemistry laboratories. By understanding the principles of diastereomer formation and spectral interpretation, researchers can confidently apply this technique to a wide range of chiral molecules, accelerating research and development in asymmetric synthesis and drug discovery.

References

Application Note: High-Throughput Determination of Enantiomeric Excess in Chiral Alcohols Using (S)-2-Methoxypropanoic Acid Esters and ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals and fine chemicals. This application note presents a robust and reliable method for the determination of enantiomeric excess in chiral secondary alcohols via their derivatization with (S)-2-methoxypropanoic acid to form diastereomeric esters. The resulting diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for straightforward quantification. This protocol provides a detailed methodology, from the esterification reaction to NMR data acquisition and analysis, and discusses the underlying principles that ensure accuracy and reproducibility.

Introduction: The Imperative of Enantiomeric Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific synthesis and analysis of chiral drugs. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for determining enantiomeric excess.[1][2] However, since enantiomers are spectroscopically indistinguishable in a non-chiral environment, the use of chiral derivatizing agents (CDAs) is often necessary.[3][4]

A CDA, itself an enantiomerically pure compound, reacts with the enantiomeric mixture to form a pair of diastereomers.[4] Unlike enantiomers, diastereomers possess different physical and chemical properties and, crucially, distinct NMR spectra.[4][5] this compound is an effective CDA for chiral alcohols and amines, leading to the formation of diastereomeric esters or amides with well-resolved signals in the ¹H NMR spectrum.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the accurate determination of enantiomeric excess in chiral alcohols.

Principle of the Method

The core of this method lies in the conversion of a pair of enantiomeric alcohols, (R)-alcohol and (S)-alcohol, into a pair of diastereomeric esters by reaction with a single enantiomer of a chiral acid, in this case, this compound.

  • (R)-alcohol + this compound → (R,S)-diastereomeric ester

  • (S)-alcohol + this compound → (S,S)-diastereomeric ester

These newly formed diastereomers have different spatial arrangements of their atoms. This difference in three-dimensional structure leads to distinct chemical environments for the protons within each diastereomer. As a result, corresponding protons in the two diastereomers will resonate at slightly different frequencies in the ¹H NMR spectrum, a phenomenon known as diastereomeric anisochrony.[6] The difference in the chemical shifts (Δδ) of specific, well-resolved signals from each diastereomer allows for their individual integration. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.

Experimental Protocol

This section details the step-by-step procedure for the derivatization of a chiral alcohol with this compound and subsequent NMR analysis.

Materials and Reagents
  • Chiral alcohol sample (e.g., (±)-1-phenylethanol as a model compound)

  • This compound (≥98% ee)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl₃) for NMR

  • Standard laboratory glassware and magnetic stirrer

Derivatization Procedure: Esterification
  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the chiral alcohol (1.0 equiv., e.g., 0.1 mmol, 12.2 mg of 1-phenylethanol) in anhydrous DCM (1 mL).

  • Addition of Reagents: To this solution, add this compound (1.1 equiv., 0.11 mmol, 11.4 mg) and a catalytic amount of DMAP (0.1 equiv., 0.01 mmol, 1.2 mg).

  • Initiation of Reaction: Cool the mixture in an ice bath and add DCC (1.2 equiv., 0.12 mmol, 24.8 mg) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture through a small plug of cotton or celite to remove the DCU precipitate.

    • Wash the filtrate with 1 M HCl (2 x 2 mL), saturated NaHCO₃ solution (2 x 2 mL), and brine (1 x 2 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.

Causality behind Experimental Choices:

  • Excess of this compound and DCC: Ensures complete conversion of the limiting chiral alcohol, which is crucial for accurate ee determination.

  • DMAP as a catalyst: Accelerates the esterification reaction.

  • Anhydrous conditions: Prevents side reactions and ensures high yield of the desired esters.

  • Aqueous work-up: Removes unreacted starting materials and by-products, simplifying the final NMR spectrum.

NMR Data Acquisition
  • Sample Preparation: Dissolve the crude ester product in approximately 0.6 mL of CDCl₃.

  • Instrument Parameters: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation of all protons for accurate integration)

    • Number of Scans (ns): 16-64 (to achieve a good signal-to-noise ratio)

    • Spectral Width: Sufficient to cover all proton signals.

Data Analysis and Calculation of Enantiomeric Excess

Spectral Analysis

The ¹H NMR spectrum of the resulting diastereomeric ester mixture will show two sets of signals for protons near the chiral centers. The methoxy (-OCH₃) or the methyl (-CH₃) protons of the 2-methoxypropanoic acid moiety, or the proton on the carbon bearing the hydroxyl group of the original alcohol, are often well-resolved.

Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is calculated using the integrals of the well-resolved signals corresponding to the two diastereomers.

Formula:

ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Where:

  • Integral_major is the integration value of the signal corresponding to the major diastereomer.

  • Integral_minor is the integration value of the signal corresponding to the minor diastereomer.

Example Calculation:

Let's assume the integration of the methoxy signal for the (R,S)-diastereomer is 1.00 and for the (S,S)-diastereomer is 0.25.

ee (%) = |(1.00 - 0.25) / (1.00 + 0.25)| * 100 = (0.75 / 1.25) * 100 = 60%

This indicates that the original alcohol sample had an enantiomeric excess of 60%.

Data Presentation
DiastereomerProton SignalChemical Shift (δ, ppm)Integration
(R,S)-ester-OCH₃3.421.00 (Major)
(S,S)-ester-OCH₃3.400.25 (Minor)

Table 1: Hypothetical ¹H NMR data for the diastereomeric esters of 1-phenylethanol with this compound.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation Chiral_Alcohol Chiral Alcohol Sample Derivatization Esterification with This compound Chiral_Alcohol->Derivatization Workup Aqueous Work-up & Purification Derivatization->Workup NMR_Acquisition ¹H NMR Spectrum Acquisition Workup->NMR_Acquisition Data_Processing Integration of Diastereomeric Signals NMR_Acquisition->Data_Processing ee_Calculation Calculation of Enantiomeric Excess Data_Processing->ee_Calculation Result Final ee Value ee_Calculation->Result

Figure 1: Workflow for the determination of enantiomeric excess using this compound derivatization and ¹H NMR analysis.

Validation and Trustworthiness

To ensure the validity of this protocol, several key aspects should be considered:

  • Purity of the Chiral Derivatizing Agent: The enantiomeric purity of the this compound must be high (ideally >99% ee) to avoid introducing systematic errors in the final calculation.

  • Absence of Kinetic Resolution: The esterification reaction should proceed to completion for both enantiomers of the alcohol. Incomplete reaction could lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate determination of the initial enantiomeric ratio.[7]

  • Signal Resolution: The choice of NMR spectrometer field strength is important. Higher field strengths (≥400 MHz) generally provide better signal dispersion and resolution, which is critical for accurate integration of closely spaced diastereomeric signals.

  • Method Validation: For routine analysis, the method should be validated for linearity, accuracy, and precision using samples of known enantiomeric composition.

Conclusion

The use of this compound as a chiral derivatizing agent provides a straightforward and reliable method for the determination of enantiomeric excess in chiral alcohols by ¹H NMR spectroscopy. The protocol is robust, requires standard laboratory equipment, and the resulting spectra are often simple to interpret. By following the detailed steps and considering the validation points outlined in this application note, researchers can confidently and accurately determine the enantiomeric purity of their chiral compounds, a critical parameter in modern drug development and asymmetric synthesis.

References

Application Note: Mass Spectrometry Strategies for the Enantioselective Analysis of (S)-2-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Significance

(S)-2-methoxypropanoic acid (MOPA) is a chiral carboxylic acid. The stereochemistry of such molecules is of paramount importance in pharmacology, toxicology, and metabolomics, as different enantiomers can exhibit vastly different biological activities. For instance, the therapeutic effect of a drug can be associated with one enantiomer, while the other may be inactive or even toxic. Therefore, developing sensitive and selective analytical methods to separate and quantify specific enantiomers like this compound is a critical task in both academic research and industrial drug development.

Mass spectrometry (MS), coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this purpose. However, enantiomers possess identical mass-to-charge ratios (m/z) and fragmentation patterns, making their differentiation by MS alone impossible. The challenge lies in the chromatographic separation preceding mass analysis. This guide explores field-proven strategies to overcome this challenge.

Fundamental Analytical Strategies

Two primary strategies are employed for the enantioselective analysis of chiral molecules like MOPA by mass spectrometry:

  • Indirect (Diastereomeric) Method: This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) of known stereochemistry. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column, making this method highly compatible with conventional GC-MS or LC-MS systems.[1]

  • Direct (Chiral Recognition) Method: This strategy relies on the use of a chiral stationary phase (CSP) in the chromatographic column. The CSP interacts differently with each enantiomer, leading to different retention times and enabling their direct separation. This approach, typically performed with HPLC or UPLC, avoids the need for derivatization but requires specialized and often more expensive chiral columns.[2][3]

The choice between these methods depends on factors such as sample matrix complexity, required sensitivity, available instrumentation, and throughput needs.[4]

Predicted Mass Spectral Fragmentation of 2-Methoxypropanoic Acid

Understanding the fragmentation pattern is crucial for developing selective MS methods, particularly for tandem mass spectrometry (MS/MS). The molecular weight of 2-methoxypropanoic acid (C₄H₈O₃) is 104.10 g/mol .[5] Under electron ionization (EI) typical in GC-MS or collision-induced dissociation (CID) in MS/MS, the molecular ion ([M]⁺• at m/z 104) is expected to undergo fragmentation through several key pathways characteristic of carboxylic acids and ethers.[6][7]

Diagram 1: Predicted Fragmentation Pathway of 2-Methoxypropanoic Acid

G parent [C₄H₈O₃]⁺• m/z 104 (Molecular Ion) frag1 [C₃H₅O₂]⁺ m/z 73 (Loss of •OCH₃) parent->frag1 - •CH₃O frag2 [C₃H₇O]⁺ m/z 59 (Loss of •COOH) parent->frag2 - •COOH frag3 [COOH]⁺ m/z 45 (Loss of •C₃H₇O) parent->frag3 - •C₃H₇O

Caption: Predicted EI fragmentation of 2-methoxypropanoic acid.

Table 1: Predicted Key Fragments for 2-Methoxypropanoic Acid

m/zProposed Ion FragmentOrigin of Fragment
104[C₄H₈O₃]⁺•Molecular Ion (M⁺•)
87[C₄H₇O₂]⁺Loss of hydroxyl radical (•OH)
73[C₃H₅O₂]⁺Alpha-cleavage, loss of methoxy radical (•OCH₃)
59[C₃H₇O]⁺Loss of carboxyl radical (•COOH)
45[COOH]⁺Cleavage of C-C bond adjacent to carbonyl

Protocol 1: Indirect Analysis via Derivatization and GC-MS

This protocol describes the conversion of this compound into a diastereomeric ester using a chiral alcohol, followed by analysis on a standard achiral GC-MS system. The choice of a chiral alcohol with high enantiomeric purity is critical for accurate quantification.

Diagram 2: Workflow for Indirect Chiral Analysis by GC-MS

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 Sample containing (R/S)-MOPA s2 Add Chiral Derivatizing Agent (e.g., (R)-(-)-2-Butanol) s1->s2 s3 Esterification Reaction (Forms Diastereomers) s2->s3 s4 Sample Extraction & Concentration s3->s4 a1 Inject into GC-MS (Achiral Column) s4->a1 Analysis a2 Chromatographic Separation of Diastereomers a1->a2 a3 Mass Spectrometric Detection a2->a3

Caption: Indirect analysis workflow using chiral derivatization.

Materials and Reagents
  • This compound standard

  • (R)-(-)-2-Butanol (enantiomerically pure)

  • Dichloromethane (DCM), HPLC grade

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous sodium sulfate

  • Calibrated microsyringes

Step-by-Step Derivatization Protocol
  • Sample Preparation: To 100 µL of sample (or standard solution) in a clean vial, add 500 µL of dichloromethane.

  • Reagent Addition: Add a 1.5 molar excess of (R)-(-)-2-Butanol.

  • Catalyst Addition: Add a 1.2 molar excess of DCC and a 0.1 molar excess of DMAP. These act as coupling agents to facilitate the esterification.

  • Reaction: Seal the vial and vortex gently. Allow the reaction to proceed at room temperature for 2 hours.

  • Quenching and Extraction: Quench the reaction by adding 200 µL of 0.1 M HCl. Vortex and allow the phases to separate. Collect the organic (bottom) layer.

  • Drying: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Final Sample: The resulting solution contains the diastereomeric esters ready for GC-MS injection.

GC-MS Instrumentation and Parameters

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
GC System
Injection PortSplitless, 250 °CEnsures complete volatilization of the derivatized analyte.
Column30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms)A standard, non-polar column is sufficient for separating diastereomers.
Carrier GasHelium, constant flow at 1.2 mL/minProvides optimal separation efficiency.
Oven Program60 °C (hold 2 min), ramp to 280 °C at 15 °C/minGradient ensures good separation and elution of the analytes.
MS System
Ion SourceElectron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.[7]
Source Temp.230 °CMaintains analyte in the gas phase without thermal degradation.
Quadrupole Temp.150 °CStandard operating temperature.
Acquisition ModeSCAN (m/z 40-350) and/or SIMSCAN mode for qualitative analysis and identification; Selected Ion Monitoring (SIM) for quantitative analysis targeting key fragments (e.g., m/z 59, 73).

Protocol 2: Direct Analysis via Chiral LC-MS/MS

This protocol outlines the direct separation of this compound using a chiral stationary phase coupled to a tandem mass spectrometer. This method is highly sensitive and does not require derivatization, making it suitable for high-throughput applications and analysis of complex biological matrices.[8]

Materials and Reagents
  • This compound standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Step-by-Step Sample Preparation Protocol
  • Dilution: Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to ensure compatibility and good peak shape.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column or system.

  • Transfer: Transfer the filtered sample to an appropriate autosampler vial.

LC-MS/MS Instrumentation and Parameters

Table 3: Recommended LC-MS/MS Parameters

ParameterSettingRationale
LC System
ColumnChiral Polysaccharide-based (e.g., Chiralpak series)These columns provide enantioselective interactions required for separation.[2]
Mobile Phase AWater + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic phase. Formic acid aids ionization.[9]
Gradient5% B to 95% B over 10 minutesA typical gradient to elute the analyte from the column.
Flow Rate0.4 mL/minAppropriate for standard analytical columns.
Column Temp.30 °CControlled temperature ensures reproducible retention times.
MS/MS System
Ion SourceElectrospray Ionization (ESI), Negative ModeESI is a soft ionization technique suitable for LC-MS. Negative mode is preferred for deprotonating the carboxylic acid ([M-H]⁻ at m/z 103).
Capillary Voltage-3.0 kVOptimizes the formation of negatively charged ions.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.
MRM TransitionQ1: 103.0 -> Q3: 59.0Precursor ion ([M-H]⁻) is selected and fragmented to a specific product ion (loss of CO₂).

Conclusion and Expert Recommendations

Both indirect GC-MS and direct LC-MS/MS methods provide robust and reliable means for the enantioselective analysis of this compound.

  • The GC-MS method is highly effective and utilizes standard, widely available equipment. However, it requires a validated derivatization step, which can add time and potential sources of error. It is crucial to ensure the chiral purity of the derivatizing agent.

  • The LC-MS/MS method offers higher throughput and sensitivity, with simpler sample preparation. The primary consideration is the initial investment in a chiral column and the method development required to achieve optimal separation.

For routine, high-sensitivity quantitative analysis, especially in complex matrices like plasma or urine, the direct LC-MS/MS approach is generally superior. For structural confirmation and when specialized chiral columns are unavailable, the indirect GC-MS method remains a powerful alternative.

References

Application Note: A Practical Guide to Determining Absolute Configuration using (S)-2-Methoxypropanoic Acid and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Chirality in Modern Chemistry

In the realms of pharmaceutical development, natural product synthesis, and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different biological activities and physical properties. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic. Consequently, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, provides a powerful tool for this purpose when used in conjunction with chiral derivatizing agents (CDAs). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of (S)-2-methoxypropanoic acid ((S)-MPA) as an efficient and reliable CDA for determining the absolute configuration of chiral secondary alcohols and amines. We will delve into the underlying principles of the method, provide step-by-step experimental protocols, and offer guidance on data interpretation, moving beyond a simple recitation of steps to explain the "why" behind the "how."

The MPA Method: Leveraging Anisotropy for Stereochemical Assignment

The fundamental principle of the MPA method, analogous to the well-known Mosher's acid (MTPA) method, involves the conversion of a pair of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure form of MPA.[1][2] These resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[2][3]

The key to the success of this method lies in the magnetic anisotropy of the phenyl group within the MPA moiety.[4][5][6] When the chiral analyte is esterified with (S)-MPA, the resulting diastereomers adopt specific preferred conformations in solution. In these conformations, the substituents at the chiral center of the analyte are positioned in distinct spatial relationships with respect to the phenyl ring of the MPA. The circulating π-electrons of the phenyl ring generate a localized magnetic field.[5] Protons residing in the shielding region of this field (above and below the plane of the ring) will experience a weaker effective magnetic field and will thus be shifted upfield (to a lower ppm value) in the ¹H NMR spectrum. Conversely, protons in the deshielding region (in the plane of the ring) will be shifted downfield.

By analyzing the differences in chemical shifts (Δδ) for protons on either side of the newly formed ester or amide linkage between the (R)- and (S)-MPA derivatives, the absolute configuration of the chiral center can be reliably assigned.[3][7][8]

Why (S)-MPA? A Comparison with Mosher's Acid (MTPA)

While Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely recognized CDA, MPA offers several advantages. MPA esters often exhibit larger and more easily interpretable chemical shift differences (Δδ) compared to their MTPA counterparts.[9][10][11] This is attributed to the simpler conformational equilibrium of MPA esters, which are primarily composed of two major rotamers (sp and ap), leading to a more pronounced and predictable anisotropic effect.[9][10] In contrast, MTPA esters can exist as a mixture of three main conformers, which can sometimes complicate the analysis due to smaller and less consistent Δδ values.[11]

Experimental Workflow: From Derivatization to Data Analysis

The overall workflow for determining the absolute configuration of a chiral secondary alcohol using (S)-MPA is depicted below. This process involves the derivatization of the alcohol with both (R)- and (S)-MPA, followed by NMR analysis and comparison of the chemical shifts.

workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Configuration Assignment Chiral Alcohol\n(R/S Mixture or Pure Enantiomer) Chiral Alcohol (R/S Mixture or Pure Enantiomer) Derivatization with\n(S)-MPA Derivatization with (S)-MPA Chiral Alcohol\n(R/S Mixture or Pure Enantiomer)->Derivatization with\n(S)-MPA DCC/DMAP Derivatization with\n(R)-MPA Derivatization with (R)-MPA Chiral Alcohol\n(R/S Mixture or Pure Enantiomer)->Derivatization with\n(R)-MPA DCC/DMAP (S)-MPA Ester\nDiastereomer(s) (S)-MPA Ester Diastereomer(s) Derivatization with\n(S)-MPA->(S)-MPA Ester\nDiastereomer(s) ¹H NMR Spectrum (S) ¹H NMR Spectrum (S) (S)-MPA Ester\nDiastereomer(s)->¹H NMR Spectrum (S) (R)-MPA Ester\nDiastereomer(s) (R)-MPA Ester Diastereomer(s) Derivatization with\n(R)-MPA->(R)-MPA Ester\nDiastereomer(s) ¹H NMR Spectrum (R) ¹H NMR Spectrum (R) (R)-MPA Ester\nDiastereomer(s)->¹H NMR Spectrum (R) Δδ = δS - δR\nCalculation Δδ = δS - δR Calculation ¹H NMR Spectrum (S)->Δδ = δS - δR\nCalculation ¹H NMR Spectrum (R)->Δδ = δS - δR\nCalculation Absolute Configuration\nDetermination Absolute Configuration Determination Δδ = δS - δR\nCalculation->Absolute Configuration\nDetermination

Figure 1: General workflow for determining absolute configuration using (S)-MPA.

Detailed Experimental Protocols

Protocol 1: Derivatization of a Chiral Secondary Alcohol with (S)-MPA

This protocol describes the esterification of a chiral secondary alcohol with (S)-MPA using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. An analogous reaction should be performed with (R)-MPA.

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol) (~0.05 mmol)

  • This compound ((S)-MPA) (~0.06 mmol, 1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (~0.06 mmol, 1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (~0.005 mmol, 0.1 eq)

  • Anhydrous dichloromethane (DCM) or chloroform (CDCl₃) (~1 mL)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the chiral secondary alcohol (1.0 eq) and (S)-MPA (1.2 eq) in anhydrous DCM (~0.5 mL) under an inert atmosphere.

  • Addition of Catalyst: Add DMAP (0.1 eq) to the solution.

  • Initiation of Coupling: In a separate vial, dissolve DCC (1.2 eq) in anhydrous DCM (~0.5 mL) and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a small plug of celite or cotton to remove the DCU, washing with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure (S)-MPA ester.

  • Sample Preparation for NMR: Dissolve the purified ester in CDCl₃ for NMR analysis.

Self-Validation: The success of the derivatization can be confirmed by ¹H NMR of the purified product. The appearance of a new methoxy signal from the MPA moiety and shifts in the signals corresponding to the protons near the carbinol center of the alcohol are indicative of successful esterification.

Protocol 2: ¹H NMR Analysis and Data Interpretation

The core of the MPA method lies in the careful analysis and comparison of the ¹H NMR spectra of the diastereomeric esters.

Procedure:

  • Acquire Spectra: Obtain high-resolution ¹H NMR spectra for both the (S)-MPA and (R)-MPA esters in the same solvent and at the same concentration and temperature.

  • Assign Signals: Carefully assign the proton signals for the substituents (let's call them L₁ and L₂) attached to the chiral center of the original alcohol in both spectra. 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment in complex molecules.

  • Calculate Δδ: For each assigned proton (or group of protons) in L₁ and L₂, calculate the chemical shift difference using the following equation: Δδ = δ(S-MPA ester) - δ(R-MPA ester) .

  • Interpret the Signs of Δδ: The sign of the calculated Δδ values is directly correlated with the absolute configuration of the alcohol. Based on the widely accepted conformational model for MPA esters, the following relationship holds:

    • For an (R)-alcohol , the protons of the larger group (L₂) will be shielded by the phenyl ring of the (S)-MPA moiety, while the protons of the smaller group (L₁) will be deshielded. The opposite is true for the (R)-MPA ester. This leads to a negative Δδ for L₂ and a positive Δδ for L₁ .

    • For an (S)-alcohol , the opposite trend is observed, resulting in a positive Δδ for L₂ and a negative Δδ for L₁ .

The conformational model and the resulting shielding/deshielding effects are illustrated below.

model cluster_R_config (R)-Alcohol Configuration cluster_S_config (S)-Alcohol Configuration cluster_delta Resulting Δδ (δS - δR) R_S_MPA (S)-MPA Ester R_R_MPA (R)-MPA Ester R_S_model L₁ deshielded L₂ shielded R_delta For (R)-Alcohol: Δδ(L₁) > 0 Δδ(L₂) < 0 R_R_model L₁ shielded L₂ deshielded S_S_MPA (S)-MPA Ester S_R_MPA (R)-MPA Ester S_S_model L₁ shielded L₂ deshielded S_delta For (S)-Alcohol: Δδ(L₁) < 0 Δδ(L₂) > 0 S_R_model L₁ deshielded L₂ shielded

Figure 2: Correlation of Δδ values with absolute configuration.

Data Presentation: A Model Case

To illustrate the application of this method, consider the determination of the absolute configuration of a generic chiral secondary alcohol, CH(OH)(L₁)(L₂) , where L₁ and L₂ are different substituent groups.

Proton(s) Analyzedδ for (S)-MPA Ester (ppm)δ for (R)-MPA Ester (ppm)Δδ (δS - δR)Inferred Configuration
Protons in L₁ 4.504.42+0.08 (R)-Alcohol
Protons in L₂ 2.152.25-0.10 (R)-Alcohol

In this example, the consistently positive Δδ for L₁ and negative Δδ for L₂ provide a strong indication that the absolute configuration of the chiral alcohol is (R) .

Advanced Considerations and Troubleshooting

  • Single Derivatization Method: For samples that are available in very limited quantities, a single derivative (e.g., the (S)-MPA ester) can be used.[10][12] In this approach, ¹H NMR spectra are recorded at two different temperatures (e.g., room temperature and a lower temperature). The change in temperature alters the equilibrium population of the sp and ap conformers, leading to predictable changes in chemical shifts that can also be correlated to the absolute configuration.[12]

  • Solvent Effects: The magnitude of the observed Δδ values can be solvent-dependent. It is crucial to use the same deuterated solvent for both diastereomeric samples. Non-polar solvents like CDCl₃ and C₆D₆ often provide good results.

  • Complex Molecules: In molecules with multiple chiral centers or significant conformational flexibility, the application of the MPA method may be more complex. In such cases, careful 2D NMR analysis and molecular modeling may be required to support the stereochemical assignment.

Conclusion

The use of this compound as a chiral derivatizing agent provides a robust and reliable method for the determination of absolute configuration in chiral alcohols and amines. Its tendency to produce larger and more consistent chemical shift differences compared to MTPA makes it an attractive alternative for many applications. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers can confidently assign the stereochemistry of their molecules, a critical step in advancing their scientific and developmental objectives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-2-methoxypropanoic acid Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the derivatization of (S)-2-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral carboxylic acid. Derivatization is a critical step for various analytical applications, including enhancing volatility for Gas Chromatography (GC), improving detection for High-Performance Liquid Chromatography (HPLC), and determining enantiomeric purity by creating diastereomeric derivatives.[1]

This document provides practical, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflows. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of this compound.

Q1: What are the most common methods for derivatizing this compound?

A1: The most common methods involve converting the carboxylic acid group into an ester or an amide.[2] The choice depends on the analytical goal:

  • Esterification: This is the preferred method for increasing volatility for GC analysis.[1] Common methods include Fischer-Speier esterification (reacting with an alcohol in the presence of a strong acid catalyst) or using alkylating agents like diazomethane to form methyl esters.[1]

  • Amide Formation: This is often used to create diastereomers for chiral separation and analysis.[3] This is achieved by coupling the acid with a chiral amine using a peptide coupling reagent.[2]

Q2: How do I choose the right derivatizing agent and conditions?

A2: The selection is dictated by your analytical needs and the stability of your molecule.

GoalDerivatization TypeCommon ReagentsKey Considerations
Increase Volatility (GC) EsterificationMethanol/H₂SO₄, Diazomethane, Silylating agents (e.g., BSTFA)Fischer esterification is cost-effective but is an equilibrium reaction.[4] Silylation is effective but derivatives can be moisture-sensitive.[5]
Enhance Detection (HPLC) Amide Formation (UV/Fluorescence)Amine with a chromophore/fluorophore (e.g., dansyl group)Reaction conditions must be optimized to ensure complete conversion without degradation.
Chiral Separation Diastereomer FormationChiral Alcohols or Chiral AminesThe choice of chiral resolving agent is critical for achieving good separation of the resulting diastereomers.
Q3: How can I monitor the progress of my derivatization reaction?

A3: The most common method is Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar product spot indicates the reaction is progressing. For quantitative assessment during optimization, taking aliquots at different time points for GC or HPLC analysis is recommended until the product peak area no longer increases.[1][5]

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Guide 1: Incomplete Reaction or Low Yield

Problem: "My GC/HPLC analysis shows a significant amount of unreacted this compound, or the final yield of my purified derivative is low."

This is one of the most common issues in derivatization. Esterification, in particular, is a reversible equilibrium reaction.[4][6][7]

  • Presence of Water: Water drives the equilibrium of esterification back towards the reactants.[4] Silylating agents are also highly susceptible to hydrolysis.[5]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon) away from moisture.[1][5]

  • Insufficient Reagent: An inadequate amount of the derivatizing agent will naturally lead to an incomplete reaction.[5]

    • Solution: For equilibrium reactions like Fischer esterification, use a large excess of the alcohol, which can also serve as the solvent, to push the equilibrium toward the product.[7][8] For other derivatizations, ensure you are using an appropriate molar excess of the reagent.[5]

  • Suboptimal Reaction Conditions (Time/Temperature): The reaction may not have reached equilibrium or completion.

    • Solution:

      • Temperature: Overheating can cause the evaporation of volatile reactants or degradation.[4] Insufficient heat can lead to a slow reaction rate.[4] If using reflux, ensure the temperature is appropriate for the solvent's boiling point.[8]

      • Time: Increase the reaction time. Monitor the reaction's progress by analyzing aliquots at various intervals to determine when the product formation plateaus.[5]

  • Catalyst Issues: For acid-catalyzed reactions, the catalyst may be insufficient or inactive.

    • Solution: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8] Ensure the catalyst is fresh and added in the correct amount.

  • Product Loss During Work-up: Significant product can be lost during extraction and purification steps.[4]

    • Solution: During aqueous work-up to remove the acid catalyst, use a saturated sodium bicarbonate (NaHCO₃) solution for washing, but do so carefully to avoid hydrolysis of the ester product.[9][10] Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[8][9]

G cluster_solutions Solutions start Incomplete Reaction Detected check_water Check for Water Contamination (Anhydrous Solvents/Glassware?) start->check_water check_reagents Verify Reagent Stoichiometry (Excess Alcohol/Deriv. Agent?) check_water->check_reagents If dry sol_water Use anhydrous conditions check_water->sol_water check_conditions Optimize Reaction Conditions (Time & Temperature) check_reagents->check_conditions If stoichiometry is correct sol_reagents Increase excess of reagent check_reagents->sol_reagents check_catalyst Evaluate Catalyst (Sufficient & Active?) check_conditions->check_catalyst If conditions are optimal sol_conditions Increase time/temp incrementally check_conditions->sol_conditions check_workup Review Work-up Procedure (Minimize Product Loss) check_catalyst->check_workup If catalyst is active sol_catalyst Use fresh catalyst check_catalyst->sol_catalyst success Reaction Optimized check_workup->success If work-up is efficient sol_workup Gentle wash, multiple extractions check_workup->sol_workup

Caption: Troubleshooting Decision Tree for Incomplete Esterification.

Guide 2: Suspected Racemization

Problem: "I started with enantiomerically pure this compound, but my chiral analysis shows the presence of the (R)-enantiomer."

Maintaining stereochemical integrity is paramount when working with chiral molecules. Racemization can occur when the proton on the α-carbon (the carbon adjacent to the carbonyl group) is removed, leading to a planar enolate intermediate.[11]

  • Harsh Basic Conditions: The use of strong bases can facilitate the deprotonation of the α-carbon, leading to racemization.[11] This is a major concern during amide coupling reactions.

    • Solution: When performing amide coupling, avoid strong, non-hindered bases. Use a weaker or sterically hindered base like N,N-Diisopropylethylamine (DIPEA).[12] In some cases, base-free conditions are preferable.[12]

  • High Temperatures: Excessive heat can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For sensitive amide couplings, running the reaction at 0°C or even lower is often recommended.[12]

  • Inappropriate Activating Agent (for Amide Coupling): Certain activating agents, especially in peptide synthesis, can promote the formation of an oxazolone intermediate, which has a highly acidic α-proton and is prone to racemization.[11]

    • Solution: Use coupling reagents in combination with racemization-suppressing additives. Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® are highly effective at minimizing racemization when used with carbodiimide coupling reagents like DCC or EDC.[12][13] These additives form an active ester that is more stable and less prone to racemization.[13]

ParameterRecommendationRationale
Base Use a weak/hindered base (e.g., DIPEA, N-methylmorpholine) or base-free conditions if possible.[12]Minimizes direct deprotonation of the α-carbon.[11]
Temperature Maintain low temperatures (e.g., 0 °C).[12]Reduces the rate of the racemization side reaction.
Additives Always use an additive like HOBt or Oxyma Pure® with carbodiimide coupling agents.[12]Forms a more stable activated intermediate, suppressing racemization pathways.[13]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification (Methyl Ester Synthesis)

This protocol describes a standard lab-scale procedure for converting this compound to its methyl ester for GC analysis.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-50 eq), which acts as both the reagent and the solvent.

  • Catalyst: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours. Monitor reaction completion by TLC.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing ice-cold water.

    • Extract the product with ethyl acetate or diethyl ether (3x volume of the aqueous layer).[8][10]

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution (vent frequently!), and finally with brine.[8][10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[8]

  • Purification: If necessary, purify the crude product by column chromatography or distillation.

References

Troubleshooting low yield in (S)-2-methoxypropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (S)-2-methoxypropanoic acid. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in this synthesis. The following sections provide in-depth, experience-based answers to common and complex issues, focusing on the underlying chemical principles to empower your troubleshooting efforts.

Overview of Common Synthesis Route

The most prevalent method for synthesizing this compound is a two-step process. It begins with the methylation of an enantiopure starting material, typically a methyl or ethyl ester of (S)-lactic acid, via a Williamson ether synthesis. This is followed by the hydrolysis of the resulting methoxy ester to yield the final carboxylic acid. This pathway is favored for its accessibility of starting materials and procedural straightforwardness.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification (Hydrolysis) Start Methyl (S)-lactate Alkoxide (S)-alkoxide intermediate Start->Alkoxide  Base (e.g., NaH) in aprotic solvent (e.g., THF)   Product1 Methyl (S)-2-methoxypropanoate Alkoxide->Product1  Methylating Agent (e.g., CH₃I) SN2 Attack   Product2 This compound Product1->Product2  1. Base (e.g., NaOH, LiOH) 2. Acidic Workup (e.g., HCl)   Troubleshooting_Yield Start Low Yield Observed Deprotonation Check Deprotonation Step Start->Deprotonation ReactionCond Evaluate Reaction Conditions Start->ReactionCond Reagents Verify Reagent Quality Start->Reagents Base Is the base strong enough? (e.g., NaH, KH) Deprotonation->Base Moisture Is the system anhydrous? (Dry glassware, anhydrous solvent) Deprotonation->Moisture Temp Is temperature too high? (Favors E2 elimination) ReactionCond->Temp Time Is reaction time sufficient? (Typically 1-8 hours) ReactionCond->Time MethylAgent Is the methylating agent active? (Good leaving group: I, OTs, SO₄) Reagents->MethylAgent Sol_Base Action: Use NaH (60% disp. in oil). Ensure 1.1-1.2 eq. Base->Sol_Base Sol_Moisture Action: Oven-dry glassware. Use freshly distilled anhydrous THF. Moisture->Sol_Moisture Sol_Temp Action: Run reaction at 0°C to RT. Avoid heating. Temp->Sol_Temp Sol_Time Action: Monitor by TLC/GC-MS until starting material is consumed. Time->Sol_Time Sol_Agent Action: Use fresh iodomethane or dimethyl sulfate. MethylAgent->Sol_Agent

Technical Support Center: Troubleshooting Side Products in the Synthesis of (S)-2-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-2-methoxypropanoic acid is a valuable chiral building block in the development of pharmaceuticals and advanced materials.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of side products that can compromise yield, purity, and, most critically, the enantiomeric integrity of the final product. This guide provides in-depth troubleshooting for common issues encountered during its synthesis, framed from the perspective of mechanistic organic chemistry to empower researchers to not only solve problems but also prevent them.

Section 1: Common Synthesis Pathways & Mechanistic Overview

The most prevalent laboratory and industrial synthesis of this compound involves a two-step process:

  • Williamson Ether Synthesis: The hydroxyl group of a chiral lactate precursor, typically Methyl (S)-lactate, is deprotonated by a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking a methylating agent (e.g., iodomethane, dimethyl sulfate) via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

  • Ester Hydrolysis: The resulting methyl (S)-2-methoxypropanoate is subsequently hydrolyzed, usually under basic conditions (saponification) followed by acidic workup, to yield the target carboxylic acid.[4]

While this pathway is effective, critical control of reaction conditions is necessary to navigate the competing side reactions inherent to these transformations.

Section 2: Troubleshooting Guides & FAQs

This section addresses the most common challenges in a question-and-answer format, providing both the mechanistic cause and actionable solutions.

Q1: My final product has low enantiomeric excess (e.e.). What causes this racemization and how can I prevent it?

Root Cause Analysis: Loss of stereochemical integrity is a critical failure in chiral synthesis. In this case, it primarily stems from two potential mechanisms:

  • SN1 Character: The ideal Williamson ether synthesis proceeds via a pure SN2 mechanism, which results in a predictable inversion of configuration at the electrophile's carbon. However, if the reaction conditions promote any dissociation of the leaving group before the nucleophile attacks (SN1 character), a planar carbocation intermediate can form, leading to racemization.

  • Epimerization: The proton on the chiral carbon (C2) is acidic. A sufficiently strong or sterically hindered base, especially at elevated temperatures, can deprotonate this position to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, scrambling the stereocenter and leading to a racemic mixture.

Troubleshooting & Mitigation Strategies:

StrategyRationale
Use a Non-Nucleophilic Base Employ bases like Sodium Hydride (NaH) or Potassium Hydride (KH) which are strong enough to deprotonate the alcohol but are non-nucleophilic and sterically hindered, reducing the likelihood of C-H deprotonation.[5]
Maintain Low Temperatures Conduct the deprotonation and methylation steps at low temperatures (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy for competing elimination and epimerization pathways.[2]
Choose an Appropriate Solvent Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, making the nucleophile more reactive and promoting the desired SN2 reaction.[5]
Select a Good Leaving Group Use a methylating agent with a highly effective leaving group, such as iodomethane (I⁻ is an excellent leaving group) or dimethyl sulfate. This accelerates the SN2 reaction, allowing it to outcompete side reactions.
Q2: My NMR/GC-MS analysis shows the presence of methyl acrylate. Why am I getting an elimination product?

Root Cause Analysis: The formation of methyl acrylate is a classic example of competition between substitution (SN2) and elimination (E2) pathways.[6] The alkoxide formed from methyl lactate is not only a good nucleophile but also a strong base. When reacting with a secondary substrate (in this context, if the starting material were a 2-halopropionate), the base can abstract a proton from the adjacent carbon (C3), leading to the formation of a double bond and elimination of the leaving group.

Troubleshooting & Mitigation Strategies:

StrategyRationale
Avoid Sterically Hindered Bases While useful for preventing other side reactions, extremely bulky bases can favor elimination. A standard base like NaH is generally preferred.[3]
Strict Temperature Control Elimination reactions typically have a higher activation energy than substitution reactions and are favored by heat. Running the reaction at the lowest feasible temperature is the most effective way to minimize this side product.[2]
Reagent Addition Order Add the methylating agent to the pre-formed alkoxide solution. This ensures the nucleophile has an electrophile to react with immediately, rather than potentially promoting other pathways while waiting.
Q3: The hydrolysis of my methyl (S)-2-methoxypropanoate is incomplete. How do I ensure full conversion to the acid?

Root Cause Analysis: Ester hydrolysis (saponification) is an equilibrium-driven process. Incomplete conversion is typically due to insufficient hydrolytic reagent, short reaction times, or low reaction temperatures. The methoxy group can also exert a slight steric and electronic effect, making hydrolysis slower than for simpler esters.

Troubleshooting & Mitigation Strategies:

StrategyRationale
Use a Molar Excess of Base Employ at least 1.5-2.0 equivalents of a strong base like NaOH or LiOH to drive the equilibrium towards the carboxylate salt.
Incorporate a Co-Solvent Use a mixture of water and a miscible organic solvent like methanol or THF. This ensures the ester, which may have limited water solubility, remains in the same phase as the hydroxide nucleophile.[4]
Increase Temperature/Time Gently heating the reaction mixture (e.g., to 50-60 °C or reflux) can significantly accelerate the rate of hydrolysis.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
Ensure Thorough Acidification During workup, acidify the solution to a pH of ~1-2 to ensure complete protonation of the carboxylate salt to the final carboxylic acid product.[7][8]

Section 3: Recommended Analytical Workflow & Data Summary

Effective troubleshooting requires accurate identification of impurities. We recommend a multi-pronged analytical approach.

Recommended Analytical Methods:

Analytical TechniquePurposeKey Impurities Detected
Chiral HPLC Quantify enantiomeric purity (e.e.).(R)-2-methoxypropanoic acid
¹H NMR Spectroscopy Confirm product structure and identify major impurities.Unreacted Methyl (S)-lactate, residual Methyl (S)-2-methoxypropanoate (look for -OCH₃ ester singlet vs. acid proton), Methyl Acrylate (vinylic protons).[7]
GC-MS / LC-MS Detect and identify volatile/non-volatile side products with high sensitivity.[9]Acrylic acid derivatives, unreacted starting materials, solvent adducts.

Section 4: Visualizing Competing Reaction Pathways

The following diagram illustrates the critical branch points in the synthesis where the desired SN2 reaction competes with racemization and elimination pathways.

reaction_pathways cluster_main Main Synthetic Route cluster_side Side Products Methyl (S)-Lactate Methyl (S)-Lactate HO-CH(CH₃)-COOCH₃ Alkoxide (S)-Alkoxide Intermediate Na⁺⁻O-CH(CH₃)-COOCH₃ Ester_Product Methyl (S)-2-methoxypropanoate CH₃O-CH(CH₃)-COOCH₃ Alkoxide->Ester_Product SN2 (CH₃I) Racemic Racemic Ester (R/S)-CH₃O-CH(CH₃)-COOCH₃ Alkoxide->Racemic Epimerization (Strong/Bulky Base) Final_Product This compound CH₃O-CH(CH₃)-COOH Ester_Product->Final_Product  1. NaOH, H₂O/MeOH 2. H₃O⁺ Elimination Methyl Acrylate H₂C=CH-COOCH₃

Caption: Reaction map for this compound synthesis.

Section 5: Field-Validated Experimental Protocol

This protocol is designed to maximize yield and purity by controlling the critical parameters discussed above.

Objective: To synthesize this compound from Methyl (S)-lactate.

Materials:

  • Methyl (S)-lactate (>99% e.e.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Williamson Ether Synthesis

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Wash the NaH dispersion (1.2 equivalents) with anhydrous hexane to remove the mineral oil, then carefully suspend the NaH powder in the DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • CRITICAL STEP: Add Methyl (S)-lactate (1.0 equivalent) dropwise to the NaH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

  • Add iodomethane (1.1 equivalents) dropwise, again maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting material.

  • QUENCHING: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl (S)-2-methoxypropanoate.

Part B: Saponification

  • Dissolve the crude ester from Part A in a 3:1 mixture of Methanol and water.

  • Add NaOH (2.0 equivalents) and heat the mixture to reflux (approx. 65 °C) for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • WORKUP: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1 with concentrated HCl.

  • Extract the acidified solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Assess purity and e.e. using the analytical methods described in Section 3.

References

Technical Support Center: Purification of (S)-2-methoxypropanoic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (S)-2-methoxypropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who require high enantiomeric purity of this critical chiral building block. We will address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[1] Achieving high enantiopurity is often critical for biological activity and regulatory compliance. This guide synthesizes established chemical principles with practical troubleshooting advice to help you navigate the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for resolving a racemic mixture of 2-methoxypropanoic acid?

There are three main strategies for separating the (S) and (R) enantiomers of 2-methoxypropanoic acid:

  • Diastereomeric Resolution via Crystallization: This is the most common and industrially favored method.[2] The racemic acid is reacted with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[3] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[4][5] The desired diastereomeric salt is then isolated, and the chiral base is removed by acidification to yield the pure (S)-enantiomer.[6]

  • Chiral Chromatography (HPLC): This technique involves the direct separation of enantiomers on a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP).[7] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.[7] This method is highly effective for both analytical purity checks and small-scale preparative separations.

  • Covalent Derivatization: In this approach, the racemic acid is reacted with a chiral auxiliary to form a covalent diastereomeric mixture (e.g., amides or esters). These diastereomers can then be separated using standard, non-chiral chromatography techniques like silica gel column chromatography. Afterward, the chiral auxiliary must be chemically cleaved to recover the desired enantiomer.

Q2: Which purification method should I choose: diastereomeric resolution or chiral HPLC?

The choice depends primarily on the scale of your work and your specific objectives.

  • Choose Diastereomeric Resolution for:

    • Large-scale synthesis (grams to kilograms): It is generally more cost-effective and scalable than preparative chromatography.[2]

    • When a suitable and affordable resolving agent is available: Commonly used chiral bases include alkaloids like brucine and quinine, or synthetic amines like (R)-1-phenylethylamine.[4][8]

  • Choose Chiral HPLC for:

    • Analytical determination of enantiomeric excess (e.e.): It is the gold standard for accurately quantifying the ratio of enantiomers.

    • Small-scale preparative work (milligrams to a few grams): When very high purity (>99.5% e.e.) is required and the cost is justifiable.

    • When diastereomeric resolution fails: If a suitable resolving agent cannot be found or the diastereomeric salts do not crystallize with sufficient difference in solubility.

Q3: What are the typical impurities I should be aware of during the synthesis and purification of this compound?

Common impurities can originate from the starting materials, side reactions, or the purification process itself. These may include:

  • The undesired (R)-enantiomer: This is the primary impurity to be removed during purification.

  • Unreacted Starting Materials: For instance, if synthesized from 2-bromopropanoic acid, residual amounts may remain.[9][10]

  • Side-Products: Depending on the synthetic route, by-products from competing reactions could be present.[11]

  • Residual Solvents: Solvents used during reaction or crystallization may be retained in the final product.[12]

  • Residual Resolving Agent: Incomplete removal of the chiral base after salt cleavage can contaminate the final product.

Troubleshooting Guide: Diastereomeric Resolution

This method relies on the differential solubility of diastereomeric salts.[13] Problems often arise from solvent selection, crystallization kinetics, or incomplete reactions.

Q4: I've mixed my racemic acid and the chiral resolving agent, but no crystals are forming. What should I do?

This is a common issue related to supersaturation and solvent choice.

  • Underlying Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated to induce crystallization.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully remove some solvent under reduced pressure to create a more concentrated, supersaturated solution.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired product if available.

    • Reduce Temperature: Cool the solution slowly in an ice bath or refrigerator. Rapid cooling can sometimes lead to the precipitation of both diastereomers.

    • Solvent Screening: The initial solvent may be inappropriate. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but more soluble when heated. Experiment with different solvents or solvent mixtures.

    • Anti-Solvent Addition: If the salts are highly soluble, slowly add an "anti-solvent" (a solvent in which the salts are insoluble) to the solution until turbidity persists. This can often trigger precipitation.[14]

Q5: After one crystallization, the enantiomeric excess (e.e.) of my recovered (S)-acid is still low. How can I improve it?

Low e.e. after a single step indicates that the solubilities of the two diastereomeric salts are too similar.

  • Underlying Cause: The resolving agent is not providing sufficient physicochemical differentiation between the (R,R) and (S,R) salts in the chosen solvent system.[5]

  • Troubleshooting Steps:

    • Recrystallize: The most straightforward solution is to perform one or more subsequent recrystallizations of the isolated salt.[8] This will progressively enrich the less-soluble diastereomer.

    • Change the Resolving Agent: The interaction between the acid and base is highly specific. Try a different enantiomerically pure base. For a chiral acid, bases like (R)-1-phenylethylamine, quinine, or brucine are common choices.[3][4]

    • Optimize the Molar Ratio: While a 0.5 molar equivalent of the resolving agent is often used (reacting with only one enantiomer), varying this ratio can sometimes influence crystallization outcomes.[2] Ratios greater than 1.5 can sometimes favor the formation of more enantiopure salts.[2]

    • Re-evaluate the Solvent: The solvent has a profound impact on the relative solubilities of the diastereomeric salts.[15] Screening different solvents is crucial for optimization.

Q6: My yield of the desired (S)-enantiomer is below 50%. Is this normal?

Yes, this is an inherent characteristic of classical resolution.

  • Underlying Cause: In a standard resolution of a 50:50 racemic mixture, the maximum theoretical yield for a single enantiomer is 50%, as the other half is the undesired enantiomer that typically remains in the mother liquor.[3][6]

  • Strategy for Improvement:

    • While you cannot get more than 50% yield from the initial racemate in one go, you can improve overall process efficiency. Isolate the undesired (R)-enantiomer from the mother liquor and subject it to a racemization process (a reaction that converts it back into a racemic mixture). This racemized material can then be recycled back into the resolution process, thereby increasing the overall yield over time.

Troubleshooting Guide: Chiral HPLC Purification

Chiral HPLC offers high resolving power but requires careful method development.[7]

Q7: I am injecting my racemic 2-methoxypropanoic acid, but I only see one peak instead of two.

This indicates a complete lack of separation.

  • Underlying Cause: The chosen chiral stationary phase (CSP) and mobile phase are not creating a sufficient difference in interaction energy between the two enantiomers. Enantiomeric separation relies on a "three-point interaction" model.[7]

  • Troubleshooting Steps:

    • Select the Right Column: The separation of chiral acids is highly dependent on the CSP. Polysaccharide-based (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide phases (e.g., Chirobiotic T) are often successful for this class of compounds.[7] Consult column selection guides from manufacturers.

    • Optimize the Mobile Phase:

      • Add an Acidic Modifier: For acidic analytes like this, the mobile phase must be acidic to suppress the ionization of the carboxyl group. Add a small amount (0.1%) of trifluoroacetic acid (TFA) or acetic acid. This ensures the analyte is in a neutral form, which generally leads to better interaction with the CSP.[16]

      • Adjust pH: The pH of the mobile phase is critical. For acidic compounds, ensure the pH is at least 1-2 units below the analyte's pKa to maintain it in the non-ionized form.[16][17]

      • Vary the Organic Modifier: Change the type (e.g., methanol vs. acetonitrile) or percentage of the organic solvent in the mobile phase.

Q8: My peaks are broad or show significant tailing.

Poor peak shape compromises resolution and quantification.

  • Underlying Cause: This can be due to unwanted secondary interactions between the acidic analyte and the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH/Modifier: As mentioned above, ensure an acidic modifier is present and the pH is appropriate to keep the analyte in its neutral form.[16] This is the most common cause of tailing for acidic compounds.

    • Reduce Sample Load: Inject a smaller volume or a more dilute sample to rule out column overloading.

    • Use a Guard Column: A guard column protects the analytical column from strongly adsorbed impurities that can degrade performance.[16]

    • Ensure Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent whenever possible. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[18]

Q9: The resolution between my enantiomer peaks is decreasing with each injection.

This points to a degradation of the column's performance.

  • Underlying Cause: The stationary phase may be getting contaminated with strongly retained impurities from the sample, or the phase itself could be degrading.

  • Troubleshooting Steps:

    • Implement a Column Wash Protocol: After a set number of injections, wash the column with a strong solvent (as recommended by the manufacturer) to strip away contaminants.

    • Improve Sample Preparation: Ensure your samples are filtered and free of particulates or highly non-polar impurities before injection.

    • Follow Column Care Guidelines: Chiral columns, especially coated polysaccharide types, can be sensitive to certain solvents (e.g., DMF, DMSO).[18] Always check the manufacturer's instructions for compatible solvents to prevent irreversible damage to the stationary phase.[18]

Data Summary: Comparison of Purification Methods
ParameterDiastereomeric Resolution via CrystallizationChiral Preparative HPLC
Typical Scale Grams to Multi-KilogramMilligrams to Grams
Cost Lower (solvents, resolving agent)Higher (specialized columns, solvent consumption)
Development Time Moderate to High (screening required)Moderate (column & mobile phase screening)
Throughput Lower (batch process)Higher (can be automated)
Typical Purity (e.e.) 95-99% after recrystallization>99.5% often achievable
Key Advantage High scalability and cost-effectiveness.[2]Very high purity and direct separation.
Key Limitation Maximum 50% theoretical yield per cycle.[3]Limited scalability, higher operational cost.
Experimental Protocols & Workflows
Protocol: Diastereomeric Resolution of Racemic 2-Methoxypropanoic Acid

This protocol is an illustrative example using (R)-(+)-1-phenylethylamine as the resolving agent. Note: All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Racemic 2-methoxypropanoic acid

  • (R)-(+)-1-phenylethylamine (enantiomerically pure)

  • Ethyl acetate

  • Hexane (or other suitable anti-solvent)

  • 2M Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, separation funnel, crystallization dish, filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 2-methoxypropanoic acid in a minimal amount of warm ethyl acetate.

    • In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in a small amount of ethyl acetate.

    • Slowly add the amine solution to the stirring acid solution. A white precipitate (the diastereomeric salts) may form immediately.

  • Crystallization:

    • Gently heat the mixture until all solids redissolve to form a clear solution.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a 4°C refrigerator overnight.

    • The less-soluble salt, in this case, the ((S)-acid)-(R)-amine) salt, should preferentially crystallize.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate or an ethyl acetate/hexane mixture.

    • Dry the crystals. At this stage, a small sample can be taken, cleaved, and analyzed by chiral HPLC to determine the diastereomeric and enantiomeric excess.

    • Optional: For higher purity, the collected crystals can be recrystallized again from fresh ethyl acetate.[8]

  • Cleavage of the Salt (Liberation of the Free Acid):

    • Suspend the purified diastereomeric salt in water.

    • Transfer the suspension to a separation funnel and add an equal volume of ethyl acetate.

    • Slowly add 2M HCl while shaking, checking the pH of the aqueous layer periodically until it is strongly acidic (pH 1-2).[9]

    • Separate the organic layer. Extract the aqueous layer two more times with fresh portions of ethyl acetate.

    • Combine all organic extracts.

  • Final Purification:

    • Wash the combined organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the this compound, typically as an oil.[10]

    • Confirm the final enantiomeric excess using chiral HPLC.

Visual Workflow: Purification Strategy Selection

G start Start: Racemic Mixture of 2-Methoxypropanoic Acid scale_check What is the required scale? start->scale_check analytical Analytical Scale (<10 mg) scale_check->analytical Analytical preparative Preparative Scale (>100 mg) scale_check->preparative Preparative chiral_hplc Use Analytical Chiral HPLC analytical->chiral_hplc large_scale_check Scale > 5g? preparative->large_scale_check small_prep Small Prep Scale (100 mg - 5 g) large_scale_check->small_prep No large_prep Large Prep Scale (> 5 g) large_scale_check->large_prep Yes resolution_pref Diastereomeric Resolution is preferred. (More economical) small_prep->resolution_pref also an option hplc_pref Chiral Preparative HPLC is a viable option. (Faster, higher purity) small_prep->hplc_pref large_prep->resolution_pref

Caption: Decision tree for selecting a purification method.

Visual Workflow: Diastereomeric Resolution Process

G cluster_0 Process Steps racemate Racemic Acid (R)-Acid + (S)-Acid salt_formation 1. Salt Formation + Chiral Base ((R)-Amine) racemate->salt_formation diastereomers Diastereomeric Mixture ((R,R)-Salt + (S,R)-Salt) salt_formation->diastereomers crystallization 2. Fractional Crystallization diastereomers->crystallization solid Solid Crystals (Enriched in less-soluble (S,R)-Salt) crystallization->solid liquid Mother Liquor (Enriched in more-soluble (R,R)-Salt) crystallization->liquid cleavage 3. Salt Cleavage (Acidification) solid->cleavage final_product Purified (S)-Acid cleavage->final_product

Caption: Key stages of purification by diastereomeric resolution.

References

(S)-2-methoxypropanoic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and use in experimental settings.

Introduction

This compound is a valuable chiral intermediate in organic synthesis, particularly in the development of pharmaceuticals where stereochemistry is critical. The presence of a stereocenter at the C2 position, an acidic carboxylic acid moiety, and a methoxy group introduces specific stability considerations that must be carefully managed to ensure the integrity of your experimental results. This guide provides practical, field-proven insights into maintaining the chemical and chiral purity of this reagent.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1][2] The container should be tightly sealed to prevent moisture ingress and potential degradation.[1][2][3][4] For optimal preservation of its chiral integrity, storage at +4°C is recommended.[5]

Q2: What are the primary stability concerns for this compound?

A2: The two main stability concerns are:

  • Chemical Degradation: Like many carboxylic acids, it can be susceptible to degradation under harsh conditions such as high temperatures or extreme pH.

  • Racemization: As a chiral molecule, the stereocenter at the C2 position can be susceptible to inversion, leading to the formation of the (R)-enantiomer and a loss of enantiomeric purity.

Q3: What could cause the racemization of this compound?

A3: Racemization can be catalyzed by both acidic and basic conditions. The mechanism often involves the formation of a planar enolate intermediate through the removal of the acidic α-proton (the hydrogen on the C2 carbon). Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers. Thermal energy can also contribute to racemization.

Q4: Is this compound sensitive to light or air?

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color or the appearance of solid precipitates in the liquid. However, chemical degradation and racemization are often not visually apparent. The most reliable way to assess the stability of this compound is through analytical techniques such as NMR for chemical purity and chiral HPLC for enantiomeric purity.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Loss of Yield or Formation of Unexpected Byproducts in a Reaction

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis.

  • Inconsistent reaction outcomes.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Degradation of this compound The compound may be unstable under your specific reaction conditions (e.g., high temperature, strong acid/base).1. Verify Purity: Before use, confirm the purity of your starting material using ¹H NMR. Look for any unexpected signals. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. 3. Modify pH: If strong acids or bases are used, consider using milder reagents or a buffered system.
Incompatibility with Solvents or Reagents Certain solvents or reagents may react with the carboxylic acid or methoxy group.1. Solvent Check: Ensure the solvent is anhydrous and free of impurities. 2. Reagent Compatibility: Review the literature for known incompatibilities between α-methoxy acids and your other reagents.
Issue 2: Loss of Enantiomeric Purity in the Product

Symptoms:

  • The final product shows a lower enantiomeric excess (ee) than expected.

  • Chiral HPLC analysis of the product shows a significant peak for the undesired enantiomer.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Racemization of this compound The reaction conditions (e.g., basic or acidic environment, elevated temperature) may be causing the starting material to racemize before or during the reaction. The α-proton is acidic and its removal leads to a planar enolate, which can be protonated from either side.1. Analyze Starting Material: Confirm the enantiomeric purity of your this compound stock using chiral HPLC before the reaction. 2. Control pH: Avoid strongly basic or acidic conditions if possible. If a base is required, consider using a non-nucleophilic, sterically hindered base and a low temperature. 3. Minimize Reaction Time and Temperature: Shorter reaction times and lower temperatures reduce the likelihood of racemization.
Racemization of the Product The chiral center in your product may be susceptible to racemization under the reaction or workup conditions.1. Isolate and Test: If possible, subject a sample of your purified product to the reaction conditions (without the other reagents) to see if it racemizes. 2. Neutral Workup: Ensure that the aqueous workup is performed under neutral or mildly acidic/basic conditions.

Troubleshooting Workflow for Purity Issues

G start Experiment Yields Poor Results (Low Yield or Low ee) check_sm Step 1: Analyze Starting Material This compound start->check_sm sm_ok Purity and ee are High check_sm->sm_ok If sm_bad Purity or ee is Low check_sm->sm_bad If check_conditions Step 2: Evaluate Reaction Conditions sm_ok->check_conditions new_sm Source a New Batch of Starting Material sm_bad->new_sm new_sm->start harsh_conditions Are conditions harsh? (High Temp, Strong Acid/Base) check_conditions->harsh_conditions modify_conditions Modify Conditions: - Lower Temperature - Use Milder Reagents - Reduce Reaction Time harsh_conditions->modify_conditions Yes check_workup Step 3: Evaluate Workup and Purification harsh_conditions->check_workup No re_run Re-run Experiment modify_conditions->re_run success Problem Solved re_run->success workup_ok Workup is Neutral and Mild check_workup->workup_ok If workup_bad Workup is Harsh check_workup->workup_bad If workup_ok->success modify_workup Modify Workup Procedure workup_bad->modify_workup modify_workup->re_run

Caption: A workflow for troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by ¹H NMR Spectroscopy

This protocol outlines the steps to determine the chemical purity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Data Interpretation:

    • The expected signals for 2-methoxypropanoic acid are a doublet for the C3 methyl protons, a singlet for the methoxy protons, a quartet for the C2 proton, and a broad singlet for the carboxylic acid proton.

    • Integrate the peaks and verify that the proton ratios are consistent with the structure (3:3:1:1).

    • Look for any unexpected signals that may indicate the presence of impurities or degradation products.

Protocol 2: Assessment of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess (ee) of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.

Materials:

  • This compound sample

  • HPLC-grade hexane and isopropanol

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of carboxylic acids is a mixture of hexane and isopropanol with a small amount of a strong acid modifier like TFA. A starting point could be 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • The two enantiomers should elute as separate peaks.

    • To identify the peaks, inject a sample of the racemic mixture if available.

    • Calculate the enantiomeric excess (ee) using the peak areas of the (S) and (R) enantiomers with the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Chiral HPLC Method Development Workflow

G start Start: Separate Enantiomers col_select Select Chiral Column (e.g., Polysaccharide-based) start->col_select mob_phase Select Mobile Phase (e.g., Hexane/IPA + 0.1% TFA) col_select->mob_phase run_hplc Run HPLC Analysis mob_phase->run_hplc separation Are Peaks Separated? run_hplc->separation optimize Optimize Mobile Phase - Adjust Hexane/IPA ratio - Try different alcohol modifiers separation->optimize No success Baseline Separation Achieved separation->success Yes optimize->run_hplc change_col Try a Different Chiral Column optimize->change_col If no improvement change_col->mob_phase

Caption: A workflow for developing a chiral HPLC method.

References

Technical Support Center: Resolving Peak Overlap in NMR of (S)-2-methoxypropanoic acid (MPA) Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced NMR analysis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in stereochemical analysis: the resolution of overlapping NMR signals in diastereomeric esters derived from (S)-2-methoxypropanoic acid (MPA). As a chiral derivatizing agent (CDA), MPA is a powerful tool for determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.[1] However, its effectiveness hinges on the ability to resolve and accurately quantify the signals of the resulting diastereomers. This guide is designed for researchers, chemists, and drug development professionals seeking to overcome spectral overlap and ensure the integrity of their results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses foundational questions about the use of MPA and the nature of signal overlap.

Q1: What is this compound (MPA) and how does it work for chiral analysis?

A1: this compound (MPA) is a chiral auxiliary, specifically a chiral derivatizing agent (CDA). In the presence of a coupling agent (or after conversion to its more reactive acid chloride), it covalently bonds to a chiral analyte (like a racemic alcohol or amine) to form a mixture of diastereomeric esters or amides.[2] Enantiomers, being non-superimposable mirror images, are indistinguishable in a standard (achiral) NMR environment.[3] However, the resulting diastereomers are not mirror images and thus have distinct physical properties, including unique NMR spectra.[4] By analyzing the NMR spectrum of this diastereomeric mixture, one can distinguish and quantify the original enantiomers. This method is analogous to the widely used Mosher's acid (MTPA) analysis.[5][6]

Q2: I've successfully synthesized the MPA esters, but the key proton signals are overlapping in the ¹H NMR spectrum. Why is this happening?

A2: Signal overlap is a common issue and arises because the structural differences between the diastereomers can be very subtle. This leads to only minor variations in the chemical environments of corresponding protons.[4] The primary reasons for overlap include:

  • Small Chemical Shift Differences (Δδ): The inherent difference in chemical shift between a proton in the (S,R) diastereomer and the corresponding proton in the (S,S) diastereomer may be smaller than the signal's line width.

  • Signal Multiplicity: Complex splitting patterns (e.g., multiplets) can be broader than the chemical shift separation between the two diastereomeric signals, causing them to merge into an unresolvable pattern.[7]

  • Coincidental Overlap: The signals of interest may accidentally overlap with other unrelated signals from the molecule's backbone or from residual impurities.[7]

  • Line Broadening: Poor sample preparation, high viscosity, or the presence of paramagnetic impurities can broaden signals, exacerbating overlap.[8]

Q3: Which signals are most critical for analysis, and where should I expect to find them?

A3: The most diagnostic signals are typically those on or near the chiral centers, as they experience the most significant difference in their magnetic environment between the two diastereomers. For MPA esters, you should focus on:

  • The MPA Methoxy Protons (-OCH₃): This is often the most useful signal. It appears as a sharp singlet for each diastereomer, typically in the range of 3.3-3.6 ppm . Its simplicity (a singlet) makes it ideal for resolving small chemical shift differences.

  • The MPA Methine Proton (-CH(OCH₃)CO₂R): This proton is a quartet (coupled to the adjacent methyl group) and is also highly sensitive to the stereochemical environment. It usually resonates around 3.8-4.2 ppm .

  • The Analyte's Carbinol Methine Proton (R-CH-O-MPA): The proton on the carbon bearing the ester linkage is also an excellent probe. Its chemical shift and multiplicity will depend on the structure of the analyte.

Q4: Is it possible to obtain accurate quantitative data (for ee determination) if there is partial overlap?

A4: Attempting to quantify partially overlapping signals with standard integration routines is highly prone to error and not recommended for precise ee determination. The integration algorithm may struggle to define the true start and end points for each peak, leading to inaccurate ratios. For reliable results, baseline separation of the analytical signals is crucial. If this is not achievable, advanced deconvolution algorithms or the alternative methods described in this guide should be employed.[9]

Section 2: Troubleshooting Guide - A Workflow for Resolving Peak Overlap

When faced with overlapping signals, a systematic approach is key. The following workflow, from simple adjustments to advanced experiments, provides a clear path to resolving spectral complexity.

G start Peak Overlap Observed in ¹H NMR level1 Level 1: Basic Adjustments (No New Sample Prep) start->level1 solvent Protocol 2.1: Change NMR Solvent (e.g., CDCl₃ to C₆D₆) level1->solvent Simple & Fast field Increase Magnetic Field Strength (if available) level1->field Instrument Dependent level2 Level 2: Chemical Additives (Modify Existing Sample) solvent->level2 If overlap persists end_res Signals Resolved: Accurate Quantification Possible solvent->end_res If successful field->level2 lsr Protocol 2.2: Add Lanthanide Shift Reagent (LSR) level2->lsr level3 Level 3: Advanced NMR Experiments (Re-acquire Data) lsr->level3 If line broadening is an issue or overlap persists lsr->end_res If successful hsqc Protocol 2.3: Acquire 2D HSQC Spectrum level3->hsqc Most Robust Method cosy Acquire 2D COSY / TOCSY Spectrum level3->cosy tocsy1d Acquire 1D Selective TOCSY level3->tocsy1d hsqc->end_res cosy->end_res tocsy1d->end_res end_not_res Consult NMR Specialist

Figure 1: Troubleshooting workflow for resolving NMR peak overlap.
Protocol 2.1: The Solvent Effect - A First-Line Solution

Principle: Changing the solvent can alter the chemical shifts of solutes, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS) when using aromatic solvents like benzene-d₆.[8] The planar benzene molecule associates with electron-deficient regions of the solute, and its powerful diamagnetic ring current induces differential shielding or deshielding effects across the molecule. This can often separate coincidentally overlapping signals.

Experimental Protocol:

  • Sample Recovery: Carefully evaporate the initial NMR solvent (e.g., CDCl₃) from your sample under a gentle stream of nitrogen or under high vacuum.

  • Re-dissolution: Re-dissolve the dried sample in an alternative deuterated solvent. Benzene-d₆ is an excellent first choice. Acetone-d₆ and acetonitrile-d₃ are also effective alternatives.

  • Data Acquisition: Acquire a new ¹H NMR spectrum.

  • Analysis: Compare the new spectrum to the original. Look for improved dispersion in the regions of interest (e.g., the methoxy singlets).

Table 1: Common NMR Solvents and Their Properties for Resolving Overlap

Solvent Typical Use Rationale for Resolving Overlap
CDCl₃ Standard, non-polar The baseline for most experiments.
C₆D₆ Non-polar Strong ASIS effect can dramatically alter chemical shifts, often providing the best chance for resolution.[8]
Acetone-d₆ Polar, aprotic Offers a different polarity and solvation environment compared to CDCl₃.

| CD₃CN | Polar, aprotic | Provides another distinct chemical environment that can induce differential shifts. |

Protocol 2.2: Using Lanthanide Shift Reagents (LSRs)

Principle: LSRs are paramagnetic lanthanide complexes that act as weak Lewis acids.[3][10] They reversibly coordinate to Lewis basic sites in the analyte, such as the carbonyl oxygen of the MPA ester. The paramagnetic metal induces very large changes in the chemical shifts of nearby protons, an effect known as a pseudocontact shift.[11][12] The magnitude of this induced shift is dependent on the distance and angle from the lanthanide ion, effectively "stretching" the spectrum out and resolving overlapped peaks.[13]

Experimental Protocol (Titration):

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your MPA ester sample in a dry, non-coordinating solvent like CDCl₃.

  • Prepare LSR Stock: Prepare a dilute solution of an achiral LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent.

  • Incremental Addition: Add a small, known aliquot (e.g., 0.1 molar equivalents) of the LSR stock solution directly to the NMR tube.

  • Acquire and Analyze: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe the downfield (for Europium reagents) or upfield (for Praseodymium reagents) shift of the signals.[13]

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the key signals are baseline-resolved.

  • Caution: Adding too much LSR can cause significant line broadening, which negates the benefit of the increased separation.[3][7] Stop the titration once sufficient resolution is achieved for accurate integration.

Table 2: Common Lanthanide Shift Reagents and Their Properties

Reagent Lanthanide Ion Typical Shift Direction Key Characteristics
Eu(fod)₃ Europium (Eu³⁺) Downfield Very effective and commonly used. Can cause line broadening.[3]
Eu(dpm)₃ Europium (Eu³⁺) Downfield One of the first LSRs developed; effective but can be hygroscopic.[11]

| Pr(fod)₃ | Praseodymium (Pr³⁺) | Upfield | Useful if downfield shifts cause overlap with other signals. |

Protocol 2.3: Resolving Overlap with 2D Heteronuclear Single Quantum Coherence (HSQC)

Principle: When ¹H signals overlap, it is highly probable that the ¹³C nuclei to which they are attached still have different chemical shifts. A 2D HSQC experiment correlates each proton signal with the signal of the carbon it is directly bonded to.[14] This spreads the NMR information across a second dimension. Overlapping proton signals will appear at the same coordinate on the horizontal (¹H) axis but will be separated along the vertical (¹³C) axis, allowing for unambiguous identification and analysis.[9][15]

G cluster_0 1D ¹H Spectrum cluster_1 2D HSQC Spectrum a Overlapped Signal (H_R / H_S) a_proj a_proj a->a_proj x_axis ¹H Axis y_axis ¹³C Axis origin x_end origin->x_end y_end origin->y_end peak_R Cross-peak (H_R-C_R) peak_S Cross-peak (H_S-C_S) a_proj->peak_R a_proj->peak_S c_r_proj c_r_proj c_r_proj->peak_R c_s_proj c_s_proj c_s_proj->peak_S a_label δ(H_R) = δ(H_S) c_r_label δ(C_R) c_s_label δ(C_S)

Figure 2: Principle of resolving overlapped ¹H signals using 2D HSQC.

Experimental Protocol:

  • Sample Preparation: Use a reasonably concentrated sample (~10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for the ¹³C dimension in a reasonable time.

  • Data Acquisition: Run a standard gradient-selected HSQC experiment (e.g., hsqcedetgpsp on Bruker instruments). This experiment typically takes 20-60 minutes, depending on concentration.

  • Data Processing: Process the 2D data using the appropriate software (e.g., TopSpin, Mnova).

  • Analysis:

    • Identify the vertical (¹H) chemical shift of the overlapped signal.

    • Look at the "slice" along the vertical ¹³C axis at that proton chemical shift. You should see two distinct cross-peaks, each corresponding to one of the diastereomers.

    • The separation of these peaks along the ¹³C axis confirms that you have two distinct species, resolving the ambiguity from the 1D spectrum. While HSQC is not inherently quantitative for ee determination, it provides definitive proof of the presence of two diastereomers and can aid in the assignment of other, more resolved signals in the 1D spectrum that can then be used for quantification.

By applying these troubleshooting steps systematically, researchers can overcome the challenge of peak overlap and unlock the full potential of this compound for accurate and reliable stereochemical analysis.

References

Technical Support Center: (S)-2-Methoxypropanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during synthesis, purification, analysis, and subsequent reactions involving this chiral building block.

Frequently Asked Questions (FAQs)

Section 1: General Properties & Safety

Q1: What are the basic physicochemical properties and safety considerations for this compound?

A1: this compound, also known as (S)-(-)-2-methoxypropionic acid, is a chiral carboxylic acid. It is typically a colorless to pale yellow liquid at room temperature.[1] Understanding its properties is the first step in proper handling and experimental design.

Data Presentation: Physicochemical Properties

Property Value Source
CAS Number 23953-00-6 [2][3]
Molecular Formula C₄H₈O₃ [3][4]
Molecular Weight 104.10 g/mol [4][5]
Appearance Liquid [1][4]
InChI Key ICPWFHKNYYRBSZ-VKHMYHEASA-N [3][4]

| SMILES | CO--INVALID-LINK--C(O)=O |[4][6] |

Safety & Handling: this compound is classified as an irritant and can cause serious eye damage.[4][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Store the compound in a tightly closed container, typically refrigerated at +4°C for long-term stability.[6]

Section 2: Synthesis & Purification

Q2: My synthesis of this compound from (S)-2-bromopropionic acid resulted in a low yield. What are the common causes and how can I improve it?

A2: This reaction is a Williamson ether synthesis, a classic Sₙ2 reaction. Low yields are often traced back to suboptimal reaction conditions or competing side reactions. The primary competitor is the E2 elimination of HBr from the starting material, which is favored by strong, sterically hindered bases and high temperatures.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium methoxide is an excellent choice because it is a strong nucleophile but not excessively bulky, minimizing the E2 elimination pathway. Using an excess of the base can also drive the reaction to completion.

  • Solvent: Using methanol as the solvent is advantageous as it is the conjugate acid of the methoxide nucleophile, preventing unwanted transesterification or other solvent-related side reactions.[9]

  • Temperature Control: While heating is necessary to achieve a reasonable reaction rate, excessive temperatures (>50-60°C) can favor the elimination byproduct. Careful temperature monitoring is crucial.[10]

Experimental Protocol: Optimized Synthesis

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (S)-2-bromopropionic acid (1.0 eq) in anhydrous methanol (approx. 2.5 mL per 10 mmol of acid).

  • Reagent Addition: While stirring, slowly add a 25% solution of sodium methoxide in methanol (1.1 - 1.2 eq) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 50°C and maintain for 12-16 hours (overnight).[9][10] Monitor the reaction progress using TLC (staining with permanganate) or ¹H NMR of an extracted aliquot.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.

    • Add water to the residue and wash with a nonpolar solvent like diethyl ether or hexanes to remove any nonpolar impurities.

    • Carefully acidify the aqueous layer to pH 1-2 with 1N HCl in an ice bath.[9]

    • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]

Mandatory Visualization: Troubleshooting Synthesis Issues

G cluster_cond Condition Analysis cluster_workup Workup Analysis start Low Yield Obtained check_sm Verify Purity of Starting Materials (S)-2-bromopropionic acid, NaOMe start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup & Purification start->check_workup temp Was Temperature > 60°C? (Favors E2 Elimination) check_cond->temp base Was Base Added Too Quickly? (Local Hotspots) check_cond->base time Was Reaction Time Sufficient? (Monitor by TLC/NMR) check_cond->time ph Was Aqueous Layer pH < 2? (Ensures full protonation) check_workup->ph extraction Were Sufficient Extractions Performed? (Product has some water solubility) check_workup->extraction solution Implement Corrective Actions: - Use fresh reagents - Maintain T ≤ 50°C - Slow base addition - Confirm pH & extract 3-4x temp->solution base->solution time->solution ph->solution extraction->solution

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Q3: How can I effectively purify the crude this compound?

A3: The crude product, typically a colorless or yellow oil, can be purified by vacuum distillation or column chromatography. The choice depends on the scale of the reaction and the nature of the impurities. For most lab-scale preparations, a thorough acidic workup followed by vacuum distillation is sufficient.[9] If non-volatile or similarly polar impurities are present, column chromatography is recommended.

Section 3: Characterization & Analysis

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A4: NMR spectroscopy is the primary method for structural confirmation. The simplicity of the molecule gives rise to a clean and easily interpretable spectrum.

Trustworthiness: Self-Validating Data The proton NMR should show four distinct signals: a broad singlet for the carboxylic acid proton, a quartet for the alpha-proton, a singlet for the methoxy protons, and a doublet for the methyl protons. The integration of these peaks should correspond to a 1:1:3:3 ratio.

Data Presentation: Spectroscopic Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR (CDCl₃) ~10-12 Broad Singlet -COOH
~3.9-4.0 Quartet -CH(OCH₃)-
~3.4 Singlet -OCH₃
~1.4 Doublet -CH₃
¹³C NMR (CDCl₃) ~178-180 Singlet -COOH
~78-80 Singlet -CH(OCH₃)-
~57-59 Singlet -OCH₃
~17-19 Singlet -CH₃

(Note: Exact shifts may vary depending on the solvent and concentration.) A reference spectrum can be found in various chemical databases.[9]

Q5: How can I determine the enantiomeric excess (e.e.) of my synthesized this compound?

A5: Assessing the chiral purity is critical, especially in drug development, as the biological activity of enantiomers can differ significantly.[11][12] The most common method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Expertise & Experience: Direct analysis on a chiral column is preferred for its simplicity. However, if a suitable chiral column is not available, an indirect method can be used. This involves derivatizing the carboxylic acid with a chiral alcohol or amine (e.g., (R)-1-phenylethanol) to form diastereomers. These diastereomeric esters can then be separated on a standard achiral silica or C18 column.[13]

Experimental Protocol: Chiral HPLC Analysis (Direct Method)

  • Column Selection: Utilize a CSP designed for separating chiral acids. Columns like Chiralpak® AGP or Crownpak® CR(+) are often effective.[13]

  • Mobile Phase: A typical mobile phase is a buffered aqueous solution (e.g., phosphate or acetate buffer) with an organic modifier like methanol or acetonitrile. The exact conditions must be optimized for the specific column.

  • Sample Preparation: Dissolve a small amount of the acid (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers, (S) and (R), will have different retention times.

  • Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Mandatory Visualization: Chiral Purity Workflow

G start Sample of This compound prep Prepare Sample (Dissolve in mobile phase, filter) start->prep hplc Inject on HPLC System with Chiral Stationary Phase prep->hplc detect UV or MS Detection hplc->detect chrom Obtain Chromatogram (Two separated peaks for (S) and (R)) detect->chrom calc Integrate Peak Areas & Calculate e.e. chrom->calc result Report Enantiomeric Purity calc->result

Caption: Standard workflow for determining enantiomeric excess using chiral HPLC.

Section 4: Common Reactions

Q6: I am struggling with the Fischer esterification of this compound. The conversion is low and the workup is difficult. What can I do?

A6: Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[14] Low conversion is typically due to the presence of water, which drives the equilibrium back towards the starting materials (Le Chatelier's principle). Difficult workups can arise from incomplete reaction or emulsion formation.

Authoritative Grounding: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. Water is eliminated as a byproduct. To maximize yield, this water must be removed, or a large excess of the alcohol reactant must be used.[14]

Troubleshooting & Optimization:

  • Drive the Equilibrium:

    • Excess Alcohol: Use the alcohol reactant as the solvent if it is inexpensive and has a suitable boiling point. An excess of 5-10 equivalents is common.[15]

    • Water Removal: If using stoichiometric amounts of alcohol, use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially with solvents like toluene.

  • Catalyst: Use a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 1-5 mol%.

  • Workup Strategy:

    • After the reaction, cool the mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: This will produce CO₂ gas; add the bicarbonate solution slowly and vent the separatory funnel frequently.

    • Wash with brine (saturated NaCl solution) to break up emulsions and remove excess water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the ester.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation A R-COOH + H⁺ ⇌ R-C(OH)₂⁺ B R-C(OH)₂⁺ + R'-OH ⇌ R-C(OH)₂(O⁺HR') A->B C R-C(OH)₂(O⁺HR') ⇌ R-C(OH)(O⁺H₂)R' B->C D R-C(OH)(O⁺H₂)R' ⇌ R-C(OH)OR'⁺ + H₂O C->D E R-C(OH)OR'⁺ ⇌ R-COOR' + H⁺ D->E

References

Optimizing temperature for (S)-2-methoxypropanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-methoxypropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures. As a chiral building block, maintaining the stereochemical integrity of this compound is paramount, and temperature is the most critical variable influencing reaction success, yield, and purity. This document moves beyond simple protocols to explain the 'why' behind temperature-critical steps, empowering you to troubleshoot and optimize your own experiments effectively.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental failures and links them to potential temperature-related causes, providing actionable solutions.

Q1: My reaction yield is significantly lower than expected after activating with thionyl chloride and proceeding to the next step. What's going wrong?

A1: Low yield following acid chloride formation is often due to incomplete activation or degradation of the starting material or product. Temperature plays a crucial role in both.

  • Potential Cause 1: Incomplete Conversion to Acid Chloride. The reaction between a carboxylic acid and thionyl chloride (SOCl₂) requires thermal energy to proceed at an efficient rate.[1] Insufficient heating can lead to a mixture of the starting acid and the desired acid chloride, reducing the effective concentration of your reactive species for the subsequent step.

  • Solution: The conversion to the acid chloride is typically performed by heating the mixture to a gentle reflux.[2] A common temperature is ~75-80°C.[2] It is critical to monitor the reaction. You can track the disappearance of the starting material via TLC or by quenching a small aliquot and analyzing it with ¹H NMR. The reaction is complete when the evolution of HCl and SO₂ gas ceases.[1]

  • Potential Cause 2: Thermal Decomposition. While heat is required, excessive temperatures or prolonged heating can cause decomposition of the starting material or the newly formed, highly reactive acid chloride. This is particularly relevant for complex molecules with other sensitive functional groups.

  • Solution: Avoid aggressive, high-temperature reflux. Use a controlled oil bath set to a specific temperature (e.g., 80°C) rather than a heating mantle on a high setting. Once the reaction is complete (as determined by monitoring), do not continue heating. Remove the excess thionyl chloride promptly under vacuum to obtain the crude acid chloride for immediate use.[2]

Q2: I'm observing significant racemization in my final product. How can I maintain the chiral integrity of the (S)-enantiomer?

A2: Racemization is a primary concern when working with chiral α-methoxy acids. The α-proton is susceptible to deprotonation, especially when the carboxyl group is activated (e.g., as an acid chloride or an activated ester for amide coupling). Elevated temperatures dramatically increase the rate of this epimerization.

  • Potential Cause 1: High Temperature During Amide Coupling. Many standard amide coupling protocols require an activation step followed by the addition of an amine. The activation step, often using reagents like EDC or HATU, can generate highly reactive intermediates. If this activation is performed at elevated temperatures, or if the subsequent coupling reaction is heated unnecessarily, the risk of racemization is very high.[3]

  • Solution: Perform the initial activation of the carboxylic acid at a low temperature. A standard practice is to cool the reaction mixture to 0°C in an ice bath before and during the addition of the coupling agent and the amine.[4] The reaction is often allowed to stir at 0°C for a period before being allowed to slowly warm to room temperature.[4] Heating should only be considered as a last resort for particularly unreactive coupling partners and should be done cautiously, with careful monitoring of the enantiomeric excess (e.e.) by chiral HPLC.

  • Potential Cause 2: Harsh Workup Conditions. Prolonged exposure to strongly acidic or basic conditions during aqueous workup, especially at room temperature or above, can contribute to racemization.

  • Solution: Ensure your workup procedures are performed efficiently and at reduced temperatures where possible. Use chilled solutions for washes and extractions. Minimize the time the product is in contact with aqueous acid or base.

Q3: My esterification reaction is stalling and not going to completion. Should I just increase the temperature?

A3: While increasing the temperature will increase the reaction rate, it's not always the optimal solution and can lead to side reactions.[5][6] Esterification is an equilibrium-controlled process, so other factors must also be considered.

  • Potential Cause: Equilibrium Limitation. The esterification of a carboxylic acid with an alcohol produces water as a byproduct. As the concentration of products increases, the reverse reaction (hydrolysis) begins to compete, limiting the final yield.

  • Solution: Before resorting to high temperatures, ensure you are actively removing water from the reaction mixture. This can be achieved using a Dean-Stark apparatus if the reaction is run at the reflux temperature of a suitable solvent like toluene. Alternatively, using a large excess of the alcohol reactant can effectively shift the equilibrium towards the product.[5]

  • Optimizing Temperature: Once measures to control the equilibrium are in place, a systematic temperature optimization can be performed. Studies on propanoic acid esterification show a clear trend where conversion increases with temperature within a certain range (e.g., 35°C to 65°C).[5] For your specific substrate, you could run small-scale parallel reactions at different temperatures (e.g., 50°C, 65°C, 80°C) and monitor the conversion over time to find the sweet spot that balances reaction rate and impurity formation.

Frequently Asked Questions (FAQs)

Q: What is the ideal temperature for forming the acid chloride of this compound using thionyl chloride? A: A gentle reflux at approximately 75-80°C is a standard and effective condition.[2] It is crucial to perform this reaction in a well-ventilated fume hood. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[1] Once complete, the excess thionyl chloride should be removed in vacuo before proceeding.

Q: For a standard amide coupling reaction (e.g., with EDC/HOBt), what is the recommended temperature profile? A: The most critical phase is the initial activation. This should be conducted at 0°C (ice bath).[4] Add your coupling agents (EDC, HOBt, etc.) to a solution of the acid and let it stir for a few minutes before adding the amine (also at 0°C). After the additions are complete, the reaction can be stirred at 0°C for 1-2 hours and then allowed to warm to room temperature to proceed overnight.[4] This minimizes racemization and side reactions involving the coupling agents.

Q: Can I use microwave heating to accelerate my reactions? A: Microwave synthesis can be a powerful tool for accelerating reactions, but it must be used with extreme caution for chiral molecules. The rapid and high-energy heating can easily lead to complete racemization. While some modern protocols for challenging couplings do employ high temperatures (100-140°C), these are typically developed for specific, robust substrates.[7] For a valuable chiral intermediate like this compound, conventional heating with precise temperature control is strongly recommended unless a thorough optimization and analysis of enantiomeric purity have been performed.

Data Summary & Protocols
Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeReagentsRecommended TemperatureKey Considerations & Risks
Acid Chloride Formation Thionyl Chloride (SOCl₂)75 - 80°C (Reflux)Incomplete reaction below this range; potential for decomposition with excessive heat.
Esterification (Fischer) Alcohol, Acid Catalyst50 - 100°CEquilibrium-limited; requires water removal. Higher temps risk side reactions.
Amide Coupling Amine, Coupling Agents0°C to Room Temp.Critical for chiral integrity. Activation must be done at 0°C to prevent racemization.
Protocol 1: Synthesis of (S)-2-methoxypropanoyl chloride
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Carefully add thionyl chloride (2.0 equiv).[2]

  • Place the flask in a pre-heated oil bath set to 80°C.

  • Stir the mixture at 80°C for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • The resulting crude (S)-2-methoxypropanoyl chloride is typically a pale yellow oil and should be used immediately in the next step without purification.

Protocol 2: Temperature-Controlled Amide Coupling
  • Dissolve this compound (1.0 equiv), the desired amine (1.1 equiv), and a coupling additive like HOBt (1.1 equiv) in an anhydrous solvent (e.g., DCM or DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0°C using an ice-water bath and stir for 15 minutes.

  • Add the coupling agent (e.g., EDC, 1.2 equiv) portion-wise to the cold solution, ensuring the internal temperature does not rise above 5°C.

  • Continue stirring the reaction at 0°C for 2 hours.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction for completion using TLC or LC-MS before proceeding with an aqueous workup.

Visualized Workflows & Logic

Diagram 1: Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement cluster_2 Phase 3: Validation A Setup 3-5 Small-Scale Reactions (e.g., 40°C, 60°C, 80°C) B Run for Fixed Time (e.g., 4h) A->B C Analyze Conversion & Purity (LC-MS, Chiral HPLC) B->C D Identify Best Temp Range from Screening C->D E Run Time-Course Experiment at Promising Temp (e.g., 60°C) D->E F Sample at 1h, 2h, 4h, 8h E->F G Determine Optimal Time/Temp for Max Yield & Purity F->G H Perform Scale-Up Reaction at Optimized Conditions G->H I Confirm Yield & Purity H->I

Caption: A systematic workflow for optimizing reaction temperature.

Diagram 2: Troubleshooting Decision Tree for Low Enantiomeric Excess (e.e.)

G start Low e.e. Detected in Product q1 Was the reaction heated? start->q1 q2 Was activation done at 0°C? q1->q2 No sol1 Avoid heating. Re-run at RT or below. q1->sol1 Yes q3 Was workup prolonged or non-chilled? q2->q3 Yes sol2 Critical Step: Re-run with strict 0°C activation. q2->sol2 No sol3 Use chilled solutions and minimize workup time. q3->sol3 Yes end Purity Improved q3->end No sol1->end sol2->end sol3->end

Caption: Decision tree for diagnosing the cause of racemization.

References

Technical Support Center: Solvent Effects on (S)-2-methoxypropanoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-2-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile chiral building block. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the nuances of your reactions and achieve optimal outcomes. This center is structured to address specific challenges you may encounter, with a focus on the critical role of solvent selection in controlling reactivity, yield, and stereochemical integrity.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound in a question-and-answer format. Each answer provides a causal explanation and actionable steps for remediation.

Issue 1: Low Yield in Esterification Reactions

Question: I am performing an esterification of this compound with a primary alcohol under acidic catalysis, but my yields are consistently low (<50%). What are the likely causes and how can I improve the conversion?

Answer: Low yields in Fischer esterification are typically due to the reversible nature of the reaction and unfavorable equilibrium. The choice of solvent and reaction conditions are critical to drive the reaction towards the product.

Causality and Solutions:

  • Equilibrium Limitations: The esterification of a carboxylic acid and an alcohol is an equilibrium process that produces water as a byproduct.[1] To achieve high conversion, the equilibrium must be shifted to the product side, according to Le Chatelier's principle.

    • Solution: Use a large excess of the alcohol reactant (5-10 equivalents or more if feasible) to push the equilibrium forward.[1] Alternatively, if the alcohol is precious, this compound can be used in excess. Another effective strategy is the removal of water as it is formed, either by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding a dehydrating agent like molecular sieves.

  • Solvent Effects on Equilibrium and Kinetics: The solvent can significantly influence both the reaction rate and the position of the equilibrium.[2][3]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): While alcohols are often used as both reactant and solvent, their ability to form hydrogen bonds can stabilize the carboxylic acid starting material, potentially slowing the reaction.[4]

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents do not engage in hydrogen bonding with the carboxylic acid, which can lead to faster reaction rates.[5] Studies on similar molecules like propionic acid have shown that acetonitrile (ACN) can promote esterification, while dimethylformamide (DMF) can suppress it.[2] DMSO has been noted for providing higher yields and improved kinetics in some base-catalyzed esterifications.

    • Solution: Consider switching from an alcohol solvent to a polar aprotic solvent like acetonitrile. If using the alcohol as the solvent is necessary, ensure a significant excess is used.

Troubleshooting Workflow for Low Esterification Yield

start Low Esterification Yield (<50%) check_equilibrium Is water being removed or is a large excess of one reactant used? start->check_equilibrium implement_removal Action: Use Dean-Stark trap or add molecular sieves. OR Increase excess of alcohol to >10 eq. check_equilibrium->implement_removal No check_solvent What is the solvent? check_equilibrium->check_solvent Yes final_check Re-evaluate yield after optimization. implement_removal->final_check protic_solvent Polar Protic (e.g., the alcohol itself) check_solvent->protic_solvent aprotic_solvent Polar Aprotic (e.g., ACN, THF) or Nonpolar (e.g., Toluene) check_solvent->aprotic_solvent switch_solvent Action: Switch to a polar aprotic solvent like Acetonitrile (ACN) to potentially increase rate. Monitor reaction kinetics. protic_solvent->switch_solvent optimize_aprotic Consider solvent properties. ACN is often a good starting point. [6] aprotic_solvent->optimize_aprotic switch_solvent->final_check optimize_aprotic->final_check

Caption: Workflow for troubleshooting low esterification yields.

Issue 2: Racemization During Amide Coupling

Question: I am coupling this compound with a primary amine using a carbodiimide reagent (like DIC or EDC) and I'm observing significant racemization in my product. What is causing this loss of stereochemical purity?

Answer: Racemization at the α-carbon of this compound during amide coupling is a well-documented issue, particularly with certain activating agents. The methoxy group at the chiral center does not inherently prevent this side reaction.

Causality and Solutions:

  • Mechanism of Racemization: The primary pathway for racemization during peptide coupling involves the formation of a planar intermediate. Activation of the carboxyl group makes the α-proton more acidic. A base in the reaction mixture can abstract this proton, leading to an achiral enolate. Reprotonation of this planar enolate can occur from either face, resulting in a mixture of (R) and (S) enantiomers.[6]

  • Influence of Coupling Reagents: The choice of coupling reagent is one of the most critical factors.

    • Carbodiimides (DCC, DIC): When used alone, these reagents form highly reactive O-acylisourea intermediates which are very susceptible to racemization.

    • Onium Salts (HATU, HCTU, PyBOP): These reagents are generally preferred for minimizing racemization.[7][8] They react with the carboxylic acid to form active esters (OAt or OBt esters) that are more stable and less prone to racemization than O-acylisourea intermediates.[6]

    • Solution: Avoid using carbodiimides alone. If you must use them, always include a racemization-suppressing additive. Better yet, switch to an onium salt-based coupling reagent.

  • Role of Additives and Base:

    • Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at suppressing racemization when used with carbodiimides. They are generally more effective than 1-hydroxybenzotriazole (HOBt).[6]

    • Base: The base used can significantly influence racemization. Strong, non-hindered bases can increase the rate of α-proton abstraction. N,N-diisopropylethylamine (DIPEA) is a common choice but can promote racemization.

    • Solution: Always use an additive like HOAt or OxymaPure with carbodiimide coupling. Consider using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, in place of DIPEA.[7]

Mechanism of Base-Catalyzed Racemization

cluster_0 Racemization Pathway S_acid This compound (activated) enolate Achiral Enolate (planar intermediate) S_acid->enolate + Base - H+ R_product (R)-product enolate->R_product + H+ (top face attack) S_product (S)-product (desired) enolate->S_product + H+ (bottom face attack)

Caption: Simplified mechanism of racemization via enolate formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which solvent is best for dissolving this compound? this compound is a polar molecule due to the presence of both a carboxylic acid and a methoxy group. It is soluble in a wide range of solvents, including water, alcohols (methanol, ethanol), and polar aprotic solvents like THF, ethyl acetate, acetonitrile, DMF, and DMSO.[9] For reactions, the choice of solvent should be dictated by the requirements of the other reagents and the reaction mechanism, not just the solubility of the starting acid.

Q2: I'm seeing a side product with a mass corresponding to the dipeptide of my amino acid during a coupling reaction. What is happening? This is likely due to the formation of a diketopiperazine, especially if this compound is being coupled to an amino acid ester at the dipeptide stage. This side reaction is more prevalent in Fmoc-based synthesis. To mitigate this, consider coupling the third amino acid as a pre-formed dipeptide to avoid the vulnerable dipeptide-resin intermediate.

Q3: Can I use this compound in solid-phase peptide synthesis (SPPS)? Yes, it can be used in SPPS. However, like other sterically hindered or unusual amino acids, coupling conditions may need optimization. Due to its structure, it can be considered a sterically hindered residue.[7] Therefore, using a high-efficiency coupling reagent like HATU or COMU is recommended.[8] The choice of solvent in SPPS is also critical; while DMF is common, N-methyl-2-pyrrolidone (NMP) can be a better choice for sequences prone to aggregation.[10]

Q4: My reaction is very slow in a nonpolar solvent. Why? Reactions involving a polar, chiral molecule like this compound, especially those that proceed through charged or polar transition states (like SN2 reactions or many esterification/amidation steps), are often significantly slower in nonpolar solvents. Polar solvents are better at stabilizing these transition states, which lowers the activation energy and increases the reaction rate.[11] If your reactants are soluble, switching to a polar aprotic solvent like acetonitrile or THF will likely accelerate the reaction.

Section 3: Data and Protocols

Table 1: Influence of Solvent on Esterification Reaction Rate (Illustrative Data)

The following table provides representative data on how solvent choice can impact the pseudo-first-order rate constant (k) for the esterification of a simple carboxylic acid like propionic acid with an alcohol. The trends are generally applicable to this compound. Data is conceptualized based on findings from studies on propionic and acetic acid.[2][5]

SolventSolvent TypeDielectric Constant (ε)Relative Rate Constant (k_rel)Rationale for Performance
TolueneNonpolar2.41Low polarity slows reactions with polar transition states. Often used with Dean-Stark to remove water.
Tetrahydrofuran (THF)Polar Aprotic7.615Moderate polarity, good for reactant solubility. Does not hydrogen bond with the acid.
Acetonitrile (ACN)Polar Aprotic37.550High polarity and inability to H-bond with the nucleophile makes it an excellent choice for promoting many reactions.[2]
Dimethylformamide (DMF)Polar Aprotic36.75Although polar, DMF can sometimes suppress esterification rates compared to ACN.[2]
Methanol (as reactant)Polar Protic32.610Can stabilize the carboxylic acid via H-bonding, potentially reducing its reactivity compared to aprotic solvents.[4]
Experimental Protocols

Protocol 1: High-Yield Esterification with Minimal Racemization

This protocol is designed to maximize yield by controlling equilibrium and using a suitable solvent.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired primary or secondary alcohol (3.0 - 5.0 eq).

  • Solvent: Add anhydrous acetonitrile (ACN) to achieve a starting material concentration of 0.2-0.5 M.

  • Catalyst: Add a catalytic amount of sulfuric acid (H₂SO₄, ~1-2 mol%) or p-toluenesulfonic acid (TsOH, ~5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and monitor the reaction progress by TLC or GC/LC-MS. The reaction typically takes 4-12 hours.

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: Low-Racemization Amide Coupling using HATU

This protocol is optimized to preserve the stereochemical integrity of this compound.

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or ACN.

  • Activation: Add HATU (1.05 eq) and a hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) (2.0 eq). Stir at 0°C for 10-15 minutes for pre-activation. Avoid using DIPEA if racemization is a concern.[7]

  • Coupling: To the activated acid solution, add a solution of the primary or secondary amine (1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide product by flash chromatography.

References

Technical Support Center: Deconvolution of Overlapping NMR Signals in (S)-2-methoxypropanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-2-methoxypropanoic acid, a critical chiral intermediate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving overlapping Nuclear Magnetic Resonance (NMR) signals for accurate enantiomeric excess (ee) determination. Here, we address common challenges with practical, field-tested solutions and in-depth explanations to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why are my ¹H NMR signals for the methoxy and methyl groups of the (R)- and (S)-enantiomers of 2-methoxypropanoic acid completely overlapped?

A1: Enantiomers, being mirror images, are chemically and physically identical in an achiral environment.[1][2] Therefore, in a standard NMR solvent like CDCl₃, they are isochronous and will produce identical NMR spectra, leading to complete signal overlap. To resolve these signals, you must introduce a chiral environment that forces the enantiomers to behave as diastereomers.[3]

Q2: What is the most common method to create a chiral environment for NMR analysis of carboxylic acids like 2-methoxypropanoic acid?

A2: The most prevalent and reliable method is the use of a chiral derivatizing agent (CDA).[3][4] A CDA is an enantiomerically pure compound that reacts with both enantiomers of your analyte to form a pair of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the resolution of previously overlapping signals.[3][5] For carboxylic acids, chiral amines or alcohols are commonly used as CDAs.[6][7]

Q3: I've used a chiral derivatizing agent, but the signal separation (Δδ) is too small for accurate integration. What can I do?

A3: Several factors can influence the degree of signal separation:

  • Choice of CDA: Not all CDAs are equally effective for every analyte. For carboxylic acids, agents like (S)-(-)-α-methylbenzylamine or derivatives of phenylglycinol are common choices.[7] If one CDA provides poor resolution, another with a different structural motif may induce a larger chemical shift difference.[6] Agents with large aromatic rings, such as those derived from naphthyl or anthryl groups, can enhance separation due to stronger anisotropic effects.[8][9]

  • NMR Solvent: The choice of solvent can significantly impact the chemical shifts. Changing from a non-polar solvent like CDCl₃ to a more aromatic one like benzene-d₆ can alter the conformational preferences of the diastereomeric complexes, often leading to better signal dispersion.[10]

  • Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the equilibrium between different conformers.[11]

  • Magnetic Field Strength: A higher field NMR spectrometer will offer greater spectral dispersion, which can help resolve closely spaced signals.

Q4: What is a chiral solvating agent (CSA), and how does it differ from a CDA?

A4: A chiral solvating agent (CSA) is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[12][13] Unlike a CDA, no chemical reaction or derivatization step is required.[12] This method is faster but the induced chemical shift differences (ΔΔδ) can be smaller and highly dependent on concentration and temperature.[11]

FeatureChiral Derivatizing Agent (CDA)Chiral Solvating Agent (CSA)
Interaction Covalent bond formation (diastereomers)Non-covalent association (diastereomeric complexes)[12][13]
Sample Prep Requires a chemical reaction and purificationSimple mixing in the NMR tube[12]
Signal Separation Generally larger and more robustOften smaller and sensitive to conditions[11]
Potential Issues Kinetic resolution, racemization[11]Line broadening, concentration/temperature dependence[11]

Troubleshooting Guide: Overlapping Signals & Deconvolution

This section provides a structured approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Baseline and Phasing After Derivatization

Symptoms:

  • The baseline of the spectrum is distorted (rolling or curved).

  • Signals appear as a mix of absorption and dispersion shapes, making accurate integration impossible.

Root Causes & Solutions:

  • Incomplete Reaction or Side Products: The derivatization reaction may not have gone to completion, or side products may be present.

    • Solution: Ensure the reaction is complete using appropriate coupling agents (e.g., DCC, EDC) and monitor by TLC or a preliminary NMR. Purify the diastereomeric amides via column chromatography before NMR analysis.

  • Imperfect Shimming: Poor magnetic field homogeneity is a common cause of distorted line shapes.[14]

    • Solution: Carefully shim the spectrometer on your sample. If the line shape cannot be improved, consider using a reference deconvolution technique if a well-defined singlet is present elsewhere in the spectrum.[14]

  • Incorrect Phasing: Manual or automatic phasing may be inaccurate.

    • Solution: Manually re-phase the spectrum, paying close attention to both zero-order and first-order phase corrections across the entire spectral width.

Issue 2: Signals are Resolved but Still Overlap with Other Peaks

Symptoms:

  • The diastereomeric signals are distinct but are partially obscured by unrelated peaks from the derivatizing agent or impurities.

Root Causes & Solutions:

  • Excess Derivatizing Agent: Using a large excess of the CDA can lead to intense signals that may overlap with your signals of interest.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the CDA. Purify the product to remove any unreacted agent.

  • Solvent Peaks: The residual solvent peak (e.g., CHCl₃ in CDCl₃) can overlap with analyte signals.[10]

    • Solution: Choose a different deuterated solvent where the residual peak is in a clear region of the spectrum.[10] For example, if the chloroform peak is problematic, switching to acetone-d₆ might resolve the issue.[10]

Issue 3: Accurate Integration is Difficult Due to Low Signal-to-Noise or Minor Overlap

Symptoms:

  • The peaks are well-resolved, but their low intensity makes manual integration prone to error.

  • The tails of the two diastereomeric peaks slightly overlap, making it hard to define integration limits.

Root Causes & Solutions:

  • Insufficient Signal: The concentration of the sample is too low.

    • Solution: Increase the number of scans during acquisition to improve the signal-to-noise ratio. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) for quantitative accuracy.

  • Inherent Line Shape Overlap: Even with good separation, the Lorentzian nature of NMR peaks means their "tails" can extend and overlap.

    • Solution: This is an ideal scenario for spectral deconvolution . Deconvolution algorithms model the experimental spectrum as a sum of theoretical line shapes (typically Lorentzian or Gaussian) and can accurately determine the area of each underlying peak, even with partial overlap.[15][16][17]

Experimental Protocol: Enantiomeric Excess Determination using a CDA

This protocol details the use of (R)-α-methylbenzylamine as a CDA for this compound.

Step 1: Derivatization (Amide Formation)

  • In a clean, dry vial, dissolve a known quantity of your 2-methoxypropanoic acid sample (e.g., 10 mg) in an anhydrous solvent like CH₂Cl₂ (1 mL).

  • Add 1.1 equivalents of a coupling agent (e.g., HBTU) and 1.2 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 5 minutes.

  • Add 1.0 equivalent of enantiomerically pure (R)-α-methylbenzylamine.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the resulting diastereomeric amides by silica gel chromatography.

  • Thoroughly dry the purified product under high vacuum to remove all solvent residues.

Step 2: NMR Acquisition

  • Dissolve the purified diastereomers in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum. Ensure the spectral width is sufficient to cover all relevant signals.

  • Use a sufficient relaxation delay (e.g., 5 seconds) and number of scans (e.g., 16 or higher) to achieve a good signal-to-noise ratio for the signals to be integrated.

Step 3: Data Processing and Deconvolution

  • Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz).

  • Carefully phase and baseline correct the spectrum.

  • Identify the resolved signals corresponding to the two diastereomers (e.g., the methoxy or methyl singlets/doublets).

  • Use the deconvolution feature in your NMR processing software (e.g., Mnova, TopSpin).

    • Define the spectral region containing the overlapping peaks.

    • The software will fit Lorentzian/Gaussian line shapes to the experimental data.[17]

    • The output will provide the integral (area) for each fitted peak.[15]

  • Calculate the enantiomeric excess (ee) using the integrals (Area1 and Area2) of the two diastereomeric signals:

    • ee (%) = [ |Area1 - Area2| / (Area1 + Area2) ] * 100 [18]

Visualizations

Workflow for Chiral Analysis using a CDA

G cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte (R/S)-2-methoxypropanoic acid Reaction Amide Coupling Reaction Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., (R)-α-methylbenzylamine) CDA->Reaction Purification Purification (Chromatography) Reaction->Purification NMR_Acq ¹H NMR Acquisition Purification->NMR_Acq Processing Data Processing (Phasing, Baseline) NMR_Acq->Processing Deconvolution Signal Deconvolution Processing->Deconvolution Quantification Calculate ee% Deconvolution->Quantification

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.

Logic of Signal Deconvolution

G cluster_input Input Spectrum cluster_process Deconvolution Algorithm cluster_output Output Data Overlapped Overlapping Experimental Signal (Sum of Diastereomer Signals) Algorithm Line Shape Fitting (e.g., Lorentzian Model) Overlapped->Algorithm Peak1 Fitted Peak 1 (Diastereomer A) Algorithm->Peak1 Peak2 Fitted Peak 2 (Diastereomer B) Algorithm->Peak2 Integral1 Integral A Peak1->Integral1 Integral2 Integral B Peak2->Integral2

Caption: Conceptual diagram of the NMR signal deconvolution process.

References

Validation & Comparative

A Comparative Guide to Chiral Analysis: The Preeminence of Mosher's Acid Over (S)-2-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity and absolute configuration is a cornerstone of modern chemistry. In the landscape of chiral analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, stands as a venerable and robust tool. This guide provides an in-depth technical comparison between the well-established Mosher's acid and a potential, simpler alternative, (S)-2-methoxypropanoic acid. Through an examination of their underlying principles, supported by established methodologies, this document elucidates why Mosher's acid remains the superior choice for reliable chiral analysis.

The fundamental principle of using chiral derivatizing agents (CDAs) in NMR spectroscopy is the conversion of a mixture of enantiomers, which are indistinguishable in an achiral environment, into a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra.[1][2] The magnitude of these differences, particularly in the chemical shifts (Δδ), is paramount for accurate quantification of enantiomeric excess (ee) and the assignment of absolute configuration.[3]

The Architect of Chiral Discrimination: Why Structure Dictates Performance

The efficacy of a CDA is intrinsically linked to its molecular architecture. The key to inducing significant chemical shift non-equivalence in the resulting diastereomers lies in the ability of the CDA to create a distinct and predictable anisotropic magnetic environment around the chiral center of the analyte.

Mosher's Acid (MTPA): The Power of the Phenyl Ring

Mosher's acid, an aromatic α-methoxy carboxylic acid, owes its remarkable success to the presence of a phenyl group and a trifluoromethyl (-CF3) group attached to its stereogenic center.[4] When an alcohol or amine is derivatized with Mosher's acid to form an ester or amide, the resulting diastereomers adopt a preferred conformation where the bulky phenyl group and the carbonyl group are oriented in a way that creates a distinct shielding and deshielding cone of magnetic anisotropy.[5]

Protons of the analyte that fall within the shielding cone of the phenyl ring will experience an upfield shift in the NMR spectrum, while those outside the cone will be deshielded and shifted downfield. The differential positioning of the analyte's substituents relative to this anisotropic field in the two diastereomers leads to significant and predictable differences in their proton chemical shifts (¹H NMR).[3] Furthermore, the trifluoromethyl group provides a powerful probe for ¹⁹F NMR spectroscopy, which often offers a simpler spectrum with large chemical shift dispersion, facilitating accurate integration and ee determination.[4]

This compound: The Aliphatic Understudy

In stark contrast, this compound is a simple aliphatic carboxylic acid. It lacks the key structural feature that makes Mosher's acid so effective: an aromatic ring. The absence of a phenyl group means that its diastereomeric esters will not benefit from the strong and predictable anisotropic effects that are central to the Mosher's acid method. While some minor chemical shift differences might be observed due to through-space interactions, these are generally small, unpredictable, and often insufficient for reliable quantification or configurational assignment, especially in complex molecules. The consensus in the field is that aromatic CDAs are generally superior for inducing discernible chemical shift differences.[5]

Comparative Analysis: A Tale of Two Reagents

FeatureMosher's Acid (MTPA)This compound
Structure Aromatic α-methoxy-α-trifluoromethyl-phenylacetic acidAliphatic α-methoxypropanoic acid
Mechanism of Discrimination Strong magnetic anisotropy from the phenyl group creates distinct shielding/deshielding cones.[5]Weak and unpredictable through-space interactions.
Expected Δδ Values Large and predictable, facilitating accurate analysis.[6]Small and often unreliable for quantification.
NMR Probes ¹H and ¹⁹F NMR.[4]¹H NMR.
Application Scope Widely applicable to a broad range of chiral alcohols and amines.[2][4]Not established as a reliable CDA for NMR analysis.
Predictive Power Well-established model for assigning absolute configuration.[3]No established model for configurational assignment.

Experimental Workflow: The Mosher's Acid Protocol

The determination of enantiomeric excess and absolute configuration using Mosher's acid is a well-defined process. The following is a generalized protocol for the derivatization of a chiral secondary alcohol.

Materials:

  • Chiral alcohol of unknown stereochemistry

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve a known quantity of the chiral alcohol in approximately 0.5 mL of anhydrous deuterated solvent.

  • Add a slight excess of anhydrous pyridine.

  • Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.

  • Cap the NMR tube and gently agitate to mix. The reaction is typically rapid and can be monitored by NMR.

  • Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat steps 1-4 using (S)-Mosher's acid chloride.

  • NMR Analysis: Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.

  • Data Analysis:

    • Enantiomeric Excess (ee): Identify a well-resolved signal corresponding to a proton in the alcohol moiety for both diastereomers. Integrate the signals for the (R)- and (S)-derived diastereomers to determine their ratio, which corresponds to the enantiomeric ratio of the starting alcohol.

    • Absolute Configuration: Assign the relevant proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter. A consistent positive or negative sign for Δδ on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.[3]

Mosher_Analysis_Workflow cluster_preparation Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_results Results chiral_alcohol Chiral Alcohol (Unknown ee/Configuration) reaction_r React in NMR tube with Pyridine chiral_alcohol->reaction_r reaction_s React in NMR tube with Pyridine chiral_alcohol->reaction_s r_mtpa_cl (R)-Mosher's Acid Chloride r_mtpa_cl->reaction_r s_mtpa_cl (S)-Mosher's Acid Chloride s_mtpa_cl->reaction_s nmr_r Acquire NMR of (R)-MTPA Ester reaction_r->nmr_r nmr_s Acquire NMR of (S)-MTPA Ester reaction_s->nmr_s data_analysis Compare Spectra (Calculate Δδ = δS - δR) nmr_r->data_analysis nmr_s->data_analysis ee_determination Determine Enantiomeric Excess data_analysis->ee_determination abs_config Assign Absolute Configuration data_analysis->abs_config

References

A Researcher's Guide to Chiral Derivatizing Agents for Alcohols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereoselective synthesis and pharmaceutical development, the precise determination of the enantiomeric purity and absolute configuration of chiral alcohols is a critical undertaking. Chiral Derivatizing Agents (CDAs) serve as indispensable tools in this pursuit, transforming enantiomeric mixtures into diastereomers that can be readily distinguished by common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). This guide offers an in-depth comparison of commonly employed CDAs for alcohols, providing a framework for selecting the optimal agent based on the specific analytical challenge at hand.

The Principle of Chiral Derivatization

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, rendering them indistinguishable by most standard analytical methods. The core principle of chiral derivatization lies in the covalent reaction of the chiral alcohol with an enantiomerically pure CDA. This reaction generates a pair of diastereomers, which, unlike enantiomers, possess distinct physical properties and, consequently, different spectroscopic and chromatographic behaviors. This induced difference allows for their separation and quantification, thereby revealing the enantiomeric composition of the original alcohol sample.

Key Chiral Derivatizing Agents for Alcohols: A Head-to-Head Comparison

The selection of a suitable CDA is paramount for a successful stereochemical analysis. The ideal agent should react quantitatively with the alcohol under mild conditions, without causing racemization of either the analyte or the CDA itself. Furthermore, the resulting diastereomers should exhibit significant differences in their analytical signals. Here, we compare some of the most widely used CDAs for alcohols.

α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (MTPA, Mosher's Acid)

Undoubtedly the most renowned CDA, Mosher's acid, and more commonly its acyl chloride derivative (MTPA-Cl), has been a mainstay in stereochemical analysis for decades.[1][2] Its widespread use stems from its reliability and the wealth of empirical data available.

Mechanism of Action: MTPA-Cl reacts with a chiral alcohol in the presence of a base (e.g., pyridine, DMAP) to form diastereomeric MTPA esters.[3] The key to its effectiveness in NMR spectroscopy lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the preferred conformation of the diastereomeric esters, the phenyl group shields or deshields nearby protons of the alcohol moiety to a different extent for each diastereomer, leading to distinct chemical shifts (Δδ).[4] The trifluoromethyl group also provides a sensitive probe for ¹⁹F NMR analysis.

Advantages:

  • Well-established and extensively documented.

  • The trifluoromethyl group allows for sensitive ¹⁹F NMR analysis, which often provides baseline-separated signals.[5]

  • Applicable to a wide range of primary and secondary alcohols.[4]

Limitations:

  • Can be less effective for sterically hindered alcohols.

  • The chemical shift differences (Δδ) in ¹H NMR can sometimes be small, leading to signal overlap in complex molecules.[4]

2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid)

MαNP acid has emerged as a powerful alternative to MTPA, often providing superior results, particularly in cases where MTPA yields ambiguous data.

Mechanism of Action: Similar to MTPA, MαNP acid is typically converted to its acid chloride and reacted with the chiral alcohol to form diastereomeric esters. The larger aromatic system of the naphthyl group in MαNP acid generally induces a stronger anisotropic effect compared to the phenyl group of MTPA. This often results in larger and more easily interpretable chemical shift differences (Δδ) in the ¹H NMR spectra of the diastereomeric esters.

Advantages:

  • Often produces larger Δδ values in ¹H NMR compared to MTPA, facilitating easier analysis.

  • The rigid naphthyl group provides a more defined shielding/deshielding cone.

Limitations:

  • May be more expensive than MTPA.

Other Notable Chiral Derivatizing Agents

While MTPA and MαNP acid are the most common, other reagents have been developed for specific applications:

  • α-Cyano-α-fluoro(2-naphthyl)acetic acid (CFNA): This agent has been reported to be superior to Mosher's acid for determining the enantiomeric excess of some primary alcohols.[6]

  • (-)-Menthyloxyacetic acid: Derived from the natural product (-)-menthol, this CDA offers a different steric and electronic profile.

  • Trost's Ligands/Acids: While primarily known for their use as ligands in asymmetric catalysis, some related chiral acids can be used for derivatization.

Quantitative Performance Comparison

The efficacy of a CDA is best assessed through quantitative data. The following table summarizes typical performance metrics for different CDAs with various alcohol substrates.

Chiral Derivatizing AgentAnalyte (Alcohol)Analytical MethodKey Performance MetricObserved ValueReference(s)
MTPA (Mosher's Acid) 1-Phenylethanol¹H NMRΔδ (methoxy protons)~0.05 ppm[7]
2-Butanol¹H NMRΔδ (methoxy protons)~0.04 ppm[7]
2-Pentanol¹H NMRΔδ (methoxy protons)~0.03 ppm[7]
MαNP Acid 2-ButanolHPLCSeparation Factor (α)1.15
Acetic Acid 2-PentanolChiral GCSeparation Factor (α)3.00 (as acetate)[8]
2-HexanolChiral GCSeparation Factor (α)1.95 (as acetate)[8]

Note: The magnitude of Δδ and α values can vary depending on the specific substrate, solvent, temperature, and other experimental conditions.

Experimental Workflows and Protocols

To ensure reliable and reproducible results, it is crucial to follow a well-defined experimental protocol.

Workflow for Chiral Derivatization and Analysis

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis cluster_quant Quantification A Racemic or Enantioenriched Alcohol D Formation of Diastereomeric Esters A->D B Enantiomerically Pure CDA B->D C Anhydrous Solvent & Base C->D E NMR Spectroscopy D->E F Chromatography (GC/HPLC) D->F G Determine Enantiomeric Ratio E->G F->G

Caption: General workflow for chiral derivatization and analysis.

Detailed Protocol: Mosher's Ester Analysis of a Chiral Secondary Alcohol

This protocol describes the preparation of both (R)- and (S)-MTPA esters for the determination of enantiomeric excess and absolute configuration by ¹H NMR.

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (e.g., 5-10 µL).

    • Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.

    • Cap the NMR tube and gently invert to mix. The reaction is typically complete within 30 minutes at room temperature.

  • Preparation of (S)-MTPA Ester:

    • Repeat the procedure in a separate NMR tube using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the protons of the alcohol moiety in both spectra.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-ester) - δ(R-ester) .

  • Determination of Absolute Configuration:

    • A positive Δδ value for a given proton indicates that it is located on one side of the MTPA phenyl group's shielding cone, while a negative Δδ value indicates it is on the other side. By analyzing the pattern of positive and negative Δδ values for protons on either side of the stereocenter, the absolute configuration of the alcohol can be determined based on the established Mosher's model.

Protocol: MαNP Acid Esterification for HPLC Analysis

This protocol outlines the derivatization of a chiral alcohol with MαNP acid for subsequent separation of the diastereomeric esters by HPLC on a normal phase column.

Materials:

  • Chiral alcohol (~1 mg)

  • (R)- or (S)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • HPLC grade solvents for mobile phase (e.g., hexane, isopropanol)

Procedure:

  • Esterification:

    • In a small vial, dissolve the chiral alcohol, 1.1 equivalents of MαNP acid, and a catalytic amount of DMAP in anhydrous DCM.

    • Add 1.2 equivalents of DCC to the solution.

    • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • HPLC Analysis:

    • Dissolve the crude diastereomeric ester mixture in the HPLC mobile phase.

    • Inject the sample onto a normal phase HPLC column (e.g., silica gel).

    • Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

    • Monitor the elution of the diastereomers using a UV detector.

    • The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original alcohol.

Safety and Cost Considerations

When selecting a CDA, practical considerations such as safety and cost are also important.

Chiral Derivatizing AgentKey Safety HazardsRelative Cost
MTPA-Cl Corrosive, causes severe skin burns and eye damage.[9]Moderate
MαNP Acid Causes skin and serious eye irritation.[3][10]Higher

Disclaimer: Always consult the Safety Data Sheet (SDS) for the specific reagent and follow appropriate laboratory safety procedures. Prices are subject to change and may vary by supplier.

Conclusion: Selecting the Right Tool for the Job

The choice of a chiral derivatizing agent for the analysis of alcohols is a critical decision that can significantly impact the quality and interpretability of the results.

  • Mosher's acid (MTPA) remains a reliable and well-documented choice for a wide range of applications, particularly when ¹⁹F NMR is available.

  • MαNP acid often provides superior resolution in ¹H NMR and is an excellent alternative, especially for challenging separations.

  • For GC analysis , simple acylation with reagents like acetic anhydride can be a cost-effective and efficient method for improving the separation of volatile chiral alcohols on a chiral stationary phase.[8]

  • For HPLC analysis , derivatization with agents like MαNP acid allows for the separation of diastereomers on a standard achiral column, which can be more accessible than specialized chiral columns.

Ultimately, the optimal CDA will depend on the specific structure of the alcohol, the available analytical instrumentation, and the specific goals of the analysis, whether it be the determination of enantiomeric excess, the assignment of absolute configuration, or both. By carefully considering the principles and data presented in this guide, researchers can make an informed decision to select the most appropriate chiral derivatizing agent for their needs.

References

A Comparative Guide to Validating Enantiomeric Excess: Evaluating (S)-2-methoxypropanoic acid in the Context of Established Chiral Derivatizing Agents and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry and pharmacology, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its biological activity, efficacy, and safety. The synthesis of enantiomerically pure compounds is a paramount objective, necessitating robust and reliable analytical methods to verify their chiral purity. This guide provides an in-depth technical comparison of methodologies for determining enantiomeric excess (ee), centering on the potential application of a simple chiral derivatizing agent, (S)-2-methoxypropanoic acid, and benchmarking it against the industry-standard Mosher's acid analysis and the powerful technique of chiral High-Performance Liquid Chromatography (HPLC).

The Principle of Chiral Derivatization for NMR Analysis

Enantiomers, by their nature, are indistinguishable in an achiral environment, including standard Nuclear Magnetic Resonance (NMR) spectroscopy. To circumvent this, a chiral derivatizing agent (CDA) is employed. A CDA is an enantiomerically pure compound that reacts with the chiral analyte (typically an alcohol or amine) to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical and spectroscopic properties, leading to separable signals in an NMR spectrum. The integration of these distinct signals allows for the precise quantification of the original enantiomeric ratio.

While structurally simple chiral acids like this compound are theoretically capable of serving as CDAs, the scientific literature is notably sparse regarding their specific application and validation for this purpose. The efficacy of a CDA is largely dependent on the anisotropic effects of its constituent groups, which induce significant chemical shift differences (Δδ) between the diastereomeric products. In contrast, agents like Mosher's acid and its analogs, which feature aromatic rings and other magnetically anisotropic groups, are extensively documented and widely employed due to the pronounced spectral dispersion they induce.

This guide, therefore, will use the theoretical application of this compound as a baseline to explore and compare the established, data-supported methods.

The Contenders: A Head-to-Head Comparison

We will evaluate three primary methods for the determination of enantiomeric excess:

  • This compound: A simple, hypothetical CDA.

  • Mosher's Acid (MTPA): The industry-standard chiral derivatizing agent for NMR analysis.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): A powerful chromatographic technique that separates enantiomers directly.

The following table provides a comparative overview of these methods.

FeatureThis compound (Hypothetical)Mosher's Acid (MTPA)Chiral HPLC
Principle Covalent derivatization to form diastereomers, analyzed by NMR.Covalent derivatization to form diastereomers with large Δδ, analyzed by ¹H or ¹⁹F NMR.Differential interaction of enantiomers with a chiral stationary phase.
Instrumentation NMR SpectrometerNMR SpectrometerHPLC system with a chiral column and UV or other suitable detector.
Sample Prep Derivatization reaction required.Derivatization reaction required.Minimal; dissolution in a suitable solvent.
Development Time Method development would be required to validate.Generally applicable with minimal development.Requires method development to find a suitable chiral stationary phase and mobile phase.
Sensitivity Moderate (NMR)Moderate (NMR)High (UV detector)
Quantitative Accuracy Potentially high, dependent on signal resolution.High, with well-resolved signals.Very high with good baseline separation.
Key Advantage Simplicity of the reagent.Can also be used to determine absolute configuration.Direct analysis without derivatization, high throughput.
Key Disadvantage Lack of empirical data; likely small Δδ leading to poor signal resolution.Derivatization can be challenging for sterically hindered or sensitive substrates.High cost of chiral columns; method development can be extensive.

Experimental Protocols and Methodologies

A self-validating system is crucial for trustworthy results. Below are detailed, step-by-step methodologies for each approach.

Protocol 1: Hypothetical Derivatization with this compound for NMR Analysis

This protocol is theoretical and based on standard procedures for similar chiral acids. It would require empirical validation.

  • Preparation of the Acid Chloride: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 equivalents) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.0 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Remove the solvent and excess reagent in vacuo to yield the crude (S)-2-methoxypropanoyl chloride.

  • Esterification: In a clean, dry NMR tube, dissolve the chiral alcohol of unknown ee (~5-10 mg, 1.0 equivalent) in 0.6 mL of deuterated chloroform (CDCl₃). Add anhydrous pyridine (1.5 equivalents) followed by a solution of the freshly prepared (S)-2-methoxypropanoyl chloride in CDCl₃.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. Identify a well-resolved proton signal (e.g., the methoxy or methyl protons of the derivatizing agent) that is split into two distinct signals corresponding to the two diastereomers. Integrate these signals to determine the enantiomeric ratio.

Protocol 2: Enantiomeric Excess Determination using Mosher's Acid (MTPA)
  • Esterification: In a dry NMR tube, dissolve the chiral alcohol (~5 mg, 1.0 equivalent) in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add 1.2 equivalents of either (R)-(-)- or (S)-(+)-MTPA-Cl (Mosher's acid chloride). Add 2-3 drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct. Cap the tube and allow the reaction to proceed at room temperature for 1-2 hours.

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (and/or ¹⁹F NMR if applicable).

  • Data Analysis: Identify well-resolved signals corresponding to each diastereomer. The anisotropic effect of the phenyl ring in MTPA typically results in significant chemical shift differences. Integrate the distinct resonance peaks for each of the enantiomers to calculate the ee. For determination of absolute configuration, prepare both (R)- and (S)-MTPA esters and analyze the differences in chemical shifts (Δδ = δS - δR).

Protocol 3: Chiral HPLC Analysis
  • Method Development: Select a suitable chiral stationary phase (CSP) based on the analyte's structure (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®). Screen various mobile phases (typically mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase.

  • Chromatographic Analysis: Inject the sample onto the chiral HPLC system.

  • Data Analysis: Integrate the peak areas of the two separated enantiomers. The enantiomeric excess is calculated as: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.

G cluster_CDA CDA-NMR Workflow cluster_HPLC Chiral HPLC Workflow start_cda Chiral Analyte (Alcohol/Amine) derivatization Derivatization Reaction (Esterification/Amidation) start_cda->derivatization reagent This compound or Mosher's Acid reagent->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers nmr NMR Analysis diastereomers->nmr integration Signal Integration nmr->integration ee_cda Calculate ee integration->ee_cda start_hplc Chiral Analyte (Enantiomeric Mixture) dissolve Dissolve in Mobile Phase start_hplc->dissolve injection Inject into Chiral HPLC System dissolve->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram integration_hplc Peak Integration chromatogram->integration_hplc ee_hplc Calculate ee integration_hplc->ee_hplc

A Comparative Guide to the Accuracy of NMR Methods Using (S)-2-Methoxypropanoic Acid for Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis and pharmaceutical development, the precise determination of enantiomeric purity is not merely a quality control metric; it is a fundamental pillar of safety, efficacy, and regulatory compliance. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by the use of chiral derivatizing agents (CDAs), offers a powerful and direct method for quantifying enantiomeric excess (ee). This guide provides an in-depth analysis of the accuracy and application of (S)-2-methoxypropanoic acid ((S)-MPA) as a CDA, comparing its performance against established alternatives and furnishing the experimental details necessary for its successful implementation.

The Principle of Chiral Derivatization with (S)-MPA

Enantiomers, being stereoisomers that are non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. The core strategy of using a CDA like (S)-MPA is to convert a pair of enantiomers into a pair of diastereomers. By reacting the chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure CDA, two new molecules are formed. These resulting diastereomers possess different physical properties and, crucially, distinct NMR spectra.

The mechanism relies on the formation of a covalent bond—typically an ester or an amide—between the analyte and (S)-MPA. The resulting diastereomers place the analyte's stereocenter in a different chemical environment relative to the phenyl group of the MPA moiety. This spatial difference leads to differential shielding or deshielding of the analyte's protons by the aromatic ring's magnetic anisotropy, resulting in measurably different chemical shifts (Δδ). The ratio of the integrals of these distinct signals in the ¹H NMR spectrum directly corresponds to the ratio of the enantiomers in the original sample.

G cluster_reactants Reactants cluster_products Products Analyte Chiral Analyte (R/S Mixture) Derivatization Derivatization (Esterification/ Amidation) Analyte->Derivatization CDA (S)-MPA (Enantiopure) CDA->Derivatization Diastereomer1 Diastereomer 1 (R-Analyte)-(S)-MPA NMR_Analysis ¹H NMR Analysis Diastereomer1->NMR_Analysis Distinct NMR Signal 1 Diastereomer2 Diastereomer 2 (S-Analyte)-(S)-MPA Diastereomer2->NMR_Analysis Distinct NMR Signal 2 Derivatization->Diastereomer1 Derivatization->Diastereomer2 ee_Calc Calculate Enantiomeric Excess NMR_Analysis->ee_Calc Integration

Figure 1: Conceptual workflow of chiral derivatization using (S)-MPA for NMR analysis.

Comparative Analysis: (S)-MPA vs. Alternative Chiral Reagents

The choice of a chiral derivatizing agent is critical for achieving accurate and reliable results. The most common alternative to MPA is Mosher's acid, or α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). While both operate on a similar principle, their structural differences have significant conformational implications that directly impact the accuracy of the NMR analysis.

Conformational Simplicity and Reliability

The key advantage of MPA over MTPA lies in its conformational simplicity. MPA esters exist predominantly in two main low-energy conformations (sp and ap) around the Cα-CO bond.[1] In contrast, MTPA esters are complicated by three main conformers due to additional rotation around the Cα-Ph bond.[2] This greater conformational complexity in MTPA derivatives can lead to the partial cancellation of aromatic shielding and deshielding effects, often resulting in smaller and less predictable chemical shift differences (ΔδRS).[2][3] The simpler, two-conformer system of MPA esters generally produces larger and more reliable ΔδRS values, making peak resolution and integration more accurate.[1]

Performance Data

The magnitude of the chemical shift non-equivalence (ΔΔδ) is a direct measure of a CDA's effectiveness. Larger values indicate better separation of diastereomeric signals, reducing integration errors and improving the accuracy of the ee determination.

Chiral ReagentAnalyte ExampleTypical ΔΔδ (ppm) in ¹H NMRKey AdvantagesKey Limitations
(S)-MPA Chiral Alcohols~0.07 - 0.15[4]Larger Δδ values, simpler conformational model, high reliability.[1][3]May be less effective for highly sterically hindered analytes.
(S)-MTPA (Mosher's Acid) Chiral Alcohols~0.03 - 0.08[4]Widely used and well-documented.Smaller Δδ values, complex conformer populations, less reliable for configuration assignment than MPA.[2]
MαNP Acid Chiral Alcohols> 0.15 (Often larger than MPA/MTPA)[5]Very large Δδ values due to the larger naphthyl group.[5][6]Less commonly available, may be more expensive.
Chiral Solvating Agents (CSAs) Amines, AlcoholsVariable, often < 0.1No covalent modification needed, simple sample prep.[7]Smaller shifts, dependent on concentration and solvent, weaker interactions.

Note: ΔΔδ values are approximate and can vary significantly based on the specific analyte, solvent, and NMR field strength.

Validated Experimental Protocol: ee Determination of a Chiral Alcohol

This protocol describes a self-validating system. To ensure accuracy, the reaction must be driven to completion to prevent kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the original enantiomeric ratio.

Materials
  • Chiral alcohol analyte (~5-10 mg, ~0.05 mmol)

  • This compound, (S)-MPA (>99.5% ee)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Brine solution

  • Anhydrous MgSO₄

Step-by-Step Methodology
  • Reaction Setup: In a dry vial, dissolve the chiral alcohol (~0.05 mmol) and (S)-MPA (1.2 equivalents) in 1 mL of anhydrous DCM.

  • Coupling: Add DMAP (0.1 equivalents) followed by DCC (1.2 equivalents). Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed. This is a critical step to ensure the protocol is self-validating and avoids kinetic resolution. The reaction typically takes 2-4 hours.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • NMR Sample Preparation: Dissolve the crude diastereomeric ester mixture in ~0.6 mL of CDCl₃.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure high signal-to-noise and digital resolution.

  • Data Analysis:

    • Identify a well-resolved proton signal from the alcohol moiety that shows distinct peaks for the two diastereomers.

    • Carefully integrate the areas of these two peaks (Integral A and Integral B).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral A - Integral B) / (Integral A + Integral B)| * 100

G start Dissolve Analyte, (S)-MPA, DMAP in Anhydrous DCM add_dcc Add DCC Coupling Agent start->add_dcc stir Stir at Room Temp under N₂ add_dcc->stir monitor Monitor by TLC for Complete Consumption stir->monitor monitor->stir Incomplete workup Filter & Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry prepare_nmr Dissolve in CDCl₃ dry->prepare_nmr acquire_nmr Acquire ¹H NMR Spectrum prepare_nmr->acquire_nmr analyze Integrate Diastereomeric Signals & Calculate ee acquire_nmr->analyze end Report Enantiomeric Excess analyze->end

Figure 2: Experimental workflow for determining enantiomeric excess using (S)-MPA.

Ensuring Trustworthiness and Scientific Integrity

The accuracy of this method hinges on several critical factors that must be controlled to ensure the trustworthiness of the results.

  • Purity of the Derivatizing Agent: The (S)-MPA must be of the highest possible enantiomeric purity. Any contamination with the (R)-enantiomer will lead to the formation of the enantiomeric diastereomer, causing a systematic error in the final ee calculation.

  • Absence of Kinetic Resolution: As emphasized in the protocol, the derivatization reaction must be driven to 100% completion. If the reaction is stopped prematurely, and one enantiomer reacts faster than the other, the measured ratio of diastereomers will not reflect the true initial ratio of enantiomers.

  • NMR Acquisition and Processing: For accurate quantification, NMR signals must be fully relaxed. This requires a sufficient relaxation delay (d1) in the acquisition parameters (typically 5 times the longest T1 relaxation time). Furthermore, proper baseline correction and careful, consistent integration of the signals are essential for accuracy.[8] An accuracy of ±1% can often be achieved with careful execution.[9]

  • Cross-Validation: For regulatory submissions or high-stakes applications, cross-validating the NMR results with an orthogonal method, such as chiral High-Performance Liquid Chromatography (HPLC), is considered the gold standard.[7] Consistent results between two distinct analytical techniques provide the highest level of confidence in the data.

Conclusion

The use of this compound as a chiral derivatizing agent for NMR analysis represents a highly accurate and reliable method for the determination of enantiomeric excess. Its primary advantage over the traditional Mosher's acid (MTPA) is its simpler conformational behavior, which typically translates to larger, more easily quantifiable chemical shift differences between diastereomeric signals.[1][2] By adhering to a validated protocol that ensures complete reaction and employs proper NMR acquisition techniques, researchers can achieve high levels of accuracy. When combined with orthogonal validation methods, the (S)-MPA NMR technique stands as a robust and indispensable tool for professionals in drug development and chemical research.

References

A Senior Application Scientist's Guide to the Cross-Validation of (S)-2-Methoxypropanoic Acid Purity: A Comparative Analysis of Chiral HPLC Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chiral chemistry, the enantiomeric purity of intermediates like (S)-2-methoxypropanoic acid is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. The subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different pharmacological and toxicological profiles.[1] Therefore, robust and reliable analytical methods for determining enantiomeric excess (e.e.) are paramount.

This guide provides an in-depth comparison of two powerful approaches for the chiral analysis of this compound: direct chiral High-Performance Liquid Chromatography (HPLC) and an indirect method involving diastereomeric derivatization followed by reversed-phase HPLC. As seasoned researchers and drug development professionals, we understand that confidence in analytical data is built on a foundation of rigorous validation and cross-verification. This document will not only detail the "how" but, more importantly, the "why" behind the experimental choices, offering a framework for establishing a self-validating system for chiral purity assessment.

The Imperative of Orthogonal Methods in Chiral Analysis

Relying on a single analytical method, even a well-validated one, carries an inherent risk of unforeseen interferences or method-specific biases. Cross-validation using an orthogonal method—one that employs a different separation principle—provides a higher degree of assurance in the analytical results. For the chiral analysis of this compound, our primary method will be direct analysis on a chiral stationary phase (CSP). To cross-validate these findings, we will employ an indirect method where the enantiomers are first derivatized to form diastereomers, which are then separated on a conventional achiral column.[2] This dual approach ensures that the determined enantiomeric purity is a true reflection of the sample's composition and not an artifact of a particular analytical technique.

Direct Chiral HPLC: The Gold Standard

Direct enantiomeric separation on a chiral stationary phase (CSP) is often the preferred method due to its simplicity and speed, as it does not require any sample modification.[1][3] The separation is achieved through transient, stereoselective interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Experimental Protocol: Direct Chiral HPLC

Objective: To achieve baseline separation of (S)- and (R)-2-methoxypropanoic acid enantiomers.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based column, such as one with cellulose or amylose derivatives, is a versatile starting point for many chiral separations.[1]

Methodology:

  • Column Selection: A CHIRALPAK® AD-H or a similar cellulose-based column is recommended for its broad enantioselectivity for chiral carboxylic acids.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of a carboxylic acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape and reduce tailing.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of 2-methoxypropanoic acid for system suitability testing.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • System Suitability:

    • Inject the racemic standard.

    • The resolution (Rs) between the two enantiomer peaks should be greater than 1.5.[1]

  • Analysis:

    • Inject the sample solution.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the analysis of the pure enantiomer and the racemic standard.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: this compound sample] --> B{Direct Chiral HPLC}; B --> C[Separation on Chiral Stationary Phase]; C --> D{Detection (UV)}; D --> E[Data Analysis: % e.e.]; subgraph "Direct Method" B; C; D; end E --> F[End: Enantiomeric Purity Result]; }

Caption: Workflow for Direct Chiral HPLC Analysis.

Indirect Chiral HPLC via Derivatization: A Cross-Validation Approach

The indirect method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[2] These resulting diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[2][4] This approach provides an excellent orthogonal method for cross-validation as the separation mechanism is fundamentally different from that of direct chiral HPLC.

Experimental Protocol: Indirect Chiral HPLC

Objective: To form diastereomeric derivatives of (S)- and (R)-2-methoxypropanoic acid and separate them on a reversed-phase column.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Standard reversed-phase C18 column

Methodology:

  • Chiral Derivatizing Agent (CDA) Selection: A common and effective CDA for carboxylic acids is a chiral amine, such as (R)-1-phenylethylamine. The amine reacts with the carboxylic acid to form diastereomeric amides.

  • Derivatization Reaction:

    • In a vial, dissolve approximately 5 mg of the this compound sample in a suitable aprotic solvent (e.g., 1 mL of dichloromethane).

    • Add a coupling agent, such as 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or a more modern carbodiimide like EDC, to activate the carboxylic acid.

    • Add 1.2 equivalents of the chiral derivatizing agent, (R)-1-phenylethylamine.

    • Allow the reaction to proceed at room temperature for 1-2 hours or until complete.

    • Quench the reaction and filter to remove any precipitated urea byproduct if DCC is used.

    • Dilute the resulting solution with the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective. For example, starting with 30% acetonitrile and increasing to 70% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: The phenylethyl group introduces a chromophore, allowing for UV detection at a wavelength such as 254 nm.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the derivatized sample.

    • The two diastereomers will elute at different retention times.

    • Calculate the diastereomeric excess (% d.e.), which corresponds to the enantiomeric excess (% e.e.) of the original sample.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: this compound sample] --> B{Derivatization with Chiral Reagent}; B --> C[Formation of Diastereomers]; C --> D{Indirect HPLC}; D --> E[Separation on Achiral C18 Column]; E --> F{Detection (UV)}; F --> G[Data Analysis: % d.e. (% e.e.)]; subgraph "Indirect Method" B; C; D; E; F; end G --> H[End: Enantiomeric Purity Result]; }

Caption: Workflow for Indirect Chiral HPLC Analysis.

Comparative Data Analysis

To illustrate the cross-validation process, let's consider a hypothetical batch of this compound analyzed by both methods.

ParameterDirect Chiral HPLCIndirect Chiral HPLC (after derivatization)
Column CHIRALPAK® AD-HC18 Reversed-Phase
Mobile Phase Hexane/IPA/TFA (90:10:0.1)Acetonitrile/Water Gradient with 0.1% Formic Acid
Retention Time (S-enantiomer/diastereomer) 8.5 min15.2 min
Retention Time (R-enantiomer/diastereomer) 10.2 min16.8 min
Resolution (Rs) 2.12.5
Calculated % e.e. 99.5%99.4%

The strong correlation between the enantiomeric excess values obtained from two distinct analytical methodologies provides a high degree of confidence in the reported purity of the this compound sample. Any significant discrepancy between the results would trigger an investigation into potential method-specific issues, such as co-eluting impurities or incomplete derivatization.

Discussion: Causality and Field-Proven Insights

The choice of a polysaccharide-based CSP in the direct method is rooted in their proven broad applicability and success in separating a wide range of chiral compounds, including carboxylic acids.[1] The addition of an acidic modifier like TFA is crucial for protonating the carboxyl group, which sharpens the peak shape and improves resolution by minimizing secondary interactions with the stationary phase.

For the indirect method, the selection of a chiral amine as the derivatizing agent is strategic. The resulting amide bond is stable, and the introduced phenyl group enhances UV detectability. The use of a carbodiimide coupling agent is a standard and efficient way to facilitate amide bond formation. The reversed-phase C18 column is a workhorse in most analytical labs, making this a readily implementable cross-validation technique.

It is imperative to validate any chiral method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6] For the indirect method, it is also critical to ensure that the derivatization reaction itself does not cause any racemization of the chiral center. This can be verified by subjecting a sample of known high enantiomeric purity to the derivatization and analysis process and confirming that the purity is maintained.

Conclusion

The determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical industry. While direct chiral HPLC is a powerful and efficient technique, its cross-validation with an orthogonal method, such as the indirect approach involving diastereomeric derivatization, provides an essential layer of scientific rigor and confidence. By employing a self-validating system of analysis, researchers, scientists, and drug development professionals can ensure the stereochemical integrity of their chiral intermediates and, ultimately, the safety and efficacy of the final drug product. This dual-method approach embodies the principles of robust analytical science and is a cornerstone of a comprehensive quality control strategy.

References

A Senior Application Scientist's Guide to the Analytical Separation of (S)- and (R)-2-Methoxypropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Chirality in Scientific Advancement

In the landscape of chemical synthesis and pharmaceutical development, the concept of chirality is fundamental. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological, toxicological, and physiological properties. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical exercise but a critical necessity for ensuring the safety and efficacy of new chemical entities.[1]

This guide focuses on the analytical strategies for resolving the enantiomers of 2-methoxypropanoic acid, (S)- and (R)-2-methoxypropanoic acid. These compounds serve as valuable chiral building blocks in the synthesis of more complex molecules.[2][3] As their stereochemical integrity directly influences the properties of the final product, robust and reliable analytical methods for their enantiomeric purity assessment are paramount.

Because enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, standard spectra), their separation requires the introduction of a chiral environment.[4] This guide will provide an in-depth comparison of three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers to select the most appropriate method for their specific application.

Strategy 1: Direct Enantioseparation via Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is arguably the most powerful and widely used technique for enantiomer separation.[1] Its efficacy lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The separation is based on the differential, transient formation of diastereomeric complexes between the individual enantiomers and the CSP, leading to different retention times.[5][6]

The Principle of Chiral Recognition on a CSP

The core of this technique is the CSP's ability for "chiral recognition." For acidic analytes like 2-methoxypropanoic acid, polysaccharide-based or glycopeptide-based CSPs are often effective.[7][8] The stationary phase contains chiral selectors that can interact with the enantiomers through a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomer that forms a more stable, lower-energy complex with the CSP will be retained longer, thus enabling separation.

Experimental Workflow: Chiral HPLC

The following diagram outlines the typical workflow for direct chiral HPLC analysis.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Racemic or Enantioenriched (S/R)-2-Methoxypropanoic Acid Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto Chiral Column Filter Filter Sample (0.45 µm) Dissolve->Filter Separate Isocratic Elution Filter->Inject Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

Caption: Workflow for direct chiral HPLC analysis of 2-methoxypropanoic acid.

Detailed Experimental Protocol: Direct HPLC

Objective: To separate and quantify the enantiomers of 2-methoxypropanoic acid using a cyclodextrin-based CSP.

  • Instrumentation and Column:

    • HPLC system equipped with a UV or Diode Array Detector (DAD).

    • Chiral Stationary Phase: A cyclodextrin-based column (e.g., CYCLOBOND I 2000) is a suitable starting point for method development.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier. For acidic compounds, a mobile phase pH around 3 can improve peak shape.[9]

    • Example: 95:5 (v/v) 0.1% Trifluoroacetic Acid (TFA) in Water : Acetonitrile.

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-methoxypropanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Temperature can be optimized to improve resolution.[9]

    • Detection Wavelength: 210 nm (due to the carboxylic acid chromophore).

    • Injection Volume: 10 µL.

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the sample.

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the peak areas to determine the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Anticipated Performance Data

The following table summarizes expected results for a successful chiral HPLC separation.

Parameter(S)-Enantiomer(R)-EnantiomerPerformance Metric
Retention Time (t_R) ~8.5 min~9.7 min-
Peak Area VariableVariable-
Enantioselectivity (α) --> 1.2
Resolution (R_s) --> 1.5 (Baseline)

Expert Insight: The choice of mobile phase modifier and additive is critical. Additives like TFA or acetic acid not only control the ionization state of the analyte but also can sharpen peaks by masking residual active sites on the silica support.[9] The organic modifier (e.g., acetonitrile, methanol) concentration directly impacts retention time and can be adjusted to optimize the separation window.

Strategy 2: Indirect Analysis via ¹H NMR Spectroscopy with Chiral Derivatizing Agents

When chiral chromatography is unavailable or when an orthogonal method is needed for confirmation, ¹H NMR spectroscopy provides a powerful alternative. Since enantiomers are indistinguishable in a standard NMR spectrum, the strategy is to convert them into diastereomers.[10] This is achieved by reacting the racemic mixture with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA).

The Principle of Diastereomeric Resolution

The reaction of a racemic mixture of (R)- and (S)-2-methoxypropanoic acid with a pure chiral amine, for example, (R)-1-phenylethylamine, produces a mixture of two diastereomeric amides: (R,R) and (S,R). These diastereomers are no longer mirror images and have different physical properties, resulting in distinct chemical shifts (Δδ) for corresponding protons in the NMR spectrum.[10][11] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the original enantiomers.

Logical Workflow: Diastereomer Formation

Racemate Racemic Mixture (R)-Acid + (S)-Acid Reaction + Racemate->Reaction CDA Pure Chiral Derivatizing Agent (e.g., (R)-Amine) CDA->Reaction Diastereomers Diastereomeric Mixture (R,R)-Amide + (S,R)-Amide Reaction->Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR Spectrum Separated Signals (Distinct Chemical Shifts) NMR->Spectrum

Caption: Formation of diastereomers for analysis by ¹H NMR spectroscopy.

Detailed Experimental Protocol: NMR with CDA

Objective: To determine the enantiomeric excess of 2-methoxypropanoic acid by forming diastereomeric amides.

  • Reagents and Materials:

    • 2-methoxypropanoic acid sample.

    • (R)-1-phenylethylamine (or another suitable chiral amine) as the CDA.

    • A peptide coupling agent (e.g., DCC or EDC).

    • Deuterated chloroform (CDCl₃) for NMR analysis.

    • Standard laboratory glassware for reaction.

  • Derivatization Procedure:

    • In a clean, dry vial, dissolve ~10 mg of the 2-methoxypropanoic acid sample in 0.5 mL of an anhydrous solvent like dichloromethane.

    • Add 1.1 equivalents of the peptide coupling agent.

    • Add 1.0 equivalent of (R)-1-phenylethylamine.

    • Stir the reaction at room temperature for 2-4 hours or until completion (monitor by TLC if necessary).

    • Work up the reaction by washing with dilute acid and base to remove unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent.

  • NMR Analysis:

    • Dissolve the resulting crude diastereomeric amide mixture in ~0.7 mL of CDCl₃.

    • Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher spectrometer is recommended).[11]

    • Identify a well-resolved proton signal that is sensitive to the different chiral environments. The methoxy (-OCH₃) protons or the proton alpha to the carbonyl are often good candidates.[11][12][13][14]

  • Data Analysis:

    • Carefully integrate the distinct signals corresponding to the two diastereomers.

    • Calculate the enantiomeric excess (% ee) from the integral values.

Anticipated Performance Data

The key performance metric in this method is the chemical shift difference (ΔΔδ) between diastereomeric signals.

Proton SignalDiastereomer 1 ((S,R)-amide)Diastereomer 2 ((R,R)-amide)ΔΔδ (ppm)
-OCH₃ ~3.35 ppm~3.38 ppm0.03 ppm
α-CH ~3.70 ppm~3.75 ppm0.05 ppm

Expert Insight: The success of this method hinges on several factors. The chiral derivatizing agent must be enantiomerically pure, and the derivatization reaction must proceed to completion without any racemization of the analyte or the agent.[15] Choosing a CDA that imparts a large chemical shift difference and provides signals in an uncongested region of the spectrum is crucial for accurate integration.[11][16]

Strategy 3: Direct Analysis via Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity. Since 2-methoxypropanoic acid itself has limited volatility, a derivatization step to a more volatile ester (e.g., a methyl or ethyl ester) is a prerequisite for analysis.[17] The separation then occurs on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[18][19]

The Principle of Chiral GC Separation

Similar to chiral HPLC, the separation mechanism relies on the differential interaction between the derivatized enantiomers and the chiral stationary phase. The cyclodextrin cavities and their functional groups provide a 3D chiral environment. One enantiomer will fit more favorably into this environment, leading to stronger interactions and a longer retention time, allowing for separation.[18][19]

Experimental Workflow: Derivatization followed by Chiral GC

cluster_prep Derivatization cluster_gc GC Analysis cluster_data Data Processing Sample Racemic Acid Sample Esterify Esterification (e.g., with BF₃-Methanol) Sample->Esterify Extract Extract Volatile Ester Esterify->Extract Inject Inject onto Chiral GC Column Extract->Inject Separate Temperature Program Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for chiral GC analysis, including the required derivatization step.

Detailed Experimental Protocol: Chiral GC

Objective: To separate the methyl ester derivatives of (S)- and (R)-2-methoxypropanoic acid.

  • Instrumentation and Column:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Capillary Column: e.g., a Chirasil-DEX CB or similar cyclodextrin-based column.

  • Derivatization to Methyl Esters: [17]

    • To ~5 mg of the 2-methoxypropanoic acid sample in a vial, add 1 mL of 14% Boron trifluoride-methanol (BF₃-MeOH) solution.

    • Seal the vial tightly and heat at 60°C for 10 minutes.

    • Cool the mixture, add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl esters, to a clean GC vial.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

    • Injector Temperature: 220°C.

    • Detector Temperature: 250°C (FID).

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 150°C. A temperature program is often essential for good resolution.[19]

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • Analysis and Data Processing:

    • Inject 1 µL of the hexane extract.

    • Record the chromatogram and integrate the peak areas for the two enantiomers to calculate the enantiomeric excess.

Anticipated Performance Data
Parameter(S)-Methyl Ester(R)-Methyl EsterPerformance Metric
Retention Time (t_R) ~12.1 min~12.4 min-
Peak Area VariableVariable-
Resolution (R_s) --> 1.5

Expert Insight: The derivatization step is the most critical part of this workflow. The reaction must go to completion to ensure that the measured ratio is representative of the original sample and not an artifact of differential reaction kinetics. Using an internal standard can help to monitor the efficiency and reproducibility of the process.

Comparative Summary and Recommendations

The choice of analytical method depends heavily on the specific research question, available instrumentation, sample throughput requirements, and the desired level of information.

FeatureChiral HPLC¹H NMR with CDAChiral GC
Principle Direct separation on CSPIndirect; diastereomer formationDirect separation after derivatization
Sample Prep Minimal (dissolve & filter)Covalent derivatization requiredCovalent derivatization required
Speed Moderate (5-15 min/sample)Slow (reaction + acquisition)Moderate (10-20 min/sample)
Sensitivity Good to Excellent (µg/mL to ng/mL)Low (requires mg of sample)Excellent (ng/mL to pg/mL)
Quantitative Accuracy HighModerate (integration can be tricky)High
Primary Advantage Broad applicability, direct analysisProvides structural informationHigh resolution and sensitivity
Primary Limitation Cost of chiral columnsLow sensitivity, requires pure CDARequires derivatization, analyte must be volatile
Recommendations for Method Selection:
  • For Routine Quality Control and High-Throughput Screening: Chiral HPLC is the method of choice. Its direct nature, robust performance, and excellent quantitative accuracy make it ideal for analyzing large numbers of samples efficiently.

  • For Structural Confirmation or When Chromatography is Unavailable: ¹H NMR with a CDA is an invaluable tool. While less sensitive, it provides orthogonal confirmation and rich structural information. It is particularly useful in a research setting for confirming the identity of synthesized materials.

  • For Trace-Level Analysis or when High Resolution is Paramount: Chiral GC excels. After derivatization, its high efficiency capillary columns can provide exceptional resolution, and when coupled with a mass spectrometer, it offers unparalleled sensitivity and selectivity.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the optimal analytical strategy for the chiral separation of (S)- and (R)-2-methoxypropanoic acid, ensuring the quality and integrity of their scientific work.

References

A Comparative Guide to the (S)-2-methoxypropanoic Acid Method: Uncovering its Limitations for Stereochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a molecule's absolute configuration and enantiomeric excess (ee) is a non-negotiable cornerstone of chemical synthesis and analysis. While a variety of chiral derivatizing agents (CDAs) are available for NMR-based analysis, the selection of the appropriate agent is critical for obtaining unambiguous results. The (S)-2-methoxypropanoic acid (MPA) method, though a conceptually simple CDA, possesses significant limitations that can compromise analytical accuracy.

This guide provides an in-depth technical comparison of the MPA method against more robust alternatives, primarily Mosher's acid (MTPA), supported by mechanistic explanations and practical experimental considerations.

The Principle of Chiral Derivatization with MPA

The fundamental concept behind using a CDA like this compound is to convert a mixture of enantiomers, which are indistinguishable in a standard NMR experiment, into a mixture of diastereomers.[1][2] This is achieved by covalently reacting the chiral substrate (e.g., an alcohol or amine) with an enantiomerically pure form of the CDA. The resulting diastereomers have distinct physical properties and, most importantly, different NMR spectral signatures. By analyzing the ¹H NMR spectrum, one can theoretically determine the enantiomeric excess by integrating the signals of the two diastereomers and assign the absolute configuration based on the differences in their chemical shifts (Δδ).

Critical Limitations of the this compound Method

Despite its structural simplicity, the utility of MPA as a CDA is severely hampered by several inherent drawbacks when compared to benchmark reagents.

The most significant limitation of MPA is its weak anisotropic effect. In NMR-based configurational analysis, the CDA must contain a functional group that generates a strong magnetic anisotropic field, causing predictable shielding or deshielding of the protons in the substrate's vicinity. In the widely used Mosher's acid (MTPA), the phenyl ring and the trifluoromethyl (-CF₃) group create a powerful anisotropic cone.[1][3] This leads to large, predictable, and easily measurable chemical shift differences (Δδ = δS - δR) for protons located on either side of the newly formed ester or amide linkage.

In contrast, MPA lacks such a group. Its structure only contains small alkyl (methyl) and methoxy groups, which induce a very weak and often unpredictable anisotropic effect. This results in:

  • Small Δδ Values: The chemical shift differences between the diastereomeric MPA esters are frequently minimal.

  • Signal Overlap: Small Δδ values often lead to the overlapping of key proton signals in the NMR spectrum, especially for complex molecules with crowded spectral regions.[4] This makes accurate integration for ee determination difficult and renders the assignment of absolute configuration unreliable.

A related CDA, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), was developed specifically to overcome this issue. The large naphthyl group in MαNP provides a much stronger anisotropic effect, yielding larger and more reliable chemical shift differences compared to agents with smaller groups.[5]

A fundamental requirement for any CDA is that the derivatization reaction must proceed to completion.[2] If the reaction is slow or incomplete, kinetic resolution can occur, where one enantiomer of the substrate reacts faster than the other. This leads to an inaccurate representation of the original enantiomeric ratio in the resulting diastereomer mixture, yielding a false ee value. The reactivity of MPA, particularly when derivatized to its acid chloride, may be insufficient for sterically hindered alcohols or less nucleophilic amines, increasing the risk of incomplete conversion.

The stereochemical integrity of the CDA is paramount. The agent must be 100% enantiomerically pure and must not racemize under the conditions required for derivatization (e.g., formation of the acid chloride and subsequent esterification).[2] While MPA lacks an α-proton and is therefore not prone to racemization via enolization, certain 2-arylpropionic acid derivatives are known to undergo metabolic inversion in vivo.[6] While not a direct chemical risk, this highlights that the stability of the chiral center in propionic acid derivatives must be assured throughout the synthesis and derivatization process. Any compromise in the enantiopurity of the MPA reagent will lead to systematic errors in the final ee determination.

Comparative Analysis: MPA vs. Alternatives

The choice of a CDA should be guided by the specific requirements of the analysis and the nature of the substrate. While MPA exists, Mosher's acid (MTPA) remains the gold standard for many applications, and chromatographic methods offer a powerful orthogonal approach.

FeatureThis compound (MPA)(S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)Chiral HPLC/GC
Principle Forms diastereomeric esters/amidesForms diastereomeric esters/amidesDirect separation of enantiomers
Anisotropic Group(s) Methyl, MethoxyPhenyl, Trifluoromethyl (-CF₃) Chiral Stationary Phase
Signal Dispersion (Δδ) Very small, often leading to overlapLarge and predictable Baseline separation of peaks
Reliability for Absolute Configuration LowHigh (with established models)Not directly applicable (retention time)
Risk of Kinetic Resolution Moderate, especially with hindered substratesModerate, requires complete reactionLow to none
Primary Limitation Weak anisotropy causing poor resolution Can be difficult with complex molecules; requires pure agentRequires method development; analyte must have a chromophore for HPLC-UV
¹⁹F NMR Application NoYes, offers a clean spectral window with high sensitivityNo
Experimental Protocols

The following protocols outline the general procedure for derivatization. Note: These are generalized methods and may require optimization for specific substrates.

Objective: To convert a chiral alcohol into its corresponding (R)- and (S)-MPA diastereomeric esters for NMR analysis.

Materials:

  • This compound ((S)-MPA)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Chiral alcohol of interest

  • 4-(Dimethylamino)pyridine (DMAP, catalyst)

  • Deuterated chloroform (CDCl₃) for NMR

Procedure:

  • Preparation of (S)-MPA Chloride:

    • In a flame-dried, N₂-purged flask, dissolve (S)-MPA (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude (S)-MPA chloride. Use immediately in the next step.

  • Esterification (performed in an NMR tube for small scale):

    • In a clean, dry NMR tube, dissolve the chiral alcohol (~1-5 mg, 1.0 eq) and a catalytic amount of DMAP in ~0.5 mL of CDCl₃ containing anhydrous pyridine (3.0 eq).

    • Acquire a preliminary ¹H NMR spectrum of the starting alcohol.

    • Prepare a solution of the crude (S)-MPA chloride (~1.2 eq) in a small amount of anhydrous CDCl₃.

    • Add the (S)-MPA chloride solution to the NMR tube containing the alcohol.

    • Monitor the reaction directly by ¹H NMR until the signals for the starting alcohol have disappeared, indicating complete conversion. This is crucial to avoid kinetic resolution.

  • Analysis:

    • Once the reaction is complete, analyze the ¹H NMR spectrum.

    • Identify a well-resolved proton signal that is duplicated for the two diastereomers.

    • Integrate the corresponding signals to determine the diastereomeric ratio, which reflects the enantiomeric ratio of the starting alcohol.

    • % ee = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100

G cluster_prep Step 1: Acid Chloride Formation cluster_react Step 2: Esterification cluster_analysis Step 3: NMR Analysis s_mpa (S)-MPA reagent + Oxalyl Chloride (or SOCl₂) s_mpa->reagent mpa_cl (S)-MPA Chloride reagent->mpa_cl reaction React in Pyridine/DMAP mpa_cl->reaction chiral_alc Chiral Alcohol (R/S Mixture) chiral_alc->reaction diastereomers Diastereomeric Esters (R,S) and (S,S) reaction->diastereomers nmr Acquire ¹H NMR Spectrum diastereomers->nmr analysis Integrate Signals Calculate Δδ nmr->analysis ee_calc Determine % ee & Assign Configuration analysis->ee_calc

Caption: Workflow for ee determination using the MPA method.

Structural Comparison and the Origin of Anisotropy

The fundamental difference in performance between MPA and MTPA is rooted in their molecular structure. The presence of the planar phenyl ring in MTPA creates a well-defined diamagnetic shielding cone, while the electron-withdrawing -CF₃ group further enhances the effect and provides a unique ¹⁹F NMR handle. MPA lacks these critical features.

G cluster_mpa MPA Ester cluster_mtpa MTPA Ester (Mosher's Ester) mpa mpa mtpa mtpa lab1 Weak Anisotropic Effect: - Methyl Group - Methoxy Group lab2 Strong Anisotropic Effect: - Phenyl Ring - CF₃ Group

Caption: Structural comparison highlighting the key functional groups responsible for the anisotropic effect in MPA vs. MTPA esters.

Conclusion and Recommendations

While this compound is a valid chiral molecule, its application as a general-use chiral derivatizing agent for NMR analysis is severely limited. The primary drawback is its weak anisotropic effect, which results in poor signal separation for the resulting diastereomers. This limitation makes the accurate determination of enantiomeric excess and the reliable assignment of absolute configuration challenging, if not impossible, for many substrates.

For researchers requiring robust and unambiguous stereochemical data, the following recommendations are made:

  • Prioritize Mosher's Acid (MTPA): For general NMR-based analysis of chiral alcohols and amines, MTPA remains the superior choice due to its strong and well-documented anisotropic effects.[7][8]

  • Utilize Orthogonal Methods: Whenever possible, confirm NMR-based ee determination with an orthogonal technique like chiral HPLC or chiral GC. These chromatographic methods provide direct physical separation of enantiomers and are often more sensitive and accurate.

  • Consider More Powerful CDAs: For cases where MTPA proves unsuitable, explore more specialized agents like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP) that are designed for enhanced spectral dispersion.[5]

The this compound method should be reserved for specific, well-validated cases where its limitations are known not to interfere with the analysis, or when other methods are unavailable. For mainstream drug discovery and development, reliance on more powerful and reliable techniques is strongly advised.

References

A Researcher's Guide to Ensuring Reproducibility in Chiral Analysis: A Comparative Study of (S)-2-Methoxypropanoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of stereoselective synthesis and pharmaceutical development, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of scientific rigor and therapeutic safety. The reproducibility of such measurements is paramount, ensuring that experimental findings are both reliable and transferable. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of (S)-2-methoxypropanoic acid and its common alternatives as chiral derivatizing agents for nuclear magnetic resonance (NMR) spectroscopy. By examining the underlying principles, experimental nuances, and potential pitfalls, this document aims to equip scientists with the knowledge to make informed decisions and achieve robust, reproducible results in their stereochemical analyses.

The Critical Role of Chiral Derivatizing Agents in Stereochemical Analysis

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, rendering their differentiation by standard spectroscopic techniques like NMR impossible. The use of a chiral derivatizing agent (CDA) circumvents this limitation by converting a mixture of enantiomers into a mixture of diastereomers. These diastereomers, having different physical properties, produce distinct signals in the NMR spectrum, allowing for their quantification and, consequently, the determination of the enantiomeric excess (ee) of the original sample.[1]

The efficacy of a CDA is judged by several key factors:

  • Optical Purity: The CDA itself must be of the highest possible enantiomeric purity. Any impurity in the CDA will lead to the formation of an additional diastereomer, confounding the analysis and leading to inaccurate ee values.

  • Reaction Kinetics: The derivatization reaction should proceed to completion. Incomplete reactions can lead to kinetic resolution, where one enantiomer of the analyte reacts faster than the other, resulting in a diastereomeric ratio that does not accurately reflect the initial enantiomeric ratio of the analyte.[2]

  • Chemical Shift Dispersion (Δδ): The magnitude of the difference in chemical shifts between the signals of the two diastereomers in the NMR spectrum is a critical performance indicator. A larger Δδ value allows for more accurate integration and quantification, especially for complex molecules or samples with low ee values.

  • Stability: The CDA and the resulting diastereomers must be stable under the reaction and analysis conditions to prevent racemization or degradation, which would compromise the integrity of the measurement.

A Comparative Analysis of Chiral Derivatizing Agents

This guide focuses on a comparative analysis of three key chiral derivatizing agents: this compound, the well-established α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, and the high-performance 2-methoxy-2-(1-naphthyl)propanoic acid (MαNP acid).

This compound

This compound is a relatively simple and accessible chiral derivatizing agent. Its utility lies in its straightforward structure and the potential for the methoxy and methyl groups to create a distinct chiral environment upon esterification with a chiral alcohol or amidation with a chiral amine. However, the magnitude of the induced chemical shift differences (Δδ) in the resulting diastereomers can be modest, potentially leading to signal overlap in complex spectra.

Mosher's Acid (MTPA)

Developed by Harry S. Mosher, MTPA has been a cornerstone of stereochemical analysis for decades.[2] Its key feature is the trifluoromethyl group, which provides a strong and clean signal in ¹⁹F NMR spectroscopy, often simplifying the analysis. The phenyl group induces significant anisotropic effects in the ¹H NMR spectrum, leading to observable chemical shift differences in the diastereomeric esters or amides.[3] However, the presence of an acidic α-proton raises the potential for racemization under certain conditions, a critical consideration for ensuring reproducibility.

MαNP Acid (2-Methoxy-2-(1-naphthyl)propanoic acid)

MαNP acid has emerged as a powerful alternative to Mosher's acid, offering several distinct advantages. The naphthyl group provides a larger and more pronounced aromatic system compared to the phenyl group of MTPA, resulting in significantly larger Δδ values in the ¹H NMR spectra of the corresponding diastereomers.[4][5] This enhanced dispersion is particularly beneficial for the analysis of complex molecules or for determining the absolute configuration of stereocenters. Furthermore, the absence of a proton at the α-position renders MαNP acid resistant to racemization, a significant factor in ensuring the trustworthiness of the experimental results.

Quantitative Performance Comparison

The following table provides a comparative overview of the performance of this compound, Mosher's acid, and MαNP acid based on key performance indicators. The Δδ values are representative and can vary depending on the specific substrate and NMR solvent used.

FeatureThis compoundMosher's Acid (MTPA)MαNP Acid
Structure Simple, aliphaticPhenyl and trifluoromethyl groupsNaphthyl group
Δδ in ¹H NMR Generally small to moderateModerate to largeLarge to very large[4][5]
Risk of Racemization LowPotential under harsh conditionsVery low to negligible
¹⁹F NMR Analysis NoYesNo
Cost Generally lowerModerateHigher
Availability Commercially availableCommercially availableCommercially available

Experimental Protocols for Reproducible Results

To ensure the reproducibility of experiments, it is crucial to follow well-defined and validated protocols. Below are detailed, step-by-step methodologies for the derivatization of a representative chiral secondary alcohol with each of the three chiral derivatizing agents.

General Considerations for All Protocols:
  • Reagent Purity: Use reagents of the highest available purity. The chiral derivatizing agent should have an enantiomeric excess of >99%. The chiral alcohol should be free of impurities that could react with the derivatizing agent.

  • Anhydrous Conditions: All reactions should be carried out under anhydrous conditions to prevent hydrolysis of the acid chloride or anhydride and to avoid side reactions. Use dry solvents and glassware.

  • Stoichiometry: A slight excess of the chiral derivatizing agent is typically used to ensure the complete conversion of the chiral alcohol.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR to ensure completion.

Protocol 1: Derivatization with this compound

This protocol describes the esterification of a chiral secondary alcohol using this compound via the formation of its acid chloride in situ.

Materials:

  • Chiral secondary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Oxalyl chloride or thionyl chloride (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine (2.0 equiv)

  • Anhydrous deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acid chloride is typically complete when gas evolution ceases.

  • In a separate flame-dried flask, dissolve the chiral secondary alcohol in anhydrous DCM and add anhydrous pyridine or triethylamine.

  • Cool the alcohol solution to 0 °C.

  • Slowly add the freshly prepared (S)-2-methoxypropanoyl chloride solution to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric esters by flash column chromatography on silica gel.

  • Dissolve the purified diastereomers in CDCl₃ for ¹H NMR analysis.

Protocol 2: Derivatization with Mosher's Acid (MTPA)

This protocol outlines the widely used method for preparing Mosher's esters using the commercially available Mosher's acid chloride.[6]

Materials:

  • Chiral secondary alcohol (1.0 equiv)

  • (R)- or (S)-Mosher's acid chloride (1.2 equiv)

  • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Anhydrous deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a flame-dried NMR tube or a small vial, dissolve the chiral secondary alcohol in anhydrous DCM or chloroform.

  • Add anhydrous pyridine or a catalytic amount of DMAP.

  • Add (R)- or (S)-Mosher's acid chloride to the solution.

  • Seal the container and allow the reaction to proceed at room temperature for 1-4 hours. For sterically hindered alcohols, the reaction may require longer times or gentle heating.

  • Monitor the reaction by TLC or by directly taking a ¹H NMR spectrum of the reaction mixture.

  • Once the reaction is complete, the crude reaction mixture can often be directly analyzed by ¹H NMR after filtering through a small plug of silica gel to remove the pyridinium salts.

  • For more accurate quantification, a standard aqueous workup as described in Protocol 1 can be performed, followed by purification of the diastereomeric esters.

  • Dissolve the purified diastereomers in CDCl₃ for ¹H NMR analysis.

Protocol 3: Derivatization with MαNP Acid

This protocol details the esterification of a chiral secondary alcohol with MαNP acid, a superior alternative for achieving large chemical shift separations.

Materials:

  • Chiral secondary alcohol (1.0 equiv)

  • (R)- or (S)-MαNP acid (1.2 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equiv) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral secondary alcohol, (R)- or (S)-MαNP acid, and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add DCC or EDC to the solution. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • If DCC was used, filter off the DCU precipitate and wash with a small amount of DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the diastereomeric esters by flash column chromatography on silica gel. The separation of MαNP esters is often more straightforward than that of Mosher's esters due to their larger polarity differences.

  • Dissolve the purified diastereomers in CDCl₃ for ¹H NMR analysis.

Visualizing the Workflow and Logic

To better illustrate the experimental workflow and the underlying logic of using chiral derivatizing agents, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Derivatization Reaction cluster_products Diastereomeric Products cluster_analysis Analysis Racemic_Alcohol Racemic Chiral Alcohol (R/S) Esterification Esterification Racemic_Alcohol->Esterification CDA Enantiopure Chiral Derivatizing Agent (S) CDA->Esterification Diastereomers Mixture of Diastereomers (R,S) and (S,S) Esterification->Diastereomers NMR ¹H NMR Spectroscopy Diastereomers->NMR Integration Integration of Diastereomeric Signals NMR->Integration ee_Calc Calculation of Enantiomeric Excess Integration->ee_Calc G cluster_logic Logical Framework for Reproducibility Purity High Enantiomeric Purity of CDA (>99%) Reproducibility Reproducible and Reliable Enantiomeric Excess Value Purity->Reproducibility Prevents systematic error Completion Reaction Driven to Completion (>99%) Completion->Reproducibility Avoids kinetic resolution bias Stability Chemical and Stereochemical Stability of Reagents and Products Stability->Reproducibility Prevents racemization/degradation Analysis Accurate NMR Integration and Analysis Analysis->Reproducibility Ensures accurate quantification

References

A Senior Application Scientist's Guide to Statistical Analysis of Data from (S)-2-methoxypropanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. (S)-2-methoxypropanoic acid, a well-regarded chiral derivatizing agent (CDA), facilitates this critical analysis by converting enantiomeric mixtures into diastereomers, which are readily distinguishable by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

This guide provides an in-depth comparison of statistical methodologies for analyzing data derived from this compound experiments. Moving beyond mere protocol, we will explore the causality behind experimental choices and statistical models, empowering researchers, scientists, and drug development professionals to select and validate analytical strategies that ensure the highest degree of scientific integrity.

Chapter 1: The Foundational Chemistry of Chiral Derivatization

The efficacy of this compound lies in its ability to react with chiral alcohols or amines to form a covalent bond, creating a pair of diastereomeric esters or amides.[1][2] Unlike the original enantiomers, which are spectroscopically identical in an achiral environment, these diastereomers exhibit distinct chemical shifts in the NMR spectrum.[3] This distinction is the basis for quantification.

The primary objective is to ensure the derivatization reaction proceeds to completion without kinetic resolution, which would otherwise introduce a systematic error in the measured enantiomeric ratio.

Chapter 2: Designing Robust Experiments for High-Fidelity Data

The quality of statistical analysis is fundamentally dependent on the quality of the input data. A meticulously designed experiment is a self-validating system. For derivatization with this compound (or its activated form, the acid chloride), several parameters are critical.

Key Experimental Parameters:

ParameterRationale & CausalityRecommended Setting
Stoichiometry An excess of the chiral derivatizing agent is used to drive the reaction to completion, ensuring all of the analyte is converted. However, a large excess should be avoided as it can complicate the resulting NMR spectrum.1.1 to 1.5 equivalents of this compound chloride relative to the chiral analyte.
Reaction Time Insufficient reaction time can lead to incomplete derivatization, skewing the results. The reaction should be monitored (e.g., by TLC or a preliminary NMR) to determine the point of completion.Typically 1-4 hours, but must be empirically determined for the specific analyte.
Temperature The reaction should be conducted at a temperature that ensures a reasonable reaction rate without causing degradation of the reactants or products.Room temperature (20-25°C) is often sufficient.
Solvent An inert, anhydrous aprotic solvent is crucial to prevent hydrolysis of the acid chloride and to fully dissolve the reactants.Dichloromethane (DCM) or Chloroform-d (CDCl₃) are common choices.
Protocol 2.1: Standard Derivatization of a Chiral Alcohol
  • Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add a suitable non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents), followed by the dropwise addition of this compound chloride (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction with a mild aqueous acid (e.g., 1M HCl), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Sample Preparation for NMR: Prepare the sample by dissolving the crude diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃). An internal standard may be added for quantitative purposes.

Chapter 3: Foundational Data Analysis: Calculating Enantiomeric Excess

Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[4] It is calculated from the integrated areas of the NMR signals corresponding to each diastereomer.

Formula 3.1: Calculation of Enantiomeric Excess (% ee)

% ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Where:

  • Integral_major is the integrated area of the signal for the major diastereomer.

  • Integral_minor is the integrated area of the signal for the minor diastereomer.

For an accurate calculation, it is essential to select well-resolved signals in the NMR spectrum that are free from overlap with other signals.

Chapter 4: A Comparative Guide to Statistical Methods for Uncertainty Analysis

Calculating a single ee value is insufficient for rigorous scientific work. A robust analysis must also quantify the uncertainty of this measurement. Here, we compare two common statistical approaches.

Method A: Repeatability and Standard Deviation

This method assesses the precision of the entire experimental and analytical process by analyzing multiple, independent samples.

Experimental Workflow:

  • Prepare a minimum of three independent samples of the same chiral analyte using the protocol described in Chapter 2.

  • Acquire and process the ¹H NMR spectrum for each sample under identical conditions.

  • For each spectrum, calculate the % ee using Formula 3.1.

Statistical Analysis:

  • Calculate the mean % ee.

  • Calculate the sample standard deviation (SD).

  • Calculate the 95% confidence interval (CI) to provide a range within which the true value of the ee is likely to fall.

Data Summary (Example):

Replicate% ee
195.2
294.8
395.5
Mean 95.17
Std. Dev. 0.35
95% CI 94.29 - 96.05
  • Expert Insight: This method is straightforward and provides a good measure of the overall precision of the method. It is particularly valuable during method validation to establish the repeatability of the assay.[5][6]

Method B: Uncertainty Propagation from a Single Spectrum

This approach provides a statistical estimate of uncertainty from a single, high-quality measurement by considering the sources of error in that measurement, primarily the signal-to-noise ratio (S/N) of the integrated peaks.[7] For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is recommended.[8][9]

Experimental Workflow:

  • Prepare one sample and acquire a high-quality ¹H NMR spectrum with an optimal S/N ratio. This may require an increased number of scans.[9]

  • Carefully integrate the signals for the major and minor diastereomers.

  • Measure the S/N for both the major and minor peaks.

Statistical Analysis: The uncertainty in the ratio of two peaks is related to their respective S/N ratios. A simplified formula for the relative uncertainty in the ratio (R = A/B) can be expressed as: (ΔR/R)² ≈ (1/S/N_A)² + (1/S/N_B)².[7] This uncertainty can then be propagated through the % ee calculation.

Data Summary (Example):

ParameterMajor DiastereomerMinor Diastereomer
Integral 1.000.025
S/N Ratio 50050
% ee Calculated 95.12%
Propagated Uncertainty (±) 0.45%
Reported Value 95.1 ± 0.5%
  • Expert Insight: This method is highly valuable when the sample is scarce or when a rapid assessment of uncertainty is needed. It directly addresses the quality of the NMR data itself as a source of error. However, it does not account for variability in sample preparation.[8]

Chapter 5: Visualization and Interpretation

Visual aids are indispensable for conveying complex workflows and for decision-making.

Workflow for Enantiomeric Excess Determination

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Statistics Analyte Chiral Analyte (Alcohol/Amine) Deriv Derivatization Reaction Analyte->Deriv CDA (S)-2-methoxypropanoic acid chloride CDA->Deriv NMR_Acq NMR Spectrum Acquisition Deriv->NMR_Acq Processing Data Processing (Phasing, Baseline) NMR_Acq->Processing Integration Peak Integration Processing->Integration ee_Calc Calculate % ee Integration->ee_Calc Stat_Analysis Statistical Analysis (SD or Error Propagation) ee_Calc->Stat_Analysis Report Final Report: % ee ± Uncertainty Stat_Analysis->Report

Caption: Overall workflow from sample preparation to final statistical reporting.

Decision Tree for Selecting a Statistical Method

G Start Start: Need to Determine % ee with Uncertainty Q1 Is this for method validation or routine QC? Start->Q1 Method_A Method A: Repeatability & Std. Dev. (n≥3) Q1->Method_A Validation/QC Q2 Is the sample quantity limited? Q1->Q2 Exploratory Note_A Provides measure of overall process precision. Method_A->Note_A Q2->Method_A No Method_B Method B: Single Spectrum Error Propagation Q2->Method_B Yes Note_B Assesses uncertainty from a single high-quality spectrum. Method_B->Note_B

References

A Comparative Guide to (S)-2-Methoxypropanoic Acid and its Analogs as Chiral Derivatizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the accurate determination of enantiomeric excess (ee) is paramount. Chiral derivatizing agents (CDAs) remain a cornerstone for this purpose, converting enantiomers into diastereomers distinguishable by NMR spectroscopy. While Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) has long been the gold standard, researchers continually seek alternatives offering improved resolution and broader applicability. This guide provides a detailed comparison of (S)-2-methoxypropanoic acid and its powerful analog, (S)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), against the benchmark MTPA, supported by experimental data and protocols.

The Principle of Chiral Derivatization for Enantiomeric Excess Determination

The fundamental principle behind using CDAs lies in the conversion of a mixture of enantiomers into a mixture of diastereomers.[1] Enantiomers are spectroscopically indistinguishable in an achiral environment, but diastereomers possess different physical and spectral properties. By reacting a chiral substrate with an enantiomerically pure CDA, diastereomeric products are formed, which can then be distinguished and quantified using techniques like NMR spectroscopy.

The workflow for this process can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Analysis Racemic Substrate\n(e.g., Alcohol, Amine) Racemic Substrate (e.g., Alcohol, Amine) Reaction with (S)-CDA Reaction with (S)-CDA Racemic Substrate\n(e.g., Alcohol, Amine)->Reaction with (S)-CDA Covalent Bonding Diastereomeric Mixture\n((R)-Substrate-(S)-CDA & (S)-Substrate-(S)-CDA) Diastereomeric Mixture ((R)-Substrate-(S)-CDA & (S)-Substrate-(S)-CDA) Reaction with (S)-CDA->Diastereomeric Mixture\n((R)-Substrate-(S)-CDA & (S)-Substrate-(S)-CDA) Distinct Signals (S)-CDA (S)-CDA (S)-CDA->Reaction with (S)-CDA NMR Spectroscopy NMR Spectroscopy Diastereomeric Mixture\n((R)-Substrate-(S)-CDA & (S)-Substrate-(S)-CDA)->NMR Spectroscopy Distinct Signals Quantification of Signals Quantification of Signals NMR Spectroscopy->Quantification of Signals Determination of Enantiomeric Excess (ee) Determination of Enantiomeric Excess (ee) Quantification of Signals->Determination of Enantiomeric Excess (ee)

Caption: Workflow for ee determination using a chiral derivatizing agent.

Comparative Analysis: MαNP Acid vs. Mosher's Acid (MTPA)

While direct peer-reviewed validation for this compound is not extensively documented, its structural analog, (S)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), has been shown to be a highly effective chiral derivatizing agent, in some cases superior to MTPA.

A key performance indicator for a CDA is the magnitude of the chemical shift differences (Δδ) between the resulting diastereomers in the ¹H NMR spectrum. Larger Δδ values lead to better-resolved signals, allowing for more accurate integration and, consequently, a more reliable determination of enantiomeric excess.

Studies have demonstrated that MαNP acid provides significantly larger ¹H NMR chemical shift differences (Δδ = δ(R) - δ(S)) for the diastereomeric esters of chiral alcohols compared to conventional chiral auxiliaries like MTPA.[2] This makes MαNP acid a very powerful tool for determining the absolute configuration of chiral alcohols using the ¹H NMR anisotropy method.[2]

Chiral Derivatizing AgentKey Structural FeatureReported Performance
Mosher's Acid (MTPA) Phenyl and Trifluoromethyl groupsWell-established, reliable, but can have small Δδ values.
This compound Methyl groupExpected to have smaller anisotropic effects than MTPA or MαNP acid.
(S)-MαNP Acid Naphthyl groupLarger ¹H NMR chemical shift differences (Δδ) compared to MTPA, leading to better signal resolution.[2]

The enhanced performance of MαNP acid is attributed to the larger anisotropic effect of the naphthyl group compared to the phenyl group in MTPA. This effect creates a more pronounced difference in the magnetic environments of the protons in the two diastereomers, leading to greater separation of their NMR signals.

Experimental Protocol: Determination of Enantiomeric Excess of a Chiral Alcohol using a Chiral Derivatizing Agent

The following is a general protocol for the derivatization of a chiral alcohol with a chiral carboxylic acid (e.g., MαNP acid or this compound) for NMR analysis. This protocol is based on established methods for esterification.

Materials:

  • Chiral alcohol of unknown enantiomeric excess

  • This compound or (S)-MαNP acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) and the chiral derivatizing agent (1.1 equivalents) in anhydrous DCM.

  • Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution, followed by the slow addition of a solution of DCC (1.2 equivalents) in anhydrous DCM.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude diastereomeric esters.

  • Purification (if necessary): If the crude product is not clean enough for NMR analysis, it can be purified by flash column chromatography on silica gel.

  • NMR Analysis:

    • Dissolve a small amount of the purified diastereomeric esters in CDCl₃.

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved proton signal that is present in both diastereomers but at different chemical shifts.

    • Carefully integrate the two signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the original alcohol sample.

G Start Start Dissolve Chiral Alcohol & CDA in DCM Dissolve Chiral Alcohol & CDA in DCM Start->Dissolve Chiral Alcohol & CDA in DCM Add DMAP & DCC Add DMAP & DCC Dissolve Chiral Alcohol & CDA in DCM->Add DMAP & DCC Stir at Room Temperature (2-4h) Stir at Room Temperature (2-4h) Add DMAP & DCC->Stir at Room Temperature (2-4h) Filter to Remove DCU Filter to Remove DCU Stir at Room Temperature (2-4h)->Filter to Remove DCU Aqueous Workup (HCl, NaHCO3, Brine) Aqueous Workup (HCl, NaHCO3, Brine) Filter to Remove DCU->Aqueous Workup (HCl, NaHCO3, Brine) Dry with Na2SO4 Dry with Na2SO4 Aqueous Workup (HCl, NaHCO3, Brine)->Dry with Na2SO4 Concentrate Concentrate Dry with Na2SO4->Concentrate Purify by Chromatography (Optional) Purify by Chromatography (Optional) Concentrate->Purify by Chromatography (Optional) Prepare NMR Sample in CDCl3 Prepare NMR Sample in CDCl3 Purify by Chromatography (Optional)->Prepare NMR Sample in CDCl3 Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Prepare NMR Sample in CDCl3->Acquire 1H NMR Spectrum Integrate Diastereomeric Signals Integrate Diastereomeric Signals Acquire 1H NMR Spectrum->Integrate Diastereomeric Signals Calculate Enantiomeric Excess Calculate Enantiomeric Excess Integrate Diastereomeric Signals->Calculate Enantiomeric Excess End End Calculate Enantiomeric Excess->End

Caption: Experimental workflow for derivatization and NMR analysis.

Conclusion

While this compound itself awaits extensive peer-reviewed validation as a chiral derivatizing agent, its close analog, MαNP acid, has demonstrated significant advantages over the traditional Mosher's acid, primarily in providing larger and more easily quantifiable chemical shift differences in ¹H NMR spectroscopy. This makes MαNP acid and, by extension, other 2-methoxypropanoic acid derivatives, promising candidates for the accurate determination of enantiomeric excess and absolute configuration of chiral molecules. The choice of a chiral derivatizing agent should be guided by the specific substrate and the desired level of resolution, with MαNP acid presenting a powerful option for challenging separations.

References

A Senior Application Scientist's Guide: Cost-Benefit Analysis of (S)-2-Methoxypropanoic Acid vs. Established Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis, quality control, and regulatory compliance. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, making the quantification of its enantiomeric purity a critical parameter.[1] This guide provides an in-depth, comparative analysis of various methods for determining the enantiomeric excess of chiral alcohols and amines, with a special focus on the cost-benefit profile of using (S)-2-methoxypropanoic acid as a chiral derivatizing agent against established alternatives.

Our analysis is structured to move from the underlying principles of each technique to a pragmatic, data-driven comparison, empowering you to select the most fitting method for your specific analytical challenge, whether in a high-throughput screening environment or for meticulous, late-stage characterization.

The Indirect Approach: Chiral Derivatizing Agents (CDAs)

The foundational principle of the indirect method is elegant in its simplicity: convert a mixture of inseparable enantiomers into a mixture of diastereomers.[2][3] Diastereomers, unlike enantiomers, possess distinct physical and chemical properties, rendering them separable and quantifiable by standard analytical techniques such as NMR spectroscopy or achiral HPLC.[3][4] This conversion is achieved by reacting the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA).

This compound: The Cost-Effective Workhorse

This compound is a chiral carboxylic acid that can serve as a straightforward and accessible CDA.[5] It reacts with chiral alcohols or amines, typically through an acid-catalyzed esterification or amidation, to form a pair of diastereomers.

The causality behind this method's utility in NMR spectroscopy lies in the distinct three-dimensional environments created in the resulting diastereomers. The protons or other NMR-active nuclei in the original analyte, now part of a larger diastereomeric structure, will experience different magnetic shielding effects. This difference manifests as separate signals in the NMR spectrum, the integration of which directly corresponds to the enantiomeric ratio of the original sample.

Mechanism: Esterification with this compound

Caption: Workflow for ee determination using a Chiral Derivatizing Agent.

The Gold Standard CDA: Mosher's Acid (MTPA)

For decades, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, has been the preeminent CDA for determining the absolute configuration and enantiomeric purity of alcohols and amines.[6][7][8] Its efficacy stems from two key structural features: the phenyl ring and the trifluoromethyl (-CF₃) group.[6]

  • Anisotropic Effect: The phenyl group creates a strong anisotropic magnetic field. In the preferred conformation of the resulting MTPA esters/amides, this field causes significant and, crucially, predictable shielding or deshielding of nearby protons in the analyte moiety. This leads to large, easily resolved chemical shift differences (Δδ) in the ¹H NMR spectrum.[6]

  • ¹⁹F NMR Analysis: The presence of the -CF₃ group provides an additional, powerful analytical handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and no background signals in typical organic molecules. The diastereomeric MTPA derivatives will exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for clean and accurate quantification, often superior to ¹H NMR.[9]

Alternative Methodologies: A Comparative Overview

While CDAs offer a robust solution, other techniques provide alternative cost-benefit profiles.

Direct Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely used technique for enantiomeric excess determination.[10][11] This method provides direct separation of enantiomers without any prior derivatization.[12]

Principle of Operation: The separation is achieved on a Chiral Stationary Phase (CSP). A CSP is a column packing material that is itself enantiomerically pure. It forms transient, diastereomeric complexes with the enantiomers of the analyte as they pass through the column. The differing stability of these complexes leads to different retention times, resulting in the separation of the enantiomers into distinct peaks.[13] The choice of CSP is the most critical factor for successful separation.[10]

input {Racemic Mixture (R+S) | Injected onto Column} column Chiral Stationary Phase (CSP) (R)-Enantiomer interacts more strongly (S)-Enantiomer interacts less strongly input->column:f0 output Separated Peaks (R)-Enantiomer (longer retention) (S)-Enantiomer (shorter retention) column:f1->output:R Stronger Interaction column:f2->output:S Weaker Interaction detector Detector (e.g., UV) output->detector

Caption: Principle of enantiomeric separation by Chiral HPLC.

In-Situ Method: NMR with Chiral Shift Reagents (CSRs)

This technique occupies a middle ground, offering in-situ analysis without covalent modification. Chiral Shift Reagents, typically lanthanide complexes, are added directly to the NMR sample.[14][15] They form rapid, reversible coordinate bonds with Lewis basic sites (like alcohols or amines) on the analyte.[16] This creates transient diastereomeric complexes within the NMR tube, which, like the CDA derivatives, exhibit distinct chemical shifts for the two enantiomers, allowing for direct quantification from a single spectrum.[16]

Comprehensive Cost-Benefit Analysis

The optimal method depends on a balance of cost, performance, and logistical factors. The following table provides a structured comparison to guide your decision-making process.

ParameterThis compoundMosher's Acid (MTPA)Chiral HPLC (Direct)NMR with Chiral Shift Reagents (CSRs)
COST
Reagent/Column CostLow. Consumable reagent.Moderate to High. Consumable reagent.High Initial Cost. Column is reusable but expensive.High. Reagents are expensive but used in sub-stoichiometric amounts.
Instrument AccessStandard NMR.Standard NMR (¹H and ¹⁹F capabilities).Dedicated HPLC system with high-quality pump and detector.Standard NMR.
PERFORMANCE
Accuracy & PrecisionGood. Dependent on NMR resolution and integration.Very Good to Excellent. ¹⁹F NMR often provides superior accuracy.Excellent. Often considered the "gold standard" for quantitative accuracy.[10][17]Good. Dependent on complex formation and peak resolution; potential for line broadening.
Sensitivity (LOD/LOQ)Moderate (NMR).Moderate (¹H NMR), High (¹⁹F NMR).High. Especially with sensitive detectors (UV, FLD, MS).Low to Moderate (NMR).
UniversalityBroad for alcohols and amines.Broad for alcohols and amines.[8]Very broad, but requires a suitable CSP for each class of compound.[10]Limited to analytes with Lewis basic sites for complexation.
EFFICIENCY & LOGISTICS
Sample Prep TimeHigh. Requires reaction, workup, and purification.High. Requires reaction, workup, and purification.Low to Moderate. Requires method development, but sample prep is simple dissolution.Very Low. Simple addition of reagent to NMR tube.
Analysis TimeModerate (NMR acquisition).Moderate (NMR acquisition).Fast per sample, but method development can be lengthy.Fast (NMR acquisition).
Sample ConsumptionHigh (stoichiometric reaction).High (stoichiometric reaction).Low. Analytical scale injections.Moderate. Sample is not consumed and can be recovered.
Waste GenerationHigh (solvents, reagents).High (solvents, reagents).Moderate (mobile phase).Low.
Required ExpertiseStandard organic synthesis and NMR interpretation skills.Standard organic synthesis and advanced NMR skills (including ¹⁹F).Specialized expertise in HPLC method development.Advanced NMR interpretation skills.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems.

Protocol 1: ee Determination of a Secondary Alcohol using this compound

This protocol describes the derivatization of a racemic secondary alcohol (e.g., 1-phenylethanol) and subsequent analysis by ¹H NMR.

Materials:

  • This compound (1.0 eq)

  • 1-phenylethanol (racemic, 1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~5 mol%)[18]

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure (Fischer Esterification):

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 1-phenylethanol (1.0 eq) and this compound (1.0 eq).[5][19]

  • Solvent & Catalyst: Dissolve the reactants in the anhydrous solvent (e.g., 25 mL of Toluene for a 10 mmol scale reaction). Cautiously add the catalytic amount of concentrated H₂SO₄ to the stirring mixture.[20]

  • Reaction: Heat the mixture to reflux (e.g., using a Dean-Stark apparatus if using Toluene to remove water and drive the equilibrium) and stir until the reaction is complete (monitor by TLC). This can take several hours.[20][21]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated NaHCO₃ solution (2x) to remove unreacted acid, and finally with brine.[20]

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The crude product is a mixture of two diastereomeric esters. Dissolve a small amount (~10-15 mg) in CDCl₃ and acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).

  • Quantification: Identify a well-resolved proton signal that is distinct for each diastereomer (e.g., the methine proton of the alcohol moiety or the methyl protons of the acid moiety). Carefully integrate the two peaks. The enantiomeric excess is calculated as: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Protocol 2: Direct ee Determination by Chiral HPLC

This protocol outlines a general workflow for developing a separation method for a chiral alcohol like Propranolol.[12]

Materials:

  • Racemic analyte standard (e.g., Propranolol)

  • Enantiomerically pure standard (if available, for peak identification)

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol)

  • Chiral column (e.g., Polysaccharide-based CSP like Chiralpak® or Chiralcel®)[10]

  • HPLC system with UV detector

Procedure:

  • Column Selection: Based on literature for similar compounds, select a CSP. Polysaccharide-based columns are a versatile starting point for many chiral alcohols.[12]

  • Initial Mobile Phase Screening:

    • Prepare a stock solution of the racemic analyte (~1 mg/mL) in the mobile phase or a compatible solvent.[10]

    • Start with a standard mobile phase, such as n-Hexane/IPA (90:10 v/v).

    • Equilibrate the column with the mobile phase at a standard flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[13]

  • Injection and Analysis: Inject the sample and monitor the chromatogram at a suitable UV wavelength (e.g., 230 or 254 nm).

  • Method Optimization:

    • Resolution: If separation is poor, adjust the ratio of the alcohol modifier (IPA or ethanol). Decreasing the alcohol percentage generally increases retention and may improve resolution.

    • Elution Order: If an enantiopure standard is available, inject it to confirm the elution order of the R and S enantiomers.

    • Peak Shape: Small amounts of an additive (e.g., 0.1% diethylamine for basic analytes or 0.1% trifluoroacetic acid for acidic analytes) can improve peak shape.

  • Quantification: Once a satisfactory separation is achieved (baseline resolution, Rs > 1.5), integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the same formula as in the NMR method.[13]

Conclusion and Recommendations

The choice of method for determining enantiomeric excess is a critical decision driven by a project's specific needs, balancing accuracy, throughput, cost, and available resources.

G Start Start: Need to Determine ee Q_Throughput High Throughput Screening? Start->Q_Throughput Q_Cost Is Cost the Primary Constraint? Q_Throughput->Q_Cost No M_HPLC Method: Chiral HPLC Q_Throughput->M_HPLC Yes Q_Destructive Is Non-Destructive Analysis Required? Q_Cost->Q_Destructive No M_S2MPA Method: this compound Q_Cost->M_S2MPA Yes Q_AbsConfig Need Absolute Configuration Data? Q_Destructive->Q_AbsConfig No M_CSR Method: NMR with CSR Q_Destructive->M_CSR Yes Q_AbsConfig->M_S2MPA No M_MTPA Method: Mosher's Acid (MTPA) Q_AbsConfig->M_MTPA Yes

Caption: Decision workflow for selecting an ee determination method.

  • This compound emerges as a highly valuable tool for routine analysis in research and academic labs where cost is a primary driver and a simple, reliable CDA is sufficient. It is an excellent choice for confirming the success of enantioselective reactions when the absolute configuration is already known.

  • Mosher's Acid (MTPA) remains the authoritative choice when absolute configuration needs to be determined or when the highest reliability and resolution via ¹⁹F NMR are required for critical samples. Its higher cost is justified by the richness and predictability of the data it provides.

  • Chiral HPLC is the undisputed champion for quality control, high-throughput screening, and regulated environments where validated accuracy and precision are paramount. The initial investment in columns and method development pays dividends in sample throughput and data quality.[11]

  • NMR with Chiral Shift Reagents is a niche but powerful method for rapid, non-destructive analysis of precious samples, provided the analyte is amenable to complexation.

Ultimately, a well-equipped laboratory should view these methods not as competitors, but as a complementary toolkit. A cost-effective screen with this compound can precede a more rigorous, validated analysis by Chiral HPLC, ensuring both efficiency and scientific integrity throughout the drug development pipeline.

References

A Senior Application Scientist's Guide to Statistical Methods for Validating Enantiomeric Excess Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail—it is a critical determinant of its pharmacological activity and safety profile. The two enantiomers of a chiral drug can exhibit vastly different effects, with one being therapeutic while the other might be inactive or even toxic. Consequently, the accurate determination and rigorous validation of enantiomeric excess (ee) are cornerstones of drug quality, safety, and efficacy.[1] This guide provides an in-depth comparison of statistical methodologies essential for validating ee results, ensuring that your analytical procedures are not just precise, but robust, reliable, and fit for their intended purpose.

This document moves beyond a simple recitation of validation parameters. It is designed to provide a causal understanding of why certain statistical tools are chosen and how they create a self-validating system that can withstand regulatory scrutiny and ensure product quality.

The Foundation: Why Statistical Validation Matters

The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[1][2] For chiral methods, this process confirms that the measurement of each enantiomer is accurate, allowing for a reliable determination of enantiomeric excess.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the ICH Q2(R1) guidelines mandate this validation.[3][4][5][6] The core objective is to establish, through documented laboratory studies, that the performance characteristics of the method meet the requirements for the analytical application.[7]

Statistical analysis is not merely a component of validation; it is the language used to interpret the data and make objective judgments about the method's performance. It allows us to quantify uncertainty, identify sources of variability, and ultimately, to build confidence in the reported ee value.

Core Statistical Methods for Enantiomeric Excess Validation

While standard validation characteristics such as specificity, linearity, accuracy, and precision are fundamental, their assessment is significantly enhanced by the application of more advanced statistical methods.[6][8] We will explore three key statistical pillars: Analysis of Variance (ANOVA), advanced Regression Analysis, and Design of Experiments (DoE).

Analysis of Variance (ANOVA): Dissecting Method Variability

Analysis of Variance (ANOVA) is a powerful statistical tool used to compare the means of two or more groups. In the context of ee validation, it is indispensable for assessing intermediate precision and robustness by identifying the significance of various factors on the analytical result.

Causality Behind the Choice: Why use ANOVA over multiple t-tests? When comparing multiple factors (e.g., different analysts, instruments, or days), performing multiple two-sample t-tests inflates the probability of making a Type I error (a false positive). ANOVA analyzes all factors simultaneously, controlling the overall error rate and providing a more accurate assessment of which factors, if any, have a statistically significant impact on the ee measurement.[9]

Experimental Protocol: Intermediate Precision Assessment using Two-Way ANOVA

This protocol determines if different analysts or different instruments contribute significantly to the variability of the ee measurement.

  • Factor Definition:

    • Factor A: Analyst (e.g., Analyst 1, Analyst 2)

    • Factor B: Instrument (e.g., HPLC System 1, HPLC System 2)

  • Sample Preparation: Prepare a homogenous batch of a sample with a known, non-racemic enantiomeric excess (e.g., 90% ee).

  • Experimental Design: Each analyst will run a set number of replicate injections (e.g., n=6) on each instrument. The run order should be randomized to prevent systematic bias.

  • Data Collection: Record the measured enantiomeric excess for each of the 24 runs (2 analysts x 2 instruments x 6 replicates).

  • Statistical Analysis (ANOVA):

    • Perform a two-way ANOVA on the collected data.

    • The analysis will partition the total variance into components attributable to:

      • The Analysts (Factor A)

      • The Instruments (Factor B)

      • The interaction between Analyst and Instrument (A x B)

      • Residual (random) error

  • Interpretation & Acceptance Criteria:

    • Compare the calculated F-statistic for each factor and the interaction against a critical F-value (or evaluate the p-value, typically with α = 0.05).

    • If p > 0.05: The factor is not statistically significant. This is the desired outcome, demonstrating the method is rugged between analysts and instruments.

    • If p < 0.05: The factor has a statistically significant impact on the result, indicating a source of systematic error that must be investigated and rectified.

Hypothetical Data Summary for ANOVA

FactorSum of Squares (SS)Degrees of Freedom (df)Mean Square (MS)F-statisticp-value
Analyst0.0810.081.600.220
Instrument0.1510.153.000.098
Interaction0.0310.030.600.448
Residual1.00200.05
Total 1.26 23

In this hypothetical case, all p-values are > 0.05, indicating no significant difference between analysts or instruments.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Interpretation P1 Define Factors (e.g., Analyst, Instrument) P2 Prepare Homogenous Sample Batch (Known ee) P1->P2 E1 Randomize Run Order P2->E1 E2 Analysts Perform Replicate Injections on Each Instrument E1->E2 E3 Record ee% Data E2->E3 A1 Perform Two-Way ANOVA E3->A1 A2 Calculate p-values for Factors & Interaction A1->A2 A3 p > 0.05 for all? A2->A3 A4 Method is Robust A3->A4 Yes A5 Investigate Significant Source of Variation A3->A5 No

Regression Analysis: Beyond Linearity

While linear regression is standard for verifying the relationship between concentration and response, it can be extended for a more sophisticated comparison of analytical methods. This is particularly useful when transferring a method or comparing a new method against an established one.

Causality Behind the Choice: Simple correlation is insufficient. A high R² value only indicates a strong linear relationship; it does not prove agreement. Two methods could be perfectly correlated (R² = 1) but give systematically different results (e.g., Method B always reads 10% higher than Method A). Regression analysis allows for the detection of both constant and proportional bias.

Experimental Protocol: Method Comparison using Linear Regression

This protocol compares a new test method against a validated reference method.

  • Sample Selection: Prepare or select a minimum of 10 samples with ee values spanning the desired range of the method (e.g., 0% to 100% ee).

  • Data Collection: Analyze each sample using both the new test method (Y-axis) and the reference method (X-axis).

  • Statistical Analysis:

    • Plot the results of the test method vs. the reference method.

    • Perform a linear regression to obtain the equation Y = β₀ + β₁X .

    • Calculate the 95% confidence intervals for the intercept (β₀) and the slope (β₁).

  • Interpretation & Acceptance Criteria:

    • Intercept (β₀): This represents the constant systematic error (bias). The 95% confidence interval for the intercept should contain 0.

    • Slope (β₁): This represents the proportional systematic error. The 95% confidence interval for the slope should contain 1.0.

    • If both conditions are met, there is no statistically significant difference between the two methods.

Hypothetical Data for Method Comparison

SampleReference Method ee% (X)New Method ee% (Y)
15.25.5
220.119.8
349.850.1
475.374.9
590.591.0
698.999.2

Regression Results:

  • Slope (β₁): 1.002 (95% CI: [0.995, 1.009])

  • Intercept (β₀): 0.15 (95% CI: [-0.25, 0.55])

  • R²: 0.9998

Design of Experiments (DoE): Proactively Building Robustness

Design of Experiments (DoE) is a systematic approach to method development and validation that allows for the simultaneous study of multiple method parameters.[10][11] For chiral separations, which can be sensitive to minor changes, DoE is the most efficient and effective way to perform robustness testing.[12]

Causality Behind the Choice: The traditional "one-factor-at-a-time" (OFAT) approach to robustness is inefficient and, more importantly, fails to detect interactions between factors. For example, the effect of changing the mobile phase composition might be different at a low column temperature than at a high one. DoE is designed to uncover these critical interactions, leading to a truly robust method.[11]

Experimental Protocol: Robustness Testing using a Fractional Factorial DoE

This protocol assesses the effect of small, deliberate variations in method parameters on the resolution of enantiomers and the calculated ee.

  • Factor & Level Definition: Identify critical method parameters and define high (+1) and low (-1) levels around the nominal setpoint.

    • A: Mobile Phase % Isopropanol (e.g., 9.8% / 10.2%)

    • B: Column Temperature (e.g., 23°C / 27°C)

    • C: Flow Rate (e.g., 0.95 mL/min / 1.05 mL/min)

  • Response Definition: Define the critical quality attributes to be measured.

    • R1: Resolution between enantiomer peaks (Rs)

    • R2: Measured Enantiomeric Excess (%ee)

  • Experimental Design: Select an appropriate design (e.g., a 2³⁻¹ fractional factorial design requiring only 4 runs plus center points, instead of the full 8).

  • Data Collection & Analysis: Execute the randomized runs. Analyze the results to determine the main effects of each factor and any significant interactions. A Pareto chart is often used to visualize the significance of the effects.

  • Interpretation:

    • Identify which factors, if any, have a statistically significant effect on the resolution or ee measurement.

    • If no factors are significant, the method is robust over the tested range.

    • If a factor is significant, the operational range for that parameter may need to be tightened in the final method SOP.

G cluster_input Input Factors cluster_output Output Responses A Mobile Phase % DOE DoE (Statistical Model) A->DOE B Temperature B->DOE C Flow Rate C->DOE R1 Resolution (Rs) R2 Enantiomeric Excess DOE->R1 DOE->R2

Conclusion: A Self-Validating System

By integrating these statistical methods into your validation protocols, you move from simply checking boxes to building a deep, causal understanding of your analytical procedure. ANOVA confirms that your method is insensitive to operational variations like different analysts or equipment. Advanced regression validates method transfers and updates by proving equivalency, not just correlation. Finally, DoE proactively builds quality and robustness into the method from the development stage, identifying critical parameters and their interactions.

This multi-faceted statistical approach creates a self-validating system where the data itself provides overwhelming evidence of the method's suitability. This not only ensures the integrity of your enantiomeric excess results but also provides a robust, defensible data package for regulatory submissions, ultimately safeguarding product quality and patient safety.

References

Safety Operating Guide

Personal protective equipment for handling (S)-2-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Safely Handling (S)-2-methoxypropanoic acid

Welcome to your essential guide for the safe handling, use, and disposal of this compound. In the fast-paced environment of drug discovery and chemical research, a deep, practical understanding of the materials we work with is fundamental to both groundbreaking science and personal safety. This guide moves beyond mere checklists to provide a framework of informed caution, ensuring that your work with this corrosive organic acid is conducted with the highest degree of safety and scientific integrity.

This compound is a valuable chiral building block in organic synthesis. However, its utility is matched by its potential hazards. As a corrosive substance, it demands meticulous handling protocols to prevent injury and maintain a safe laboratory environment. This document will provide the necessary procedural guidance, explain the reasoning behind these protocols, and equip you with the knowledge to manage this chemical responsibly.

Hazard Identification and Risk Assessment

Before any work begins, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as a corrosive compound, primarily posing a risk of serious eye damage.[1][2] The GHS classification data underscores the need for stringent protective measures.

Table 1: Hazard Profile of this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Serious Eye Damage
alt text
DangerH318: Causes serious eye damage.[2]
Skin Corrosion/Irritation
alt text
WarningH315: Causes skin irritation.[3]
Acute Toxicity (Oral)
alt text
WarningH302: Harmful if swallowed.[3][4]
Respiratory Irritation
alt text
WarningH335: May cause respiratory irritation.[3]

This data is aggregated from multiple sources and represents a comprehensive hazard profile.

The primary risks—severe eye damage and skin irritation—dictate that the core of our safety strategy must be the prevention of any direct contact.

Core Directive: Personal Protective Equipment (PPE)

Your PPE is the final and most critical barrier between you and the chemical. It must be selected and used correctly without exception.

  • Eye and Face Protection: Due to the high risk of serious eye damage, chemical splash goggles are mandatory at all times when handling this compound.[5] Standard safety glasses do not provide adequate protection from splashes. When transferring larger volumes (>100 mL) or when there is a heightened risk of splashing, a full-face shield worn over chemical splash goggles is required for comprehensive protection.[6][7]

  • Hand Protection: Proper glove selection is crucial. Skin contact can lead to irritation or chemical burns.[8] Nitrile or neoprene gloves provide effective protection against organic acids.[9][10][11] Always consult the manufacturer's glove compatibility chart for the specific chemical you are using.[6]

    • Protocol: Before use, inspect gloves for any signs of degradation or punctures. After handling the acid, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[6][8]

  • Body Protection: A fully buttoned, long-sleeved lab coat is required to protect your skin and personal clothing.[6] For procedures with a significant risk of splashing, such as large-scale transfers, supplement your lab coat with a chemical-resistant apron .[7] Always wear full-length pants and closed-toe shoes in the laboratory.[6]

  • Respiratory Protection: this compound may cause respiratory irritation.[3] Therefore, all work involving this chemical must be conducted within a properly functioning and certified chemical fume hood .[6][7] The fume hood is the primary engineering control to prevent inhalation of vapors or mists.

Safe Handling and Operational Workflow

A systematic workflow minimizes risk. The following diagram and steps outline a self-validating protocol for safely handling this compound.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Procedure A Verify Fume Hood Certification B Locate Emergency Equipment (Eyewash, Shower, Spill Kit) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work Inside Fume Hood C->D E Use Secondary Containment for Transport and Dispensing D->E F Dispense Slowly to Avoid Splashes E->F G Keep Containers Tightly Sealed When Not in Use F->G H Segregate and Label Acidic Waste G->H I Decontaminate Work Area H->I J Remove PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for this compound.

Step-by-Step Methodology:

  • Preparation: Before bringing the chemical into the workspace, confirm your chemical fume hood has a current certification. Locate the nearest eyewash station, safety shower, and chemical spill kit.[5][8] Don all required PPE as detailed in Section 2.

  • Transport: When moving the chemical, always use a secondary containment carrier, such as a polyethylene bottle carrier, to prevent spills in transit.[6][7]

  • Handling: Conduct all manipulations of this compound inside a chemical fume hood to control vapor exposure.[7] When pouring, do so slowly and carefully to minimize splashing. If you need to dilute the acid, always add the acid slowly to water, never the other way around, to control the exothermic reaction.[7]

  • Storage: Store this compound in a cool, dry, well-ventilated area inside a designated corrosives cabinet.[12][13] Ensure it is segregated from incompatible materials, especially bases and oxidizing agents.[6][7][14] Keep containers tightly sealed.[7]

  • Cleanup: After your work is complete, wipe down the work surface in the fume hood.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accident.

Spill Response: For a small spill (<100 mL) inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an absorbent material like vermiculite or a spill pillow.

  • Carefully neutralize the contained acid by slowly applying a weak base, such as sodium bicarbonate, until fizzing stops.[15]

  • Scoop the neutralized mixture into a designated hazardous waste container.

  • Wipe the area with soap and water, and dispose of all contaminated materials as hazardous waste.[8]

For a large spill, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) emergency line immediately.[5][6][8]

First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][16] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and immediately flush the affected skin area under a safety shower for at least 15 minutes.[6][8][16] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous chemical waste.[6][7]

  • Collect all waste in a clearly labeled, compatible container (e.g., high-density polyethylene).[6][15]

  • The label must read "Hazardous Waste" and identify the contents, including "this compound".[7]

  • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[6]

  • Follow your institution's procedures for requesting a hazardous waste pickup. Do not pour organic acids down the drain.[7]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Treat this compound with the respect its hazardous properties demand, and you can harness its scientific utility with confidence and control.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.